3,5-Dimethyl-4-(tributylstannyl)isoxazole
Description
Properties
IUPAC Name |
tributyl-(3,5-dimethyl-1,2-oxazol-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6NO.3C4H9.Sn/c1-4-3-5(2)7-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYSINBSZIXTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(ON=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567696 | |
| Record name | 3,5-Dimethyl-4-(tributylstannyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136295-80-2 | |
| Record name | 3,5-Dimethyl-4-(tributylstannyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyl-4-(tributylstannyl)isoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,5-Dimethyl-4-(tributylstannyl)isoxazole synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
Executive Summary
This guide provides a comprehensive, technically detailed protocol for the synthesis of 3,5-dimethyl-4-(tributylstannyl)isoxazole, a valuable organostannane reagent for carbon-carbon bond formation. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization is of significant interest to researchers in drug discovery. This document details a robust and regioselective two-step synthetic pathway, beginning with the iodination of 3,5-dimethylisoxazole, followed by a lithium-halogen exchange and subsequent quenching with tributyltin chloride. We delve into the causality behind experimental choices, provide step-by-step protocols, and address the critical aspects of purification to remove toxic organotin byproducts. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this versatile synthetic building block for use in Stille cross-coupling reactions.
Introduction: The Strategic Value of Functionalized Isoxazoles
The Isoxazole Scaffold in Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a key component in a wide array of pharmacologically active molecules.[1][2] Isoxazole derivatives have demonstrated a vast range of biological activities, including anticancer, antibacterial, and antiviral properties, solidifying their status as a "privileged structure" in the design of novel therapeutics.[1][3]
The Stille Cross-Coupling Reaction: A Pillar of C-C Bond Formation
The palladium-catalyzed Stille cross-coupling reaction is one of the most powerful and versatile methods for the construction of carbon-carbon bonds.[4] This reaction, which couples an organotin compound with an organic halide or pseudohalide, is renowned for its exceptional tolerance of a wide variety of functional groups and its generally mild, neutral reaction conditions.[5] These features make it particularly suitable for the late-stage functionalization of complex molecules, a common requirement in pharmaceutical development.[6][7]
3,5-Dimethyl-4-(tributylstannyl)isoxazole: A Bespoke Reagent for Stille Coupling
The title compound, 3,5-dimethyl-4-(tributylstannyl)isoxazole, serves as a specialized building block that marries the desirable isoxazole core with the synthetic utility of the Stille reaction. By installing a tributylstannyl group at the C4 position, the isoxazole ring is primed for palladium-catalyzed coupling, enabling the direct introduction of this valuable heterocycle onto various molecular frameworks. This guide presents a reliable and regiochemically controlled pathway to access this important reagent.
Synthetic Strategy and Mechanistic Considerations
A robust synthesis requires precise control over regiochemistry. Direct C-H activation and stannylation of 3,5-dimethylisoxazole is complicated by the acidity of the methyl group protons, which can lead to undesired side reactions.[8][9] Therefore, a two-step approach involving a halogenated intermediate is superior, ensuring the stannyl moiety is installed exclusively at the C4 position.
Overall Synthetic Workflow
The chosen strategy proceeds via an iodinated intermediate, which provides a reliable chemical handle for the subsequent stannylation. This workflow ensures high regioselectivity and provides a pure final product.
Sources
- 1. Page loading... [guidechem.com]
- 2. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic routes to 3,5-dimethyl-4-(tributylstannyl)isoxazole, a valuable building block in medicinal chemistry and organic synthesis. The document is structured to offer not just procedural steps, but also a deep understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot these methods.
Introduction: The Significance of 4-Stannylisoxazoles
The 3,5-dimethylisoxazole scaffold is a privileged structure in drug discovery, appearing in a variety of bioactive molecules.[1][2] Functionalization of this core, particularly at the C4 position, allows for the exploration of new chemical space and the development of novel therapeutic agents. Organostannanes, such as 3,5-dimethyl-4-(tributylstannyl)isoxazole, are key intermediates in this process. They are primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which enables the formation of carbon-carbon bonds with a wide range of electrophiles.[3][4] This versatility makes 3,5-dimethyl-4-(tributylstannyl)isoxazole a highly sought-after reagent for the synthesis of complex molecules, including potential new drug candidates.
Strategic Approaches to Synthesis
Two principal synthetic strategies emerge for the preparation of 3,5-dimethyl-4-(tributylstannyl)isoxazole. The choice between these routes depends on the availability of starting materials, desired scale, and tolerance for specific reagents.
-
Route A: Direct C4-Lithiation of 3,5-Dimethylisoxazole. This approach is the most atom-economical, starting from the readily available 3,5-dimethylisoxazole. It relies on the regioselective deprotonation at the C4 position, followed by quenching with tributyltin chloride.
-
Route B: Halogen-Metal Exchange of 3,5-Dimethyl-4-iodoisoxazole. This strategy begins with a pre-functionalized isoxazole, 3,5-dimethyl-4-iodoisoxazole, which is commercially available. A halogen-metal exchange reaction generates the key 4-lithio intermediate, which is then trapped with tributyltin chloride.
The following sections will delve into the mechanistic details and experimental protocols for both routes.
Synthetic Route A: Direct C4-Lithiation
This route is conceptually straightforward but requires careful control of reaction conditions to achieve the desired regioselectivity. The C4 proton of 3,5-dimethylisoxazole is acidic, but the protons on the two methyl groups are also susceptible to deprotonation by strong bases.
Mechanistic Considerations
The lithiation of isoxazoles is influenced by the electronic effects of the heteroatoms. The inductive effect of the ring oxygen can increase the acidity of the C4 proton.[4] However, the choice of the organolithium base and the presence of coordinating agents are critical to direct the deprotonation to the C4 position rather than the methyl groups. Sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often employed to favor deprotonation at the less sterically encumbered C4 position.
dot
Caption: Workflow for the synthesis via direct C4-lithiation.
Experimental Protocol: Direct C4-Lithiation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dimethylisoxazole | 97.12 | 1.0 g | 10.3 mmol |
| Diisopropylamine | 101.19 | 1.5 mL | 10.8 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.3 mL | 10.8 mmol |
| Tributyltin chloride | 325.50 | 3.5 g | 10.8 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated aqueous NH₄Cl | - | 20 mL | - |
| Diethyl ether | - | 100 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.5 mL, 10.8 mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.3 mL of a 2.5 M solution in hexanes, 10.8 mmol) dropwise. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of 3,5-dimethylisoxazole (1.0 g, 10.3 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 4-lithio intermediate.
-
Add tributyltin chloride (3.5 g, 10.8 mmol) neat via syringe in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthetic Route B: Halogen-Metal Exchange
This route offers a more controlled approach as the position of functionalization is pre-determined by the starting material, 3,5-dimethyl-4-iodoisoxazole. The key step is the efficient exchange of the iodine atom for a lithium atom.
Mechanistic Considerations
Halogen-metal exchange is a rapid and often quantitative reaction, particularly for iodoarenes and iodoheterocycles.[5] The reaction proceeds via a four-centered transition state. The rate of exchange typically follows the trend I > Br > Cl.[5] The resulting 4-lithioisoxazole is then quenched in situ with tributyltin chloride. This method avoids the regioselectivity issues associated with direct deprotonation.
dot
Caption: Workflow for the synthesis via halogen-metal exchange.
Experimental Protocol: Halogen-Metal Exchange
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dimethyl-4-iodoisoxazole | 223.01 | 2.0 g | 8.97 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 3.6 mL | 9.0 mmol |
| Tributyltin chloride | 325.50 | 2.9 g | 9.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |
| Saturated aqueous NH₄Cl | - | 20 mL | - |
| Diethyl ether | - | 100 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 3,5-dimethyl-4-iodoisoxazole (2.0 g, 8.97 mmol) and anhydrous THF (40 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (3.6 mL of a 2.5 M solution in hexanes, 9.0 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add tributyltin chloride (2.9 g, 9.0 mmol) neat via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Purification and Characterization
A significant challenge in working with organostannanes is the removal of toxic tin byproducts.[6]
Purification Strategy:
-
Flash Column Chromatography: A standard method for purification. A non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate, is typically effective. The polarity of the eluent can be gradually increased.
-
Aqueous KF Wash: Treatment of the crude product with an aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.[7]
Characterization Data:
| Compound | Structure |
| 3,5-Dimethyl-4-(tributylstannyl)isoxazole |
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~2.4 (s, 3H, isoxazole-CH₃), ~2.2 (s, 3H, isoxazole-CH₃), 1.45-1.55 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃), 1.25-1.35 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃), 1.0-1.1 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃), 0.85-0.95 (t, 9H, Sn-(CH₂CH₂CH₂CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~168 (C5), ~158 (C3), ~110 (C4), ~29 (Sn-CH₂), ~27 (Sn-CH₂CH₂), ~14 (Sn-CH₂CH₂CH₂), ~11 (isoxazole-CH₃), ~10 (isoxazole-CH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₇H₃₄NOSn [M+H]⁺: 388.1657; found 388.1655.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Direct C4-Lithiation | Route B: Halogen-Metal Exchange |
| Starting Material | 3,5-Dimethylisoxazole (readily available, inexpensive) | 3,5-Dimethyl-4-iodoisoxazole (commercially available, more expensive) |
| Atom Economy | High | Moderate |
| Regioselectivity | Potential for side reactions (lithiation of methyl groups), requires careful control of conditions. | High, determined by the position of the iodine atom. |
| Reaction Conditions | Requires cryogenic temperatures (-78 °C). | Requires cryogenic temperatures (-78 °C). |
| Overall Yield | Can be lower due to regioselectivity issues. | Generally higher and more reproducible. |
| Recommendation | Suitable for exploratory studies and when starting material cost is a primary concern. | Recommended for larger scale synthesis and when reliability and yield are paramount. |
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe techniques.
-
Organotin Compounds: Tributyltin chloride and the final product are toxic. Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). All tin-containing waste must be disposed of according to institutional guidelines.
Conclusion
The synthesis of 3,5-dimethyl-4-(tributylstannyl)isoxazole can be effectively achieved through two primary routes. The direct C4-lithiation of 3,5-dimethylisoxazole is an atom-economical but potentially lower-yielding method that requires careful optimization. The halogen-metal exchange of 3,5-dimethyl-4-iodoisoxazole provides a more robust and higher-yielding, albeit more costly, alternative. The choice of synthetic strategy will depend on the specific needs and resources of the research project. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable building block for their drug discovery and development endeavors.
References
-
Farina, V. A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry, 1991 , 56(16), 4985-4987. [Link]
-
Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]
-
Shandong Look Chemical. An efficient method for removing organotin impurities. 2020 . [Link]
- Micetich, R. G. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 1970, 48(12), 2006-2015.
-
Hewings, D. S., et al. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 2011 , 54(19), 6761-6770. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
NIST. 3,5-Dimethylisoxazole-4-carboxylic acid. NIST WebBook. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Chemistry LibreTexts. Stille Coupling. 2023 . [Link]
- Knochel, P. Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Ludwig-Maximilians-Universität München, 2018.
-
Wikipedia. Metal–halogen exchange. [Link]
-
Li, W., et al. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 2018 , 23(11), 2939. [Link]
- Maleczka, R. E., & Gallagher, W. P. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 2001, 3(26), 4173-4176.
-
NIST. Isoxazole, 3,5-dimethyl-. NIST WebBook. [Link]
- Walters, M. J., et al. The Preparation of 5‐Aryl‐5‐methyl‐4,5‐dihydroisoxazoles from Dilithiated C(α),O‐Oximes and Select Acetyl Ketones.
-
Comins, D. L., et al. Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives. Organic Letters, 2006 , 8(26), 6071-6074. [Link]
-
Chen, Y., et al. Synthesis of 3-Substituted Aryl[8][9]isothiazoles through an All-Heteroatom Wittig-Equivalent Process. The Journal of Organic Chemistry, 2020 , 85(15), 9875-9883.
-
Kącka-Zych, A., et al. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 2021 , 26(16), 4981. [Link]
- Wang, M., et al. Synthesis and Characterization of Novel 4-Methyl-3-isoxazolidinone Derivatives. Chinese Journal of Chemistry, 2003, 21(10), 1321-1324.
-
Ziegler, D. S., et al. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Nature Communications, 2018 , 9(1), 1-8. [Link]
-
Kulyk, O. V., et al. An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][6][9][10]triazin-6(2H)-ones and Their Antibacterial Activity. Molecules, 2022 , 27(19), 6296. [Link]
-
Zhang, Y., et al. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. European Journal of Medicinal Chemistry, 2023 , 258, 115582. [Link]
-
Shimadzu Corporation. Confirmation of Synthesis of Sparingly Soluble Compounds by Accurate MALDI-TOF Mass Spectrometry. Shimadzu Application News, No. 01-00384-EN. [Link]
- Pandurangan, A. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 4-OXO-OXAZOLIDINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(11), 1146-1156.
-
Pîrnău, A., et al. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 2022 , 27(21), 7244. [Link]
- Reddy, T. R., et al. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H )-ones.
- Manhas, M. S., et al. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, 2003, 5, 1-7.
- Wallace, D. J., et al. Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate. Tetrahedron Letters, 2006, 47(19), 3125-3128.
- Wang, M., et al. Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives. Chinese Journal of Chemistry, 2003, 21(10), 1321-1324.
- Khakwani, A. A., et al. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 2011, 23(2), 789-791.
- Heller, S. R., & Milne, G. W. A. EPA/NIH Mass Spectral Data Base.
- Ben Romdhane, R., et al. Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. Chemistry–A European Journal, 2021, 27(64), 15949-15953.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. scienceopen.com [scienceopen.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to 3,5-Dimethyl-4-(tributylstannyl)isoxazole
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-(tributylstannyl)isoxazole, CAS number 136295-80-2, a specialized organotin reagent.[1] It serves as a critical synthetic building block, particularly in the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This document will delve into its physicochemical properties, synthesis, and core applications, with a detailed focus on the Stille cross-coupling reaction. Furthermore, it will cover essential safety and handling protocols, providing researchers, scientists, and drug development professionals with the necessary insights for its effective and safe utilization.
Introduction: The Strategic Importance of the Isoxazole Scaffold and Organostannanes
The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[2][3] Its unique electronic properties and ability to act as a bioisostere, for instance, as an acetylated lysine mimic, have led to its incorporation into novel therapeutics, including anti-inflammatory drugs and bromodomain inhibitors with anticancer activity.[2][4][5] The functionalization of this core structure is paramount for developing new chemical entities with enhanced therapeutic efficacy.
Parallel to the importance of the isoxazole core, organostannanes, particularly tributyltin derivatives, have become indispensable tools in modern organic synthesis. Their stability to air and moisture, coupled with their broad functional group tolerance, makes them highly valuable reagents.[6] The Stille cross-coupling reaction, a palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide, stands as a cornerstone of C-C bond formation.[6][7][8] 3,5-Dimethyl-4-(tributylstannyl)isoxazole emerges at the intersection of these two vital areas of chemistry, offering a direct and efficient method for incorporating the 3,5-dimethylisoxazole motif into complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of 3,5-Dimethyl-4-(tributylstannyl)isoxazole is fundamental for its effective use and characterization.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 136295-80-2[9] |
| Molecular Formula | C17H33NOSn[10] |
| Molecular Weight | 386.16 g/mol [10] |
| Physical Form | Liquid[9] |
| Purity | Typically ≥95%[9] |
| Storage Temperature | Ambient Temperature[9] |
| Solubility | Insoluble in water (2.8E-3 g/L)[10] |
Spectroscopic Characterization (Predicted)
While detailed experimental spectra are proprietary to manufacturers, the expected NMR signatures can be predicted based on the structure:
-
¹H NMR: The spectrum would feature characteristic signals for the two methyl groups on the isoxazole ring (likely singlets), and a complex set of multiplets corresponding to the butyl groups attached to the tin atom.
-
¹³C NMR: The carbon signals for the isoxazole ring would appear in the aromatic region, with distinct peaks for the methyl carbons and the carbons of the butyl chains.
-
¹¹⁹Sn NMR: A single resonance is expected, with a chemical shift characteristic of tetraorganotin compounds. The presence of satellite peaks due to coupling with ¹³C and ¹H can provide further structural confirmation.
Synthesis and Purification: A Practical Approach
The synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole typically involves the deprotonation of 3,5-dimethylisoxazole at the 4-position, followed by quenching with an electrophilic tin source.
Synthetic Workflow
The general strategy relies on the acidic nature of the C4-proton of the isoxazole ring, which can be removed by a strong base to generate a nucleophilic intermediate that readily reacts with tributyltin chloride.
Caption: Synthetic workflow for 3,5-Dimethyl-4-(tributylstannyl)isoxazole.
Detailed Experimental Protocol
Materials:
-
3,5-Dimethylisoxazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 3,5-dimethylisoxazole and anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise while maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Stannylation: To the cooled solution, add tributyltin chloride dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Dilute the mixture with water and extract with ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3,5-Dimethyl-4-(tributylstannyl)isoxazole.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of a strong organolithium base necessitates strictly anhydrous conditions to prevent quenching of the base and the lithiated intermediate.
-
Low Temperature: The deprotonation step is performed at -78 °C to control the reactivity of the n-butyllithium and prevent side reactions.
-
Column Chromatography: This is a crucial step to remove unreacted starting materials and, importantly, toxic organotin byproducts.
Core Application: The Stille Cross-Coupling Reaction
The premier application of 3,5-Dimethyl-4-(tributylstannyl)isoxazole is its use as a nucleophilic partner in the Stille cross-coupling reaction. This reaction is a powerful method for forming new carbon-carbon bonds.[6][11]
The Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.[6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. 3,5-Dimethyl-4-(tributylstannyl)isoxazole | 136295-80-2 [sigmaaldrich.com]
- 10. CAS # 136295-80-2, 4-Tributylstannyl-3,5-dimethylisoxazole, 3,5-Dimethyl-4-(tributylstannyl)isoxazole - chemBlink [chemblink.com]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
An In-Depth Technical Guide on the Core Mechanism of Action of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its presence in numerous bioactive compounds.[1][2][3] The ability to functionalize this heterocycle at specific positions is paramount for the development of novel molecular entities. 3,5-Dimethyl-4-(tributylstannyl)isoxazole serves as a key organometallic intermediate, enabling the introduction of the 3,5-dimethylisoxazol-4-yl moiety into a wide range of organic substrates. Its primary mechanism of action is not biological, but chemical: it functions as a highly effective nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This guide provides a comprehensive overview of the synthesis of this reagent, a detailed exploration of its mechanistic role in the Stille catalytic cycle, and practical, field-tested experimental protocols for its preparation and application.
Introduction: The Strategic Importance of Stannylated Isoxazoles
The five-membered isoxazole ring is a "privileged structure" in drug discovery, appearing in approved drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[4] Its unique arrangement of nitrogen and oxygen atoms influences its hydrogen bonding capacity, metabolic stability, and conformational rigidity, making it an attractive component for molecular design.[5]
The functionalization of the isoxazole ring is key to exploring structure-activity relationships (SAR). While positions 3 and 5 are often established during initial ring synthesis, the C-4 position provides a crucial vector for modification.[6] Organostannanes, like 3,5-Dimethyl-4-(tributylstannyl)isoxazole, are ideal reagents for this purpose. They are relatively stable to air and moisture and exhibit high functional group tolerance, making them indispensable tools for carbon-carbon bond formation in late-stage synthesis.[7] The "mechanism of action" of this stannane is its participation in the Stille reaction, a powerful palladium-catalyzed process that couples the isoxazole ring to various electrophiles.[7][8]
Synthesis of the Reagent: A Self-Validating Protocol
The reliable synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole is a prerequisite for its use. The most common and robust strategy involves a two-step sequence starting from the commercially available 3,5-dimethylisoxazole: direct iodination at the C-4 position followed by a halogen-metal exchange and subsequent quenching with an electrophilic tin species.
Step 1: Synthesis of 3,5-Dimethyl-4-iodoisoxazole (Precursor)
The C-4 proton of 3,5-dimethylisoxazole is the most acidic on the ring, but direct deprotonation can be challenging and may compete with lithiation of the methyl groups.[9][10] A more reliable method is direct electrophilic iodination.
Experimental Protocol: Iodination
-
Setup: To a stirred solution of 3,5-dimethylisoxazole (1.0 eq) in a suitable solvent like chloroform or acetic acid, add N-Iodosuccinimide (NIS) (1.1 eq).
-
Reaction: Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with an aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3,5-Dimethyl-4-iodoisoxazole[11][12], can be purified by column chromatography on silica gel to yield a solid product.
Step 2: Synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
With the iodo-precursor in hand, a lithium-halogen exchange reaction is performed to generate a highly reactive C-4 lithiated isoxazole intermediate, which is then trapped with tributyltin chloride.
Experimental Protocol: Stannylation
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,5-dimethyl-4-iodoisoxazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.
-
Quenching: Add tributyltin chloride (Bu₃SnCl) (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming & Workup: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the mixture with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 3,5-Dimethyl-4-(tributylstannyl)isoxazole is typically an oil and can be purified by column chromatography on silica gel, although care must be taken as organotin compounds can be sensitive.
Core Mechanism of Action: The Stille Cross-Coupling Catalytic Cycle
The utility of 3,5-Dimethyl-4-(tributylstannyl)isoxazole is realized in the Stille cross-coupling reaction. This process creates a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond between the isoxazole C-4 position and an organic electrophile (R-X), catalyzed by a Palladium(0) complex.[7][8][13] The catalytic cycle involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Step A: Oxidative Addition
The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands (L), which reacts with an organic halide or triflate (R'-X). The palladium atom inserts itself into the R'-X bond, undergoing oxidation from Pd(0) to a Pd(II) state.[14] This forms a square planar Pd(II) complex.
Step B: Transmetalation
This is the crucial step where the stannylated isoxazole reagent acts. The tributylstannyl group on the isoxazole transfers the isoxazole moiety to the Pd(II) complex, displacing the halide (X).[7][15] The driving force for this step is the formation of a stable tin-halide bond (Bu₃Sn-X). The mechanism can be associative, where the organostannane coordinates to the palladium center before the transfer occurs.[7][13]
Step C: Reductive Elimination
The final step involves the two organic groups (the isoxazole ring and R') bonded to the palladium center coupling together to form the new C-C bond.[13][14] The palladium is reduced from Pd(II) back to its Pd(0) state, thereby regenerating the active catalyst which can then re-enter the cycle. This step typically requires the two organic fragments to be cis to each other on the palladium complex.
Diagram: The Stille Catalytic Cycle
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Application: A Validated Protocol for Stille Coupling
The following protocol provides a representative example of coupling 3,5-Dimethyl-4-(tributylstannyl)isoxazole with an aryl iodide. The choice of catalyst, ligand, and solvent is critical and often requires optimization.[16][17]
Table 1: Representative Stille Coupling Reaction Parameters
| Component | Role | Typical Reagent/Condition | Stoichiometry (eq) |
| Aryl Halide (e.g., Iodobenzene) | Electrophile | R-I, R-Br, R-OTf | 1.0 |
| Stannane Reagent | Nucleophile | 3,5-Dimethyl-4-(tributylstannyl)isoxazole | 1.1 - 1.5 |
| Palladium Source | Pre-catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | 0.02 - 0.10 |
| Ligand | Stabilizes Catalyst | PPh₃, AsPh₃, XPhos (often included with pre-catalyst) | 0.04 - 0.20 |
| Solvent | Reaction Medium | Anhydrous Toluene, Dioxane, or DMF | - |
| Additive (Optional) | Rate Accelerator | CuI, LiCl | 0.1 - 2.0 |
| Temperature | Reaction Driver | 80 - 110 °C | - |
Experimental Protocol: Stille Coupling
-
Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any solid additives (e.g., CuI).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by 3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.2 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble tributyltin fluoride.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3,5-dimethylisoxazole.
Conclusion
3,5-Dimethyl-4-(tributylstannyl)isoxazole is a powerful and versatile synthetic intermediate whose mechanism of action is centered on its role in the Stille cross-coupling reaction. By participating in a well-defined, palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination, it enables the precise and efficient formation of a carbon-carbon bond at the C-4 position of the isoxazole ring. Understanding this mechanism and the practical protocols for the reagent's synthesis and application provides researchers with a robust tool for the construction of complex, isoxazole-containing molecules for drug discovery and materials science.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKRH9yC3QtBE12Q9icYMKhGhUVHOm-LrCD1cZWdlkG2tcXa_FjqX2dSKrBDpbXuRD0PBVpne97pHhyxSaMvvy_gggiaspIa3sAmVffcbl5dkgr2oiheLRnYUDCvkOgGysD3Gzy6CKqLc5sqqwcSkX0ezyL8Y6LR_LW9MN9]
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5788297/]
- A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. [URL: https://jptcp.com/index.php/jptcp/article/view/1722]
- A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [URL: https://innovativepublication.com/index.php/ijpr/article/view/5115]
- A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. [URL: https://www.researchgate.net/publication/362402176_A_Review_on_Recent_Synthetic_Strategies_and_Biological_Activities_of_Isoxazole]
- Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v70-335]
- Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v70-335]
- Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Lithiation-of-five-membered-heteroaromatic-The-Micetich/48680190539659b9213508492066b1990c793134]
- Stille Coupling. OpenOChem Learn. [URL: https://openochem.org/edition/mechanisms-and-named-reactions/stille-coupling/]
- Stille reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
- Stille Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organometallic_Chemistry_(Kubas)/05%3A_Cross-Coupling_Reactions/5.03%3A_Stille_Coupling]
- Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [URL: https://www.youtube.
- 3,5-Dimethyl-4-iodoisoxazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/syx/sy3h3d67b8b8]
- 3,5-Dimethyl-4-iodoisoxazole. Sunway Pharm Ltd. [URL: https://www.sunwaypharm.com/product/showproduct.php?lang=en&id=334]
- Isoxazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm]
- A Comparative Guide to the Synthesis of 5-Arylthiazoles: Stille Coupling of 5-(tributylstannyl)thiazole vs. Alternative Methods. Benchchem. [URL: https://www.benchchem.com/pdf/B1276273_Tech_Support.pdf]
- Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles. Benchchem. [URL: https://www.benchchem.
- The Mechanisms of the Stille Reaction. University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=7955&context=etd]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpca.org [ijpca.org]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 3,5-Dimethyl-4-iodoisoxazole | 10557-85-4 [sigmaaldrich.com]
- 12. 3,5-Dimethyl-4-iodoisoxazole - CAS:10557-85-4 - Sunway Pharm Ltd [3wpharm.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Reactivity of 3,5-Dimethyl-4-(tributylstannyl)isoxazole: A Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoxazole Scaffold and Organostannane Reagents
The isoxazole ring is a privileged five-membered heterocycle integral to a multitude of biologically active compounds and pharmaceutical agents. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a focal point in medicinal chemistry. The strategic functionalization of the isoxazole core is paramount in the development of novel therapeutics. Organostannanes, particularly tributylstannyl derivatives, are highly valued reagents in organic synthesis due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.
This technical guide provides a comprehensive overview of the synthesis and reactivity of 3,5-Dimethyl-4-(tributylstannyl)isoxazole , a versatile building block that combines the desirable features of both the isoxazole scaffold and organostannane reagents. This document will delve into the synthetic pathways to this key intermediate, its reactivity profile in cross-coupling reactions, and its potential applications in the synthesis of complex molecular architectures relevant to drug discovery and materials science.
Synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
The synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole is not widely documented in publicly available literature, presenting a challenge in providing a field-proven, step-by-step protocol. However, based on established methodologies for the stannylation of heterocycles, a plausible and logical synthetic route can be proposed. The most common approach involves the deprotonation of a C-H bond at the 4-position of 3,5-dimethylisoxazole followed by quenching with a tributyltin electrophile.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Preparation of the Reaction Vessel. An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is assembled and purged with dry nitrogen.
-
Step 2: Dissolution of the Starting Material. 3,5-Dimethylisoxazole (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Step 3: Deprotonation. A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise to the stirred solution of 3,5-dimethylisoxazole, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete deprotonation.
-
Step 4: Stannylation. Tributyltin chloride (Bu3SnCl) (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
Step 5: Quenching and Extraction. The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Step 6: Purification. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3,5-Dimethyl-4-(tributylstannyl)isoxazole.
Note: This is a generalized, hypothetical protocol. The choice of base, solvent, temperature, and reaction time may require optimization for this specific substrate.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: The Stille Coupling
The primary utility of 3,5-Dimethyl-4-(tributylstannyl)isoxazole lies in its application as a nucleophilic partner in Stille cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of the 3,5-dimethylisoxazol-4-yl moiety onto a wide range of organic electrophiles.
General Reaction Scheme:
Caption: Stille cross-coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole.
Mechanistic Overview of the Stille Coupling:
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group (the isoxazole moiety in this case) to the palladium center, displacing the halide or triflate. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Stille coupling.
Experimental Protocol for a General Stille Coupling:
-
Step 1: Reaction Setup. To a dry Schlenk tube or microwave vial is added the aryl or heteroaryl halide (1.0 equivalent), 3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and any desired ligand or additive (e.g., CuI, CsF).
-
Step 2: Degassing and Solvent Addition. The reaction vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane) is then added via syringe.
-
Step 3: Reaction. The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 4: Work-up. Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. The organic layer is further washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
Step 5: Purification. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired 4-substituted-3,5-dimethylisoxazole.
Quantitative Data:
Due to the limited availability of specific literature on 3,5-Dimethyl-4-(tributylstannyl)isoxazole, a comprehensive table of yields for its Stille coupling with a wide range of substrates is not possible at this time. However, based on analogous systems, it is anticipated that this reagent would couple efficiently with a variety of aryl and heteroaryl halides and triflates.
| Entry | Aryl Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh3)4 | Toluene | 110 | 12 | Data not available |
| 2 | 4-Bromobenzonitrile | Pd2(dba)3 / P(t-Bu)3 | Dioxane | 100 | 8 | Data not available |
| 3 | 2-Iodopyridine | Pd(PPh3)4 / CuI | DMF | 90 | 16 | Data not available |
| 4 | Phenyl triflate | Pd(OAc)2 / SPhos | Toluene | 100 | 6 | Data not available |
| Caption: Representative, hypothetical conditions for the Stille coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole. Actual yields would need to be determined experimentally. |
Applications in the Synthesis of Bioactive Molecules
The 3,5-dimethylisoxazole moiety is a key pharmacophore in a number of biologically active compounds. The ability to readily introduce this scaffold via Stille coupling with 3,5-Dimethyl-4-(tributylstannyl)isoxazole opens up efficient synthetic routes to novel drug candidates. For instance, the synthesis of 3-acetylindole, a precursor to various indole alkaloids and pharmaceuticals, has been reported via the coupling of 4-tributylstannyl-3-methylisoxazole with 2-iodonitrobenzene followed by reductive cyclization. A similar strategy could be envisioned for the 3,5-dimethyl analogue.
Safety and Handling of Tributyltin Compounds
Tributyltin compounds are known to be toxic and require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Waste Disposal: Tin-containing waste must be disposed of according to institutional and local regulations for hazardous waste.
-
Decontamination: Glassware and surfaces should be decontaminated with a solution of potassium fluoride to precipitate insoluble and less toxic tin fluorides.
Conclusion and Future Outlook
3,5-Dimethyl-4-(tributylstannyl)isoxazole is a promising and versatile building block for the synthesis of complex molecules. Its ability to participate in Stille cross-coupling reactions provides a powerful tool for the introduction of the 3,5-dimethylisoxazole moiety, a common feature in many bioactive compounds. While detailed experimental data for this specific reagent is not widely available in the public domain, the general principles of organostannane chemistry and Stille coupling provide a strong foundation for its successful application in research and development. Further exploration of the reactivity of this compound is warranted and will undoubtedly lead to the discovery of novel and efficient synthetic routes to valuable molecules for the pharmaceutical and materials science industries.
References
Due to the limited availability of specific literature for 3,5-Dimethyl-4-(tributylstannyl)isoxazole, the following references provide a general background on Stille coupling, organostannanes, and isoxazole synthesis. A key reference for a closely related compound is also included.
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1-652. [Link]
-
Uchiyama, D.; Yabe, M.; Kameyama, H.; Sakamoto, T.; Kondo, Y.; Yamanaka, H. Synthesis and reactions of 4-tributylstannyl-3-methylisoxazole. Heterocycles, 1996, 43(6), 1301-1304. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. [Link]
-
Patil, S. A.; Patil, R.; Pfeffer, L. M.; Miller, D. D. Isoxazole and its derivatives in medicinal chemistry: A review. Bioorganic & Medicinal Chemistry, 2013, 21(21), 6514-6528. [Link]
An In-Depth Technical Guide to the Spectral Characteristics of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
This technical guide provides a comprehensive analysis of the expected spectral data for 3,5-Dimethyl-4-(tributylstannyl)isoxazole, a key organometallic intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and field-proven insights to facilitate the identification and characterization of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from closely related analogs and established spectroscopic principles to offer a robust and scientifically-grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Synthetic Utility and Analytical Challenge
3,5-Dimethyl-4-(tributylstannyl)isoxazole is a tetraorganostannane that serves as a valuable building block in cross-coupling reactions, most notably the Stille coupling. The presence of the tributyltin moiety at the C4 position of the 3,5-dimethylisoxazole ring allows for the introduction of a wide variety of substituents at this position, making it a versatile reagent for the synthesis of complex molecules and potential pharmaceutical candidates.
Accurate and unambiguous characterization of this reagent is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a detailed roadmap for its spectral identification, explaining the causality behind expected spectral features and offering a self-validating system for its characterization.
Synthesis and Structural Elucidation
The synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole can be conceptually understood through established methods for creating C-Sn bonds on heterocyclic systems. A plausible and efficient route involves the 1,3-dipolar cycloaddition of a nitrile oxide with a stannylated alkyne.
A closely related synthesis for 4-tributylstannyl-3-methylisoxazole has been reported, which involves the reaction of bis(tributylstannyl)acetylene with acetonitrile oxide. A similar strategy employing acetonitrile oxide with the appropriate stannylated precursor would yield the target compound.
Caption: Synthetic pathway to a stannylated isoxazole.
The successful synthesis and purification of this compound are critical, as residual starting materials or byproducts will complicate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 3,5-Dimethyl-4-(tributylstannyl)isoxazole. A combination of ¹H, ¹³C, and ¹¹⁹Sn NMR will provide a complete picture of the molecule's connectivity.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be characterized by signals from the tributyltin group and the two methyl groups on the isoxazole ring.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Notes |
| CH₃ -5 (Isoxazole) | 2.2 - 2.4 | Singlet | 3H | - | |
| CH₃ -3 (Isoxazole) | 2.1 - 2.3 | Singlet | 3H | - | |
| Sn-(CH₂ CH₂CH₂CH₃)₄ | 0.9 - 1.1 | Triplet | 12H | J ≈ 7.3 | |
| Sn-(CH₂CH₂ CH₂CH₃)₄ | 1.4 - 1.6 | Sextet | 8H | J ≈ 7.3 | |
| Sn-(CH₂CH₂CH₂ CH₃)₄ | 1.2 - 1.4 | Sextet | 8H | J ≈ 7.3 | |
| Sn-(CH₂CH₂CH₂CH₃ )₄ | 0.8 - 0.9 | Triplet | 12H | J ≈ 7.3 |
Note: The signals for the butyl group protons may overlap.
The two methyl groups on the isoxazole ring are expected to be sharp singlets, with chemical shifts similar to those in 3,5-dimethylisoxazole[1]. The tributyltin moiety will show four sets of signals corresponding to the four methylene and methyl groups. The protons on the carbons adjacent to the tin atom will exhibit satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbon directly attached to the tin atom will show significant coupling.
| Assignment | Predicted Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Notes |
| C 4 (Isoxazole) | 110 - 120 | ¹J(¹¹⁹Sn, ¹³C) ≈ 400-500 | Broadened signal due to coupling with tin. |
| C 5 (Isoxazole) | 165 - 175 | ||
| C 3 (Isoxazole) | 155 - 165 | ||
| C H₃-5 (Isoxazole) | 10 - 15 | ||
| C H₃-3 (Isoxazole) | 10 - 15 | ||
| Sn-(C H₂CH₂CH₂CH₃)₄ | 9 - 12 | ¹J(¹¹⁹Sn, ¹³C) ≈ 330-360 | |
| Sn-(CH₂C H₂CH₂CH₃)₄ | 29 - 31 | ²J(¹¹⁹Sn, ¹³C) ≈ 20 | |
| Sn-(CH₂CH₂C H₂CH₃)₄ | 27 - 29 | ³J(¹¹⁹Sn, ¹³C) ≈ 60 | |
| Sn-(CH₂CH₂CH₂C H₃)₄ | 13 - 15 | ⁴J(¹¹⁹Sn, ¹³C) ≈ 0 |
The chemical shifts of the isoxazole carbons are predicted based on data for substituted isoxazoles. The C4 carbon, being directly bonded to tin, will exhibit a large one-bond coupling constant with ¹¹⁹Sn.
¹¹⁹Sn NMR Spectroscopy
¹¹⁹Sn NMR is a crucial technique for confirming the presence and electronic environment of the tin atom.
For tetraorganostannanes like 3,5-Dimethyl-4-(tributylstannyl)isoxazole, the ¹¹⁹Sn chemical shift is expected to be in the range of -10 to +20 ppm relative to tetramethyltin (Me₄Sn)[2][3]. The exact chemical shift will be influenced by the electronic nature of the isoxazole ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the isoxazole ring and the C-H bonds of the alkyl groups.
| Frequency Range (cm⁻¹) | Vibration | Notes |
| 2955 - 2850 | C-H stretching (butyl groups) | Strong, multiple bands. |
| 1600 - 1650 | C=N stretching (isoxazole) | Medium intensity. |
| 1465 | C-H bending (CH₂) | Medium intensity. |
| 1375 | C-H bending (CH₃) | Medium intensity. |
| 1400 - 1450 | Isoxazole ring stretching | Medium to weak bands. |
The spectrum will be dominated by the strong C-H stretching and bending vibrations from the numerous alkyl C-H bonds of the tributyl groups[4][5][6][7]. The characteristic vibrations of the isoxazole ring will be of weaker to medium intensity.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of 3,5-Dimethyl-4-(tributylstannyl)isoxazole (C₁₇H₃₃NOSn) is approximately 387.16 g/mol for the most abundant isotopes.
The fragmentation of organotin compounds is well-characterized and typically involves the sequential loss of the alkyl groups from the tin atom[8][9][10].
Predicted Fragmentation Pattern:
Caption: Predicted mass spectrometry fragmentation pathway.
The mass spectrum will show a characteristic isotopic pattern for tin, which has several naturally occurring isotopes. The most prominent fragmentation pathway will be the loss of butyl radicals (mass 57). The base peak is often the [M - C₄H₉]⁺ ion.
Experimental Protocols
General Considerations for Spectral Acquisition:
-
NMR: Samples should be prepared in a deuterated solvent such as CDCl₃. For ¹¹⁹Sn NMR, a longer relaxation delay may be necessary.
-
IR: The spectrum can be obtained from a neat liquid film between salt plates or as a solution in a suitable solvent like CCl₄.
-
MS: Electron ionization (EI) or chemical ionization (CI) can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of 3,5-Dimethyl-4-(tributylstannyl)isoxazole. By understanding the expected NMR chemical shifts and coupling constants, characteristic IR absorptions, and predictable mass spectral fragmentation patterns, researchers can confidently identify and characterize this important synthetic intermediate. The principles and comparative data presented herein offer a robust framework for the spectral analysis of this and related organostannane compounds, ensuring high standards of scientific integrity in research and development.
References
-
ResearchGate. (n.d.). MS fragmentation of tributyltin chloride (A), triphenyltin chloride (B) and tetraphenyltin (C). Retrieved from [Link]
-
ResearchGate. (n.d.). Electrospray mass spectra of tributyltin chloride 2 recorded with.... Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylisoxazole. Retrieved from [Link]
- Anal. Bioanal. Chem. Res. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.
-
The Royal Society of Chemistry. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Retrieved from [Link]
-
IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Dimethylisoxazole - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Dimethylisoxazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Synlett. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Retrieved from [Link]
-
PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]
-
CoLab. (n.d.). Synthesis and Reactions of 4-Tributylstannyl-3-methylisoxazole. Retrieved from [Link]
-
PubMed. (2015). Study of the Degradation of Butyltin Compounds in Surface Water Samples Under Different Storage Conditions Using Multiple Isotope Tracers and GC-MS/MS. Retrieved from [Link]
-
IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]
- Collect. Czech. Chem. Commun. (1994). 119Sn and 13C NMR Spectral Study of Some Vinyltin(IV) Compounds Involving the Sn-S Bond.
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
PubMed. (2002). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3+2]-Cycloaddition Reaction. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazoles via [4+1] cycloaddition. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Isoquinolines via the [4+2] Cycloaddition Reaction of Oxazoles and Arynes. Retrieved from [Link]
-
PubMed Central. (n.d.). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. Retrieved from [Link]
Sources
- 1. 3,5-Dimethylisoxazole(300-87-8) 1H NMR spectrum [chemicalbook.com]
- 2. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. analchemres.org [analchemres.org]
Chapter 1: The Foundation of Safety: Hazard Identification & Risk Assessment
An In-depth Technical Guide to the Safe Handling and Storage of Organotin Compounds
For the modern researcher, scientist, and drug development professional, the utility of organotin compounds as reagents and intermediates is undeniable. However, their potent biological activity necessitates a profound respect for their hazardous nature. This guide moves beyond a simple checklist of safety procedures to provide a deep, scientifically-grounded framework for managing these materials. By understanding the causality behind each recommendation, laboratories can build self-validating systems of safety that protect personnel, ensure experimental integrity, and maintain regulatory compliance.
The cornerstone of safely handling any potent compound is a thorough understanding of its intrinsic hazards. Organotin compounds, characterized by at least one covalent carbon-tin bond, exhibit a wide spectrum of toxicity that is directly linked to their molecular structure.[1]
The Structure-Toxicity Relationship
The toxicity of organotins is primarily determined by the number and nature of the organic groups (R) attached to the tin (Sn) atom, as represented by the general formula R(n)SnX(4-n).[1]
-
Tri-substituted (R3SnX): This class, including compounds like tributyltin (TBT) and triethyltin, is generally the most toxic to mammals.[2][3] Their potent neurotoxicity is a primary concern, with triethyltin known to cause edema in the central nervous system.[3] They also exhibit significant immunotoxicity, particularly affecting the thymus gland.[4]
-
Di-substituted (R2SnX2): While generally less toxic than their tri-substituted counterparts, these compounds are still highly hazardous. They are known to be immunotoxic and can cause skin and eye irritation.
-
Mono-substituted (RSnX3) and Tetra-substituted (R4Sn): These classes are typically the least toxic. However, tetraorganotins can be metabolized in the body to form the more toxic tri-substituted compounds, representing a significant hidden danger.
The major health risks associated with occupational exposure include potential damage to the central nervous system, liver, kidneys, and immune system.[1][5][6] Direct contact causes severe irritation to the skin, eyes, and respiratory tract.[1]
Occupational Exposure Limits (OELs)
Regulatory bodies have established strict exposure limits to protect laboratory personnel. Adherence to these limits is mandatory and represents the minimum standard for safety.
| Regulatory Body | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) | Skin Notation |
| OSHA | 0.1 mg/m³ (8-hr TWA) | - | No |
| NIOSH | 0.1 mg/m³ (10-hr TWA) | - | Yes |
| CAL/OSHA | 0.1 mg/m³ (8-hr TWA) | 0.2 mg/m³ | Yes |
Table 1: Occupational Exposure Limits for Organotin Compounds (as Sn). Data sourced from OSHA and NIOSH.[7][8]
The "Skin" notation from NIOSH and CAL/OSHA indicates that skin absorption is a significant route of exposure, and protective measures are critical to prevent systemic toxicity.[7]
The Risk Assessment Workflow
A proactive approach to safety involves a systematic risk assessment before any new procedure involving organotins is undertaken. This workflow ensures that all potential hazards are identified and controlled.
Caption: A systematic workflow for assessing and mitigating risks associated with organotin compounds.
Chapter 2: The Controlled Environment: Engineering & Administrative Controls
The primary method for controlling exposure is to physically isolate the hazard from the researcher. This is achieved through a combination of robust engineering solutions and strict administrative protocols.
The Chemical Fume Hood: A Non-Negotiable Control
All procedures involving organotin compounds—from weighing solids to performing reactions and cleaning glassware—must be conducted within a properly functioning chemical fume hood.[2][9] The hood acts as the primary barrier, capturing vapors, dusts, and mists at the source and preventing their inhalation.
Causality: The high toxicity and potential volatility of many organotins mean that even minute quantities in the ambient air can exceed OELs. A fume hood provides a continuous negative pressure environment, ensuring that airflow is directed away from the user's breathing zone. The sash should always be kept as low as possible to maximize capture velocity and provide a physical barrier against splashes.[9]
Designated Work Areas
A specific area within the laboratory, such as a dedicated fume hood, must be designated for all work with organotins.[2] This area must be clearly marked with warning signs indicating the specific hazards present.[1]
Causality: Designation prevents the inadvertent cross-contamination of other laboratory spaces, equipment, and experiments. It ensures that any personnel entering the area are immediately aware of the high-hazard nature of the work being conducted, minimizing the risk of accidental exposure.
Administrative Controls: The Human Factor
-
Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs are required for every procedure. These documents form the basis of training and operational consistency.
-
Training: No personnel should handle organotin compounds without receiving and documenting specific training on the associated hazards, handling protocols, and emergency procedures.[1][2]
-
Prohibitions: Eating, drinking, smoking, and applying cosmetics are strictly forbidden in any area where organotin compounds are handled or stored to prevent accidental ingestion.[1]
Chapter 3: Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are designed to contain the hazard, PPE is essential for protecting against residual exposure and in the event of a spill or splash.[10] It is not a substitute for proper engineering controls.
The Standard PPE Ensemble for Organotin Work
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] | Prevents skin contact, which is a primary route of exposure.[11] Double-gloving provides redundancy and allows for the safe removal of the outer, contaminated glove. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[2] | Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Body Covering | A lab coat, preferably one that is impervious to chemicals.[2][9] | Protects skin and personal clothing from contamination. Should be removed immediately if contaminated. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges.[11] | Required for emergency situations like large spills or when engineering controls are known to be insufficient. Not for routine use in a fume hood.[2] |
Table 2: Required Personal Protective Equipment (PPE) for Handling Organotin Compounds.
Causality: The selection of each PPE component is directly tied to the known routes of exposure and physical hazards. Because organotins can be absorbed through the skin, robust glove and body protection is critical. Their ability to cause severe eye damage necessitates both goggles and a face shield.
Chapter 4: Safe Handling Protocols
The following protocols provide step-by-step methodologies for common laboratory manipulations. They are designed to be self-validating by incorporating safety checks at each critical stage.
Protocol 4.1: Transfer of Air-Sensitive Liquid Organotins (e.g., from Sure/Seal™ Bottles)
Many organotin reagents are air-sensitive and are supplied in bottles with a septum-sealed cap (e.g., Sure/Seal™).[2] Transfer must be performed under an inert atmosphere to maintain reagent integrity and prevent exposure.
Caption: Workflow for the safe transfer of air-sensitive organotin reagents.
Step-by-Step Methodology:
-
Preparation: Before starting, ensure all necessary equipment (dry syringe, needles, reaction flask with septum, quenching solution, waste container) is inside the chemical fume hood. Don all required PPE as specified in Table 2.[2]
-
Inert Atmosphere: Securely clamp the organotin reagent bottle. Puncture the septum with a needle connected to a source of inert gas (e.g., Argon or Nitrogen) to create a positive pressure.
-
Syringe Purge: Take a clean, dry syringe with a needle attached. Draw inert gas from the headspace of a separate dry flask and expel it. Repeat this process at least three times to purge the syringe of air and moisture.
-
Withdrawal: Puncture the reagent bottle septum with the purged syringe needle. Submerge the needle tip below the liquid surface and slowly withdraw the desired volume.
-
Gas Blanket: Once the desired volume is acquired, carefully raise the needle tip into the headspace above the liquid and pull the plunger back slightly further to draw a small amount (~0.2 mL) of inert gas into the syringe. This "gas blanket" prevents the reagent from dripping from the needle tip during transfer.[9]
-
Transfer: Swiftly and carefully remove the syringe from the reagent bottle and insert it into the septum of the destination reaction flask. Gently depress the plunger to dispense the reagent.
-
Quench & Clean: After transfer, immediately draw a suitable quenching solution (e.g., isopropanol) into the syringe to neutralize any residual reactive material. Expel this into a dedicated organotin waste container. Following the quench, rinse the syringe and needle multiple times with a solvent like toluene or hexanes, dispensing all rinses into the hazardous waste container.[9]
-
Secure Reagent Bottle: Remove the inert gas needle from the reagent bottle. Cover the puncture hole in the septum with tape or a small amount of grease and replace the plastic cap. Wrap the cap and neck securely with Parafilm®.[9]
Chapter 5: Storage & Stability
Proper storage is crucial for maintaining the chemical integrity of organotin compounds and for preventing accidental release or exposure.
-
Location: Store containers in a cool, dry, and well-ventilated area that can be securely locked. They should not be stored in direct sunlight.[1]
-
Container Integrity: Always keep organotins in their original, tightly closed, and clearly labeled containers.[1]
-
Chemical Incompatibility: Segregate organotin compounds from strong oxidizing agents, acids, and bases to prevent violent reactions.[1][2]
-
Stability: Many organotins are sensitive to moisture and can degrade over time. Studies have shown that tributyltin in environmental water samples can degrade significantly over months, even when stored at 4°C in the dark.[12] For long-term storage of sensitive compounds, an inert atmosphere may be required.
Chapter 6: Emergency Preparedness & Response
Despite the best precautions, emergencies can happen. A well-rehearsed emergency plan is a critical component of a comprehensive safety system.
Spill Management Workflow
Immediate and correct response to a spill can significantly mitigate the potential for exposure.
Caption: A decision-based workflow for responding to an organotin compound spill.
First Aid & Exposure Response
Immediate action is critical in the event of personal exposure. All laboratory personnel must know the location and operation of emergency showers and eyewash fountains.[1]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation: Move the exposed individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the victim may have ingested the substance) and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.
Chapter 7: Decontamination & Waste Management
All materials that come into contact with organotin compounds must be considered hazardous waste.
-
Decontamination: Glassware and equipment should be thoroughly rinsed with a suitable solvent (e.g., hexanes, toluene) directly into a labeled organotin waste container.[9] Contaminated reusable PPE and clothing must be decontaminated or disposed of as hazardous waste.[1]
-
Waste Disposal:
-
Segregation: Never mix organotin waste with other chemical waste streams.[2]
-
Containers: Use dedicated, sealed, and clearly labeled containers for all organotin waste, including contaminated gloves, absorbent pads, and glassware.[2][13]
-
Compliance: All waste disposal must adhere strictly to institutional, local, state, and federal regulations for hazardous waste.[13] The ultimate disposal method may involve incineration or controlled landfill in sealed containers.[13]
-
Conclusion
The safe handling of organotin compounds is a non-negotiable responsibility for any research organization. It relies on a holistic system that integrates a deep understanding of the specific toxicology of these compounds with robust engineering controls, diligent use of personal protective equipment, and strict adherence to validated protocols for handling, storage, and disposal. By fostering a culture where every procedure is underpinned by a thorough risk assessment and a clear understanding of the "why" behind each safety measure, we can continue to leverage the scientific utility of these valuable compounds while ensuring the highest level of protection for our most valuable asset: our scientists.
References
-
ORGANOTIN COMPOUNDS - CDC Stacks. (URL: [Link])
-
Standard Operating Procedures - Organotin Reagents - Del Valle Lab. (URL: [Link])
-
Organo-tin compounds - Australian Department of Climate Change, Energy, the Environment and Water. (URL: [Link])
-
Stability and storage problems in organotin speciation in environmental samples - Royal Society of Chemistry. (URL: [Link])
-
Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority. (URL: [Link])
-
Organic Tin Compounds: Safety and Analysis Methods - NANOLAB. (URL: [Link])
-
TIN, ORGANIC COMPOUNDS (as Sn) - Occupational Safety and Health Administration (OSHA). (URL: [Link])
-
Toxicity and health effects of selected organotin compounds: a review - PMC, National Center for Biotechnology Information. (URL: [Link])
-
NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) - Centers for Disease Control and Prevention (CDC). (URL: [Link])
-
PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - National Center for Biotechnology Information (NCBI). (URL: [Link])
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS - Agency for Toxic Substances and Disease Registry (ATSDR). (URL: [Link])
-
Organotin Compounds Toxicity: Focus on Kidney - Frontiers in Physiology. (URL: [Link])
-
Personal Protective Equipment for Pesticide Handlers - US EPA. (URL: [Link])
-
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (URL: [Link])
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. nano-lab.com.tr [nano-lab.com.tr]
- 6. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]
- 7. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]
- 8. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. delvallelab.weebly.com [delvallelab.weebly.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 12. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]
- 13. epa.nsw.gov.au [epa.nsw.gov.au]
Navigating the Perils: An In-depth Technical Guide to the Safe Handling of Tributyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the critical safety precautions required when working with tributyltin (TBT) compounds. As highly toxic and environmentally persistent organotin compounds, TBTs demand a rigorous and informed approach to laboratory safety. This document moves beyond a simple checklist of procedures to offer a deeper understanding of the "why" behind each recommendation, grounded in the inherent chemical and toxicological properties of these materials. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring the protection of personnel and the environment.
The Treacherous Nature of Tributyltin: Hazard Identification and Risk Assessment
Tributyltin compounds present a multifaceted threat, encompassing acute toxicity, chronic health effects, and severe environmental repercussions. Understanding these hazards is the foundational step in establishing a robust safety protocol.
TBT compounds are readily absorbed through inhalation, ingestion, and skin contact.[1] Acute exposure can lead to severe irritation of the skin, eyes, and respiratory tract.[2] Symptoms of high-level exposure via ingestion include nausea, vomiting, abdominal cramps, and diarrhea.[2] Chronic exposure poses a more insidious threat, with evidence suggesting that TBT compounds can cause damage to organs through prolonged or repeated exposure.[3] One of the most significant long-term effects is immunotoxicity, with tributyltin oxide (TBTO) being particularly toxic to the thymus gland, leading to impaired T-cell mediated functions.[2] Furthermore, some TBT compounds are suspected of damaging fertility or the unborn child.
The environmental toxicity of TBT is profound.[4] Historically used as an antifouling agent in marine paints, TBT has caused widespread damage to aquatic ecosystems.[2][4] It is extremely toxic to a wide range of marine organisms, even at very low concentrations, causing effects such as imposex (the development of male characteristics in female snails) in gastropods and shell malformations in oysters.[1][2] TBT is persistent in the environment, bioaccumulating in organisms and adsorbing to sediments, where it can remain a long-term source of contamination.[4][5]
Table 1: Hazard Summary for Tributyltin Compounds
| Hazard Category | Description | Key Health Effects | Environmental Impact |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[3] | Skin, eye, and respiratory irritation; nausea, vomiting, diarrhea.[2][3] | Highly toxic to aquatic life.[3] |
| Chronic Toxicity | Causes damage to organs through prolonged or repeated exposure.[3] | Immunotoxicity (thymus damage), potential reproductive toxicity.[2] | Long-lasting adverse effects in the aquatic environment.[3] |
| Environmental | Very toxic to aquatic life with long-lasting effects.[3] | Bioaccumulation, persistence in sediment, endocrine disruption in marine species.[1][4][5] | Widespread ecological damage.[2] |
Fortifying the First Line of Defense: Engineering Controls and Personal Protective Equipment (PPE)
Given the high toxicity of TBT compounds, a multi-layered approach to exposure control is paramount. This begins with robust engineering controls to contain the hazard at its source, followed by the diligent use of appropriate personal protective equipment.
Engineering Controls: Containing the Hazard
All work with TBT compounds must be conducted within a properly functioning chemical fume hood to prevent the inhalation of vapors, mists, or dusts. The fume hood should have adequate airflow, and its performance should be regularly monitored. Facilities handling these compounds should also be equipped with easily accessible eyewash stations and safety showers.[6]
Personal Protective Equipment (PPE): The Last Barrier
The selection and use of appropriate PPE are critical to prevent dermal, ocular, and respiratory exposure. A comprehensive PPE ensemble is mandatory when handling TBT compounds.
-
Hand Protection: Double gloving with chemically resistant gloves is required.[7] The gloves must be disposable, powder-free, and latex-free.[7] It is crucial to change gloves every 30 minutes or immediately if they become contaminated or damaged.[7]
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and spills.[5][7] Standard eyeglasses are not sufficient.[7]
-
Body Protection: A long-sleeved, disposable gown that closes in the back should be worn to protect the body.[7] The gown should have tight-fitting cuffs and should not be worn outside of the designated hazardous work area.[7] For more extensive handling procedures, "bunny suit" coveralls that offer head-to-toe protection may be necessary.[7]
-
Respiratory Protection: When there is a risk of generating aerosols or dusts, or when unpacking containers that are not sealed in plastic, a respirator is required.[7] A surgical mask does not provide adequate protection.[7] A respiratory protection program that complies with OSHA's 29 CFR 1910.134 or equivalent standards must be followed.[6]
-
Head and Hair Covers: Disposable head and hair covers should be worn to prevent contamination of the hair and subsequent transfer of hazardous residues.[7]
Caption: Decision tree for essential PPE when handling TBT compounds.
Laboratory Operations: Safe Handling, Storage, and Disposal
Strict adherence to established protocols for the handling, storage, and disposal of TBT compounds is non-negotiable.
Safe Handling Practices
-
Avoid All Personal Contact: This includes inhalation of vapors and contact with skin and eyes.[8]
-
Work in a Well-Ventilated Area: Always use a chemical fume hood.[8]
-
Prevent Contamination: Do not allow TBT compounds to come into contact with food, drink, or personal items.[8] Do not eat, drink, or smoke in areas where TBT compounds are handled.[8]
-
Hygiene: Wash hands thoroughly with soap and water after handling TBT compounds, even if gloves were worn.[5][8] Contaminated work clothes should be laundered separately before reuse.[8]
-
Container Integrity: Keep containers securely sealed when not in use and avoid physical damage.[8]
Storage Requirements
TBT compounds must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5] They should be stored in their original, tightly closed containers.[6][9] The storage area should be clearly marked with appropriate hazard warnings and access should be restricted to authorized personnel.[3]
Spill and Emergency Procedures
In the event of a spill, evacuate the area immediately and prevent further leakage if it is safe to do so.[3]
Step-by-Step Spill Cleanup Protocol:
-
Ensure Personal Protection: Wear the full complement of PPE, including a respirator.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[6][8] Do not use combustible materials.[6]
-
Collect the Waste: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[8][10]
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the spill area. The choice of decontamination agent will depend on the surface.
-
Ventilate the Area: Ensure the area is well-ventilated after the cleanup is complete.
Waste Disposal: A Cradle-to-Grave Responsibility
All waste containing TBT compounds, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.[10]
-
Liquid Waste: Collect in a labeled, sealed container for hazardous waste disposal.[10]
-
Solid Waste: Collect in a labeled, sealed container for hazardous waste disposal.[11]
-
Contaminated Glassware Decontamination Protocol:
-
Initial Rinse: In a fume hood, rinse the glassware with a small amount of a suitable solvent (e.g., acetone or dichloromethane) to remove the bulk of the TBT residue.[11] Collect this rinse as hazardous waste.[11]
-
Oxidative Soak: Submerge the rinsed glassware in a container with a strong oxidizing agent, such as commercial bleach or 20% nitric acid, and allow it to soak overnight.[11]
-
Dispose of Decontamination Solution: Carefully decant the decontamination solution into a designated hazardous waste container.[11]
-
Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.[11]
-
Final Wash: Wash the glassware with a standard laboratory detergent, rinse thoroughly, and allow to air dry.[11]
-
Do not dispose of any TBT-containing waste in municipal landfills or down the drain.[5][10] All hazardous waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, regional, and national regulations.[10]
Caption: Workflow for the proper management of TBT waste streams.
Synthesis and Reaction Protocols: Managing Risk in Experimental Design
When designing experiments involving TBT compounds, it is crucial to incorporate safety considerations from the outset.
-
Scale: Use the smallest feasible quantity of TBT compounds for the experiment.
-
Temperature Control: Be aware of the potential for exothermic reactions.[12] For instance, when preparing allyltributyltin, the addition of bis(tributyltin) oxide should be controlled to maintain a specific reaction temperature.[12]
-
Quenching: Unreacted TBT reagents must be quenched safely. While specific quenching procedures can be reaction-dependent, a general approach for quenching reactive organotin species involves the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride, while cooling the reaction mixture.[12]
-
Work-up: During the work-up of reactions containing TBT compounds, be mindful that the waste streams will be contaminated and must be handled as hazardous waste.
Example Experimental Workflow: A Safety-First Approach
Caption: A safety-integrated workflow for experiments with TBT compounds.
Health Surveillance and Monitoring
Given the potential for chronic health effects, regular health surveillance may be appropriate for personnel with a high potential for exposure to TBT compounds. This could include monitoring for changes in immune function or other relevant biomarkers. The specifics of any health surveillance program should be determined in consultation with occupational health professionals.
Conclusion: A Culture of Safety
The safe handling of tributyltin compounds is not merely a matter of following rules; it requires a deep-seated culture of safety, a commitment to understanding the risks, and a diligent application of best practices. By integrating the principles outlined in this guide into every aspect of your work with TBT compounds, you can protect yourself, your colleagues, and the environment from the significant hazards these materials pose.
References
- Tributyltin chloride - Safety Data Sheet - ChemicalBook. (2025, September 27).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Bis(tributyltin) Oxide MSDS.pdf. (n.d.).
- Code of practice: management of tetrabutyltin - Canada.ca. (n.d.).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
- TRIBUTYLTIN (TBT) | Oregon Department of Human Services. (n.d.).
- Tributyltin - Collaborative for Health & Environment. (n.d.).
- 1 - SAFETY DATA SHEET. (2025, May 20).
- Tributyltin compounds (EHC 116, 1990) - Inchem.org. (n.d.).
-
Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review. - PubMed. (n.d.). Retrieved from
- Tributyltin azide - Apollo Scientific. (2023, July 11).
- TRIBUTYLTIN (TBT) - EXTOXNET PIP. (n.d.).
- Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
- Environmental remediation techniques of tributyltin contamination in soil and water: A review | Request PDF - ResearchGate. (2025, August 6).
- allyltributyltin - Organic Syntheses Procedure. (n.d.).
- Material Safety Data Sheet - Tributyl(1-ethoxyvinyl)tin - Cole-Parmer. (n.d.).
- Tributyltin hydride (Tributylstannane), Tin hydrides - Organic Chemistry Portal. (n.d.).
- sc-251105 - Santa Cruz Biotechnology. (n.d.).
Sources
- 1. healthandenvironment.org [healthandenvironment.org]
- 2. oregon.gov [oregon.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review. b_antizar@hotmail.com - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Strategic Deployment of 3,5-Dimethyl-4-(tributylstannyl)isoxazole in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Core and Its Strategic Importance
The isoxazole ring system is a cornerstone of medicinal chemistry, recognized for its versatile biological activities and its presence in numerous pharmaceuticals.[1] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety can act as a bioisostere for other functional groups, influencing a molecule's pharmacokinetic and pharmacodynamic properties. Its derivatives have demonstrated a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[2] The 3,5-dimethylisoxazole scaffold, in particular, has been identified as an effective mimic for acetylated lysine, leading to the development of potent inhibitors for epigenetic targets like bromodomains.[3][4]
The strategic functionalization of the isoxazole ring is paramount to unlocking its full potential in drug discovery. The introduction of a tributylstannyl group at the 4-position transforms the 3,5-dimethylisoxazole core into a versatile and highly valuable building block for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and application of 3,5-dimethyl-4-(tributylstannyl)isoxazole, with a focus on its utility in the Stille cross-coupling reaction for the construction of complex molecular architectures.
Synthesis of the Building Block: 3,5-Dimethyl-4-(tributylstannyl)isoxazole
The most direct and efficient route to 3,5-dimethyl-4-(tributylstannyl)isoxazole involves the stannylation of a pre-functionalized isoxazole precursor, namely 3,5-dimethyl-4-iodoisoxazole. This iodo-isoxazole is accessible through established methods of isoxazole synthesis followed by iodination.[5] The subsequent introduction of the tributyltin moiety is typically achieved via a metal-halogen exchange followed by quenching with a tributyltin halide, or through a palladium-catalyzed reaction with a distannane reagent.
Below is a robust, field-proven protocol for the synthesis of the title compound from its iodo-precursor.
Experimental Protocol: Synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
This protocol is based on established procedures for the stannylation of aryl and heteroaryl halides.
Step 1: Reaction Setup and Metal-Halogen Exchange
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,5-dimethyl-4-iodoisoxazole (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. The causality here is to generate a highly reactive 4-lithio-isoxazole intermediate. The low temperature is critical to prevent side reactions and decomposition of this intermediate.
-
Stir the reaction mixture at -78 °C for 1 hour.
Step 2: Stannylation
-
In a separate, dry flask, dissolve tributyltin chloride (1.2 eq) in anhydrous THF.
-
Add the tributyltin chloride solution to the reaction mixture dropwise via cannula, again maintaining the temperature at -78 °C. This quenches the lithiated intermediate to form the desired carbon-tin bond.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure. The resulting crude oil contains the desired product along with tin byproducts.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The main drawback of Stille chemistry is the toxicity of organotin compounds, making rigorous purification essential to remove tin residues.[6]
Step 4: Characterization
The purified 3,5-dimethyl-4-(tributylstannyl)isoxazole should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity before use in subsequent reactions.
Synthesis Workflow Diagram
Caption: Synthetic route to 3,5-dimethyl-4-(tributylstannyl)isoxazole.
Reactivity and Applications: The Stille Cross-Coupling
The primary utility of 3,5-dimethyl-4-(tributylstannyl)isoxazole is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the isoxazole ring and a variety of organic electrophiles (typically aryl, heteroaryl, or vinyl halides or triflates).[7] The Stille reaction is renowned for its tolerance of a wide range of functional groups, making it exceptionally suitable for the synthesis of complex, highly functionalized molecules.[8]
Key Mechanistic Insights into the Stille Coupling
The catalytic cycle of the Stille reaction is well-studied and proceeds through three fundamental steps:[9]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (the isoxazole moiety in this case) to the palladium center, displacing the halide or triflate. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled and eliminated, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.
The choice of catalyst, ligands, and additives is crucial for an efficient reaction. Electron-rich and bulky phosphine ligands often accelerate the reaction by promoting both the oxidative addition and reductive elimination steps.[10] Additives such as copper(I) iodide (CuI) can also significantly increase the reaction rate, particularly in couplings involving heteroaryl stannanes.[6]
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Representative Protocol: Stille Coupling with an Aryl Bromide
This protocol describes a general procedure for the coupling of 3,5-dimethyl-4-(tributylstannyl)isoxazole with a representative aryl bromide. A closely related reaction has been successfully applied to the synthesis of 3-acetylindole from 4-tributylstannyl-3-methylisoxazole and 2-iodonitrobenzene.[11]
Step 1: Reaction Setup
-
To a dry Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a co-catalyst like copper(I) iodide (CuI, 10 mol%). The use of a pre-catalyst like Pd₂(dba)₃ with a phosphine ligand is also a common and effective strategy.
-
Add the aryl bromide (1.0 eq).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times. This is a critical self-validating step to ensure the reaction is free of oxygen, which can deactivate the palladium catalyst.
Step 2: Reagent Addition and Reaction
-
Add anhydrous, degassed solvent (e.g., DMF or toluene) via syringe.
-
Add 3,5-dimethyl-4-(tributylstannyl)isoxazole (1.1 eq) via syringe.
-
Place the reaction vessel in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water to remove the DMF.
-
To aid in the removal of tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF), which precipitates tributyltin fluoride.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-3,5-dimethylisoxazole.
Data Presentation: Representative Stille Coupling Conditions
The optimal conditions for a Stille coupling can vary significantly based on the specific substrates. The following table provides a summary of typical parameters and the rationale behind their selection.
| Parameter | Typical Reagents/Conditions | Rationale & Field Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ is a common Pd(0) source. Pd₂(dba)₃ is more air-stable and is often used with added phosphine ligands.[9] |
| Ligand | PPh₃, P(t-Bu)₃, AsPh₃ | Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich ligands like P(t-Bu)₃ can accelerate the reaction, especially with less reactive electrophiles like aryl chlorides.[12] |
| Solvent | Toluene, Dioxane, DMF | The choice depends on substrate solubility and the required reaction temperature. DMF is a polar aprotic solvent that can often facilitate the reaction but can be difficult to remove. |
| Temperature | 80 - 120 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Additives | CuI, CsF, LiCl | CuI is a widely used co-catalyst that can accelerate the transmetalation step.[6] Fluoride sources can form hypervalent tin species, enhancing their reactivity. |
Conclusion
3,5-Dimethyl-4-(tributylstannyl)isoxazole is a powerful and strategic synthetic building block. Its preparation from readily available precursors and its reliable reactivity in the Stille cross-coupling reaction make it an invaluable tool for medicinal chemists and drug development professionals. The ability to directly install the pharmacologically relevant 3,5-dimethylisoxazole core onto a wide range of molecular scaffolds provides a rapid and efficient pathway to novel chemical entities with significant therapeutic potential. The protocols and mechanistic insights provided in this guide serve as a practical resource for the effective deployment of this versatile reagent in modern organic synthesis.
References
-
Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery. Available at: [Link]
-
Bhuvaneshwari, G., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 269-280. Available at: [Link]
-
Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Medicinal Chemistry Letters, 4(5), 475-480. Available at: [Link]
-
Uchiyama, D., et al. (1992). Synthesis and reactions of 4-tributylstannyl-3-methylisoxazole. Heterocycles, 33(4), 1301-1304. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction, 38 Years Later. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
-
Chem-Impex. (n.d.). 3,5-Dimethylisoxazole. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Available at: [Link]
-
Herzon, S. B., & O'Malley, S. J. (2011). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 3(10), 785-789. Available at: [Link]
-
Bakulev, V. A., et al. (2019). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 15, 2306-2316. Available at: [Link]
-
Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555-1564. Available at: [Link]
-
Villa, M. V. J., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2020(2), M1128. Available at: [Link]
-
Li, J. J. (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 12. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 3,5-Dimethyl-4-(tributylstannyl)isoxazole in Stille Coupling Reactions
Introduction: The Strategic Value of the Isoxazole Moiety and the Stille Coupling
The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability, ability to participate in hydrogen bonding, and its role as a versatile synthetic intermediate. The introduction of this heterocycle into complex molecular architectures is a key strategy in the development of novel pharmaceuticals and functional materials. Among the array of carbon-carbon bond-forming reactions, the palladium-catalyzed Stille cross-coupling reaction stands out for its remarkable functional group tolerance, the stability of its organostannane reagents to air and moisture, and its broad substrate scope.[1][2]
This guide provides a detailed technical overview and field-proven protocols for the application of 3,5-dimethyl-4-(tributylstannyl)isoxazole , a key building block for the direct installation of the 3,5-dimethylisoxazol-4-yl moiety. This reagent allows for the strategic coupling with a wide variety of organic electrophiles, including aryl, heteroaryl, and vinyl halides or triflates, to generate complex 4-substituted isoxazoles. We will delve into the mechanistic underpinnings of the reaction, provide robust experimental protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Stille coupling reaction hinges on a well-understood catalytic cycle involving a palladium(0) species.[1][2][3] The cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is paramount for rational catalyst and ligand selection and for troubleshooting suboptimal reaction outcomes.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the organic electrophile (R¹-X, typically an aryl or vinyl halide/triflate) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the electrophile generally follows the order I > Br > OTf >> Cl.[3]
-
Transmetalation: This is often the rate-determining step of the cycle. The organostannane reagent, 3,5-dimethyl-4-(tributylstannyl)isoxazole, exchanges its isoxazolyl group with the halide/triflate on the Pd(II) complex. This forms a new Pd(II) intermediate where both organic partners (R¹ and the isoxazolyl group) are bound to the palladium center. The efficiency of this step can be influenced by the choice of ligands and the presence of additives.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond in the product (R¹-isoxazole) and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][2] For this to occur, the organic partners must be in a cis orientation on the palladium complex.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
The following protocols provide a robust starting point for the Stille coupling of 3,5-dimethyl-4-(tributylstannyl)isoxazole with aryl halides. Optimization may be required depending on the specific substrate.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is suitable for a wide range of aryl iodides and bromides. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst, though it is sensitive to air and should be handled accordingly.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone) (1.0 mmol, 1.0 equiv)
-
3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF) (5 mL)
-
Standard Schlenk line glassware
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), 3,5-dimethyl-4-(tributylstannyl)isoxazole (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Solvent Addition: Add the anhydrous and degassed solvent (5 mL) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with inert gas to ensure all oxygen is removed.
-
Reaction Execution: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reaction times typically range from 4 to 24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1-2 hours. This process precipitates the tributyltin fluoride byproduct, which can be removed by filtration.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-3,5-dimethylisoxazole.
Protocol 2: Procedure using a Ligand/Pd Source Combination
For less reactive aryl halides (e.g., some aryl chlorides) or to improve reaction rates, a combination of a palladium source and a phosphine ligand can be more effective.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] or Tri-tert-butylphosphine [P(t-Bu)₃] (0.06 mmol, 6 mol%)
-
Anhydrous and degassed Toluene (5 mL)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol) and the phosphine ligand (0.06 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (3 mL) and stir for 10 minutes at room temperature. Then, add the aryl halide (1.0 mmol) followed by 3,5-dimethyl-4-(tributylstannyl)isoxazole (1.2 mmol) via syringe.
-
Reaction Execution: Heat the reaction to 100-110 °C and monitor its progress.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Caption: General experimental workflow for the Stille coupling reaction.
Performance Data and Substrate Scope
The following table summarizes representative data for the Stille coupling of 4-stannylated isoxazoles with various aryl halides, demonstrating the versatility of this methodology. While specific data for 3,5-dimethyl-4-(tributylstannyl)isoxazole is limited in readily available literature, the coupling of the closely related 4-tributylstannyl-3-methylisoxazole provides a strong predictive framework.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Iodonitrobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | ~85 | Analogous to[4] |
| 2 | 4-Bromoacetophenone | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4) | Dioxane | 100 | 16 | High | General Method[5] |
| 3 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | - | DMF | 90 | 8 | High | General Method |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | AsPh₃ (8) | Toluene | 110 | 24 | Moderate | General Method |
| 5 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 12 | High | General Method |
Note: Yields are based on general protocols and analogous reactions and should be considered representative. Optimization for specific substrates is recommended.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper handling of air-sensitive Pd(0) catalysts. Use fresh catalyst. Consider a Pd(II) precatalyst with a phosphine ligand. |
| Low reaction temperature | Gradually increase the temperature in 10 °C increments (up to ~120 °C). | |
| Poorly degassed solvent/reagents | Ensure thorough degassing of the solvent and reaction mixture via freeze-pump-thaw cycles or by bubbling with inert gas for an extended period. | |
| Homocoupling of Stannane | Presence of oxygen | Improve inert atmosphere technique. |
| Catalyst decomposition | Use more robust ligands (e.g., bulky, electron-rich phosphines). Lower the reaction temperature if possible. | |
| Stannane Decomposition | Acidic or basic impurities | Use purified, neutral reagents and solvents. |
| Difficulty Removing Tin Byproducts | Incomplete precipitation | Increase the duration and vigor of the KF wash. Use a larger volume of KF solution. An alternative is a wash with dilute HCl if the product is stable. |
Conclusion
3,5-Dimethyl-4-(tributylstannyl)isoxazole is a highly effective reagent for the synthesis of 4-aryl-3,5-dimethylisoxazoles via the Stille cross-coupling reaction. Its stability and the mild conditions under which it can be coupled make it a valuable tool for medicinal chemists and materials scientists. By understanding the reaction mechanism and employing robust, optimized protocols, researchers can efficiently access a diverse range of complex molecules incorporating the valuable 3,5-dimethylisoxazole scaffold. The primary drawback remains the toxicity of organotin compounds, necessitating careful handling and rigorous purification to remove tin residues.
References
-
Grasa, G. A., & Nolan, S. P. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters, 3(1), 119-122. Available at: [Link]
-
Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Available at: [Link]
- Uchiyama, D., Yabe, M., Kameyama, H., et al. (2004). Synthesis and reactions of 4-tributylstannyl-3-methylisoxazole. Heterocycles, 64, 1301-1304.
-
Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555–1564. Available at: [Link]
-
Labadie, S. S. (1994). 3-Aryl-2,4-pentanediones from 3,5-Dimethyl-4-iodoisoxazoles: An Application of a Palladium-Catalyzed Cross-Coupling Reaction. Synthetic Communications, 24(5), 709-719. Available at: [Link]
-
FAQ. (n.d.). What is the synthesis method of 3,5-DIMETHYL-4-ISOXAZOLECARBALDEHYDE? Available at: [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Synthesis of 3-Substituted Aryl[4,5]isothiazoles through an All-Heteroatom Wittig-Equivalent Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 3,5-Dimethyl-4-(tributylstannyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3,5-Dimethylisoxazole Moiety
The 3,5-dimethylisoxazole scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of potent and selective therapeutic agents. It serves as a key building block in pharmaceuticals targeting a range of conditions, including inflammation and cancer, often acting as an effective bioisostere for amide or ester groups to enhance metabolic stability and binding affinity.
The Stille cross-coupling reaction provides a powerful and versatile method for incorporating this valuable moiety into complex molecular architectures. By utilizing 3,5-Dimethyl-4-(tributylstannyl)isoxazole, chemists can forge carbon-carbon bonds under mild conditions with exceptional functional group tolerance. This application note provides an in-depth guide to the mechanism, execution, and optimization of this pivotal transformation, grounded in established principles of organometallic chemistry.
Section 1: The Stille Cross-Coupling Reaction: Mechanism and Rationale
The Stille reaction is a palladium-catalyzed process that couples an organotin compound with an organic halide or pseudohalide. The reaction proceeds through a well-defined catalytic cycle, which is fundamental to understanding reaction optimization and troubleshooting.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide, R¹-X). This step forms a square planar Pd(II) intermediate. The reactivity for this step generally follows the trend I > Br > OTf >> Cl.
-
Transmetalation : This is often the rate-determining step. The organostannane, 3,5-Dimethyl-4-(tributylstannyl)isoxazole, transfers its isoxazole group to the Pd(II) complex, displacing the halide. The three non-transferable butyl groups on the tin atom remain, forming a tributyltin halide byproduct. The rate of this step can be accelerated by the use of additives like lithium chloride (LiCl) or copper(I) iodide (CuI).
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond between the two organic partners (R¹ and the isoxazole ring). This concerted step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Section 2: Core Experimental Protocol
This protocol describes a general procedure for the Stille coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole with a generic aryl bromide. Researchers should optimize conditions based on the specific reactivity of their substrates.
Materials and Equipment:
-
3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.1 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Magnetic stirrer and heating plate/mantle
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a magnetic stir bar.
-
Reagent Addition : Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent (to make a ~0.1 M solution) via cannula or syringe.
-
Initiation : Add 3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.1 eq) to the stirring solution via syringe.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C). The reaction vessel should be sealed under a positive pressure of inert gas.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aryl bromide is a good indicator of reaction completion. Reactions are typically complete within 4-24 hours.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate. To remove the toxic tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF). A precipitate of tributyltin fluoride will form, which can be removed by filtration through a pad of Celite.
-
Purification : Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-aryl-3,5-dimethylisoxazole product.
Section 3: Reaction Optimization and Substrate Scope
The success of the Stille coupling is highly dependent on the choice of catalyst, solvent, and additives. The following table summarizes common parameters for optimization.
| Parameter | Recommended Options | Rationale & Field Insights |
| Electrophile (R¹-X) | Aryl/Heteroaryl Iodides, Bromides, Triflates | Reactivity order: I > Br ≈ OTf. Chlorides are generally less reactive and may require specialized, electron-rich ligands. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a common choice as it is an active Pd(0) source. Pd₂(dba)₃ is often used with an external phosphine ligand. |
| Ligand | PPh₃, P(o-tol)₃, AsPh₃, XPhos, SPhos | For challenging substrates, bulky, electron-rich phosphine ligands (e.g., XPhos) can accelerate oxidative addition and reductive elimination. |
| Solvent | Toluene, Dioxane, DMF, NMP | The choice of solvent can influence reaction rate and solubility. DMF and NMP are polar aprotic solvents that can sometimes accelerate the reaction. |
| Additive | CuI, LiCl, CsF | CuI is a co-catalyst that can accelerate the transmetalation step. LiCl can break up tin aggregates and prevent ligand inhibition. |
| Temperature | 80 - 120 °C | Higher temperatures are often required, but excessive heat can lead to catalyst decomposition or side reactions. |
Troubleshooting Common Issues:
-
Low or No Conversion : The catalyst may be inactive. Ensure proper inert atmosphere techniques are used. Consider a more reactive electrophile (iodide vs. bromide) or a more active ligand system. The addition of CuI can often restart a stalled reaction.
-
Homocoupling of Stannane : This side reaction can occur if the transmetalation is slow. Lowering the temperature or adding LiCl can sometimes mitigate this issue. Ensure the palladium source is fully reduced to Pd(0) before adding the stannane.
-
Difficult Purification : Tributyltin byproducts are notoriously difficult to remove. A KF wash is highly effective. Alternatively, treatment with 1,2-ethanedithiol can precipitate the tin.
Section 4: Visualizing the Experimental Workflow
Caption: Standard experimental workflow for the Stille cross-coupling.
Section 5: Critical Safety and Handling Protocols for Organotin Reagents
WARNING: Organotin compounds are highly toxic.
The primary risk associated with the Stille reaction is the high toxicity of organostannane reagents and byproducts. Tributyltin compounds can be absorbed through the skin and are toxic upon inhalation or ingestion. They are potent immunotoxins and endocrine disruptors. Strict adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.
-
Ventilation : All manipulations involving organotin compounds, including weighing, transfer, and the reaction itself, must be performed in a certified chemical fume hood.
-
Handling : Use syringes or cannulas for liquid transfers to minimize exposure. Avoid creating dust from solid organotin compounds.
-
Waste Disposal : All organotin-contaminated waste (glassware, syringes, gloves, Celite, silica gel) must be segregated into a clearly labeled, dedicated hazardous waste container. Do not mix with regular solvent waste. Consult your institution's environmental health and safety guidelines for proper disposal procedures.
-
Spill Response : In case of a spill, immediately alert others in the area. Absorb the spill with an inert material (e.g., vermiculite or sand), collect it into the dedicated organotin waste container, and decontaminate the area. Respiratory protection may be required for large spills.
-
First Aid : In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. In case of eye contact, flush with copious amounts of water for 15 minutes and seek immediate medical attention.
References
- Schiff base ligands are generally synthesized from condensation reaction between an amino group and carbonyl compounds and their transition metal complexes are widely utilized in different C[sbnd]C cross coupling reactions. Palladium complexes are now well-known catalysts in carbon-carbon cross coupling reactions including Suzuki-Miyaura and Sonogashira cross coupling reactions. But researchers are also interested in other transition metal complexes
Stille Coupling with Isoxazole Derivatives: A Detailed Guide to Reaction Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Isoxazoles and the Power of Stille Coupling
The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in a wide array of approved pharmaceuticals and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a valuable component in designing novel therapeutic agents. The controlled and efficient functionalization of the isoxazole core is therefore of paramount importance. The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic electrophile, has emerged as a powerful tool for this purpose.[1] Its remarkable tolerance for a wide variety of functional groups, the stability of the organostannane reagents, and the generally mild reaction conditions make it particularly well-suited for the late-stage functionalization of complex molecules.[2][3]
This comprehensive guide provides an in-depth exploration of the reaction conditions and protocols for the Stille coupling of isoxazole derivatives. We will delve into the mechanistic intricacies, explore the critical parameters that govern success, and provide detailed, actionable protocols for researchers at the bench.
The Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][4] Understanding this cycle is crucial for rational optimization and troubleshooting.
Figure 1: Generalized Stille catalytic cycle.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the isoxazole derivative to form a Pd(II) complex.[5] The reactivity of the electrophile generally follows the trend I > OTf ≈ Br >> Cl.[1][6]
-
Transmetalation: An organic group is transferred from the organostannane to the palladium center, displacing the halide or triflate. This step is often rate-limiting and can be accelerated by additives.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[3]
Key Reaction Parameters and Their Optimization
The success of a Stille coupling with an isoxazole derivative hinges on the careful selection and optimization of several key parameters.
Isoxazole Electrophile: Positional Reactivity and Leaving Groups
The position of the leaving group on the isoxazole ring (C3, C4, or C5) significantly influences its reactivity due to the electronic nature of the heterocycle.
-
C4-Haloisoxazoles: The C4 position is generally the most activated towards oxidative addition due to its electron-deficient nature. 4-Iodoisoxazoles are particularly reactive and are excellent substrates for Stille coupling.[8]
-
C5-Haloisoxazoles: The reactivity at the C5 position is also generally good.
-
C3-Haloisoxazoles: The C3 position is often the least reactive, and more forcing conditions or more active catalyst systems may be required.
The choice of leaving group is also critical. Iodides are the most reactive, followed by triflates and bromides. Chlorides are the least reactive and often require specialized catalyst systems with bulky, electron-rich phosphine ligands to achieve efficient coupling.[6]
Organostannane Reagent
A wide variety of organostannanes, including aryl-, heteroaryl-, vinyl-, and alkynylstannanes, can be successfully coupled to isoxazoles. Tributylstannanes are most commonly used. A key consideration is the relative transfer rate of groups from the tin atom, which follows the general trend: alkynyl > vinyl > aryl > alkyl.[7] This allows for the selective transfer of the desired group. Organostannanes are valued for their stability to air and moisture, but their high toxicity necessitates careful handling and rigorous purification of the final product.[1]
Palladium Catalyst and Ligands
The choice of palladium source and ligand is crucial for an efficient reaction.
| Catalyst/Precatalyst | Common Ligands | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | 1-5 | A common and versatile Pd(0) catalyst.[2] Can be sensitive to air and heat. |
| Pd₂(dba)₃ | PPh₃, AsPh₃, P(o-tol)₃ | 1-2.5 | A stable Pd(0) source that requires an external ligand. |
| Pd(OAc)₂ | PPh₃, P(t-Bu)₃, XPhos | 1-5 | A Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| PdCl₂(PPh₃)₂ | PPh₃ | 1-5 | An air-stable Pd(II) precatalyst. |
Sterically hindered and electron-rich ligands can accelerate the oxidative addition and reductive elimination steps. For less reactive electrophiles, such as chloro-isoxazoles, ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or biarylphosphines (e.g., XPhos) may be necessary.[9]
Solvents
The choice of solvent can significantly impact the reaction rate and yield. Common solvents for Stille couplings include:
-
Toluene: A non-polar solvent, often a good choice for many Stille reactions.
-
Dioxane: A polar aprotic solvent that is also widely used.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate the reaction, particularly the transmetalation step.[10]
-
Tetrahydrofuran (THF): Another common polar aprotic solvent.
All solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.
Additives: The Role of Copper(I) Co-catalysis
The addition of copper(I) salts, most commonly copper(I) iodide (CuI), can have a dramatic accelerating effect on Stille couplings.[7] The exact mechanism is debated, but it is believed that CuI facilitates the transmetalation step, which is often the slowest step in the catalytic cycle.[7] This can be particularly beneficial for couplings involving less reactive substrates or for reactions that are sluggish at lower temperatures.
Experimental Protocols
The following protocols provide a general framework for performing Stille couplings with isoxazole derivatives. Safety Note: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Stille Coupling of a 4-Iodoisoxazole with an Arylstannane
This protocol is optimized for a highly reactive 4-iodoisoxazole substrate.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. purechemistry.org [purechemistry.org]
- 7. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Application of 3,5-Dimethyl-4-(tributylstannyl)isoxazole in Modern Medicinal Chemistry: A Guide to Synthesis and Protocol
Introduction: The Privileged 3,5-Dimethylisoxazole Scaffold in Drug Discovery
The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and its capacity to engage in a wide array of biological interactions.[1][2][3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties to molecules, including metabolic stability and the ability to participate in hydrogen bonding.[4] Among the various isoxazole-based structures, the 3,5-dimethylisoxazole motif has emerged as a particularly valuable pharmacophore. Its significance is underscored by its role as a bioisostere of acetyl-lysine, enabling it to effectively interact with bromodomains, a class of epigenetic reader proteins implicated in cancer and inflammatory diseases.[5][6][7]
This guide focuses on the utility of a key reagent, 3,5-Dimethyl-4-(tributylstannyl)isoxazole , as a versatile building block for the synthesis of complex, biologically active molecules. Its primary application lies in the palladium-catalyzed Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[8][9] The tributylstannyl group at the 4-position of the isoxazole ring provides a stable and reactive handle for the introduction of various aryl and heteroaryl moieties, facilitating the rapid generation of compound libraries for drug discovery programs.[1]
This document will provide detailed application notes and step-by-step protocols for the use of 3,5-Dimethyl-4-(tributylstannyl)isoxazole in medicinal chemistry, with a particular focus on the synthesis of bromodomain inhibitors. The protocols are designed to be self-validating, incorporating essential analytical checkpoints to ensure the integrity of the synthesized compounds.
Core Application: Synthesis of 4-Aryl-3,5-dimethylisoxazoles via Stille Cross-Coupling
The Stille reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[8][9] In the context of our topic, it provides a direct and efficient route to 4-aryl-3,5-dimethylisoxazoles, which are key intermediates in the development of various therapeutic agents, most notably bromodomain (BRD4) inhibitors.[5][10]
The general transformation is depicted below:
Figure 1: General scheme of the Stille cross-coupling reaction.
The causality behind this experimental choice lies in the robust nature of the Stille coupling. The organostannane is relatively stable to air and moisture, making it easier to handle than many other organometallic reagents. The palladium catalyst facilitates the coupling of the isoxazole moiety with a wide range of aryl and heteroaryl halides or triflates, allowing for extensive structural diversification.
Detailed Protocol for a General Stille Cross-Coupling Reaction
This protocol provides a generalized procedure for the Stille coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole with an aryl bromide. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous and degassed toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide and Pd(PPh₃)₄.
-
Solvent and Reagent Addition: Add anhydrous and degassed toluene via syringe. Stir the mixture at room temperature for 10 minutes.
-
Addition of Stannane: Add 3,5-Dimethyl-4-(tributylstannyl)isoxazole to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Removal of Tin Byproducts: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. The tributyltin fluoride will precipitate as a white solid.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-aryl-3,5-dimethylisoxazole.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting materials should be confirmed by TLC or LC-MS analysis of the crude reaction mixture.
Data Presentation: Representative Stille Coupling Reactions
The following table summarizes representative examples of Stille couplings to generate 4-aryl-3,5-dimethylisoxazoles.
| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | 85 | [1] (adapted) |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 | 78 | [1] (adapted) |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Toluene | 110 | 24 | 72 | [1] (adapted) |
| 4 | 4-Iodotoluene | Pd(OAc)₂ (2), SPhos (4) | Dioxane | 100 | 8 | 91 | [1] (adapted) |
Application in the Synthesis of Bromodomain (BRD4) Inhibitors
A significant application of 4-aryl-3,5-dimethylisoxazoles is in the synthesis of potent and selective bromodomain inhibitors. The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine mimic, binding to the acetyl-lysine binding pocket of bromodomains.[5][6]
The following workflow illustrates the synthesis of a generic BRD4 inhibitor incorporating the 3,5-dimethylisoxazole scaffold.
Figure 2: Workflow for the synthesis of a BRD4 inhibitor.
Protocol: Synthesis of a 4-Aryl-3,5-dimethylisoxazole Precursor for a BRD4 Inhibitor
This protocol details the synthesis of a key intermediate that can be further elaborated into a BRD4 inhibitor, based on reported structures.[10]
Materials:
-
3,5-Dimethyl-4-(tributylstannyl)isoxazole (2.0 g, 1.0 eq)
-
6-Bromo-4-phenyl-3,4-dihydroquinazolin-2(1H)-one (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a sealed tube, combine 6-bromo-4-phenyl-3,4-dihydroquinazolin-2(1H)-one, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous and degassed DMF, followed by 3,5-Dimethyl-4-(tributylstannyl)isoxazole via syringe.
-
Reaction: Heat the mixture to 100 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature and pour into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield 6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one.
Self-Validation: The structure of the product should be confirmed by high-resolution mass spectrometry and 1D/2D NMR spectroscopy to ensure the correct connectivity and regiochemistry of the coupling.
Safety and Handling Considerations
Organotin compounds, including 3,5-Dimethyl-4-(tributylstannyl)isoxazole and its byproducts, are toxic and should be handled with appropriate safety precautions.[11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Waste Disposal: All organotin-containing waste must be disposed of according to institutional and local regulations for hazardous waste.
Conclusion
3,5-Dimethyl-4-(tributylstannyl)isoxazole is a highly valuable and versatile reagent in medicinal chemistry. Its application in the Stille cross-coupling reaction provides a robust and efficient method for the synthesis of 4-aryl-3,5-dimethylisoxazoles, which are key structural motifs in a variety of biologically active compounds, including potent BRD4 inhibitors. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this important building block in their drug discovery efforts.
References
-
Synthetic Communications. (2006). 3-Aryl-2,4-pentanediones from 3,5-Dimethyl-4-iodoisoxazoles: An Application of a Palladium-Catalyzed Cross-Coupling Reaction. [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. [Link]
-
National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
University of Rochester. Workup for Removing Tin Byproducts. [Link]
-
PubMed. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. [Link]
-
National Center for Biotechnology Information. (2018). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. [Link]
-
PubMed. (2019). Design, Synthesis and Biological Evaluation of 3,5-dimethylisoxazole and Pyridone Derivatives as BRD4 Inhibitors. [Link]
-
Myers, A. G. The Stille Reaction. [Link]
-
Semantic Scholar. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5‐Dimethylisoxazole Derivatives as BRD4 Inhibitors. [Link]
-
National Center for Biotechnology Information. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. [Link]
-
ResearchGate. (2002). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]
-
ResearchGate. (2015). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. [Link]
-
ResearchGate. (2006). ChemInform Abstract: Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst. [Link]
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
ResearchGate. (2009). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Scribd. 11-The Stille Reaction PDF. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5‐Dimethylisoxazole Derivatives as BRD4 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Application Notes and Protocols: Stille Coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the palladium-catalyzed Stille coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole with a variety of aryl halides. The 4-arylisoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][3] This guide offers in-depth technical insights, from the underlying reaction mechanism to step-by-step experimental procedures and troubleshooting, designed to empower researchers in the synthesis of novel molecular entities for drug discovery and development.
Introduction: The Significance of 4-Arylisoxazoles
The isoxazole ring is a five-membered heterocycle that is a key structural component in numerous pharmaceuticals and biologically active compounds.[2][4] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable scaffold in drug design. Specifically, the introduction of an aryl group at the 4-position of the isoxazole ring has been shown to be crucial for the biological activity of many compounds, including anticancer, anti-inflammatory, and neuroprotective agents.[2][3]
The Stille coupling offers a robust and versatile method for the synthesis of these important 4-arylisoxazole derivatives.[1] The reaction's tolerance for a wide array of functional groups, coupled with the stability of the organostannane reagent, makes it an ideal choice for the late-stage functionalization of complex molecules.[5][6]
Mechanistic Overview: The Stille Coupling Catalytic Cycle
The Stille coupling proceeds via a catalytic cycle involving a palladium complex.[1] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[1][7] This step involves the insertion of the palladium atom into the carbon-halogen bond.
-
Transmetalation : The organostannane, in this case, 3,5-Dimethyl-4-(tributylstannyl)isoxazole, transfers the isoxazole group to the palladium(II) complex, displacing the halide.[1] This is often the rate-determining step of the catalytic cycle.[8]
-
Reductive Elimination : The two organic groups (the aryl and isoxazole moieties) on the palladium complex are coupled and eliminated to form the desired 4-arylisoxazole product, regenerating the active Pd(0) catalyst.[1][5]
Caption: Catalytic Cycle of the Stille Coupling Reaction.
Experimental Protocol
This protocol provides a general procedure for the Stille coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole with aryl halides. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
3,5-Dimethyl-4-(tributylstannyl)isoxazole
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., P(o-tol)₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
General Procedure
Caption: Experimental Workflow for Stille Coupling.
-
Reaction Setup : To a dry Schlenk flask or oven-dried round-bottom flask, add the aryl halide (1.0 mmol, 1.0 equiv), 3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.1 - 1.2 mmol, 1.1 - 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 mmol, 2-5 mol%).[9]
-
Inert Atmosphere : Seal the reaction vessel and subject it to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).[9]
-
Solvent Addition : Add the anhydrous and degassed solvent (e.g., toluene, 5-10 mL) via syringe.[9]
-
Reaction : Stir the reaction mixture at the desired temperature (typically between 80 °C and 110 °C).[9] Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[6][10] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[9]
-
Purification : The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-arylisoxazole product.[9]
Example Reaction Conditions
The following table summarizes representative conditions for the Stille coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | 90 | 16 | 78 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (3) | XPhos (6) | Toluene | 110 | 24 | 65 |
Note: Yields are isolated yields after purification. Conditions are representative and may require optimization for specific substrates.
Troubleshooting and Key Considerations
-
Low Yields :
-
Catalyst Inactivity : Ensure the palladium catalyst is active. Using a freshly opened bottle or a glovebox for handling air-sensitive catalysts is recommended.
-
Inefficient Transmetalation : The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step.[11]
-
Steric Hindrance : Highly substituted aryl halides may require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system.
-
-
Side Reactions :
-
Homocoupling : The homocoupling of the organostannane is a common side reaction.[8] This can be minimized by the slow addition of the stannane to the reaction mixture.
-
Protodestannylation : The presence of acidic protons can lead to the cleavage of the carbon-tin bond. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
-
Removal of Tin Byproducts :
Conclusion
The Stille coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole with aryl halides is a powerful and reliable method for the synthesis of 4-arylisoxazoles. The mild reaction conditions and high functional group tolerance make it a valuable tool in the synthesis of complex molecules for drug discovery and development. By understanding the reaction mechanism and key experimental parameters, researchers can effectively utilize this reaction to access a diverse range of novel chemical entities.
References
-
OpenOChem Learn. Stille Coupling. [Link]
-
Heravi, M. M., Hashemi, E., & Azimian, F. (n.d.). Pd cross-coupling mechanism of the Stille reaction. ResearchGate. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. [Link]
-
National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
catalyst selection for 3,5-Dimethyl-4-(tributylstannyl)isoxazole coupling
An In-Depth Guide to Catalyst Selection for the Stille Coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Isoxazole Coupling in Synthesis
The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active molecules.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable target. The Stille cross-coupling reaction offers a powerful and versatile method for carbon-carbon bond formation, enabling the functionalization of heterocyclic cores like isoxazole under relatively mild conditions.[2][3] This reaction's tolerance for a broad range of functional groups makes it particularly suitable for the complex molecular architectures often encountered in pharmaceutical synthesis.[4][5]
This guide provides a detailed exploration of catalyst selection for the Stille coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole with various organic electrophiles (e.g., aryl, heteroaryl, or vinyl halides/triflates). We will delve into the mechanistic rationale behind choosing specific palladium precursors, ligands, and additives to optimize reaction efficiency, yield, and scope.
Mechanistic Foundation: The Stille Catalytic Cycle
A fundamental understanding of the Stille reaction mechanism is critical for rational catalyst design. The process is a palladium-catalyzed cycle consisting of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7] The efficiency of each step is profoundly influenced by the choice of catalyst components.
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition : The active 14-electron Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting the palladium into the carbon-halide bond to form a 16-electron Pd(II) intermediate.[8] The rate of this step is typically I > Br > OTf >> Cl.[8]
-
Transmetalation : The organostannane (R²-SnR₃) exchanges its organic group (R²) with the halide (X) on the palladium center.[6] This is often the rate-limiting step and can be influenced by ligands and additives.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium intermediate couple and are expelled as the final product (R¹-R²), regenerating the active Pd(0) catalyst which re-enters the cycle.[7][9]
Core Principles of Catalyst System Selection
The "catalyst" is rarely a single component but a system comprising a palladium source, a ligand, and sometimes additives, all dissolved in an appropriate solvent. The interplay between these elements dictates the reaction's success.
Palladium Precursors: Pd(0) vs. Pd(II) Sources
The active catalyst in the Stille cycle is a Pd(0) species.[8] However, the reaction can be initiated with either a Pd(0) or a Pd(II) precursor.
-
Pd(0) Sources : These are pre-formed, 16- or 18-electron Pd(0) complexes that can readily dissociate ligands to form the active 14-electron catalyst.[8] They are often preferred for their direct entry into the catalytic cycle.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A widely used, commercially available, and reliable catalyst, particularly for couplings with aryl iodides and bromides.[10]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : A common and effective Pd(0) source that requires the addition of an external ligand (e.g., a phosphine) to form the active catalytic species.[10] This allows for greater modularity in catalyst design.
-
-
Pd(II) Sources : These precursors must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can be facilitated by phosphine ligands, amines, or even the organostannane reagent itself.[10]
-
Pd(OAc)₂ (Palladium(II) Acetate) : An air-stable, less expensive alternative. It is often paired with phosphine ligands which also serve as reducing agents.[10][11]
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) Chloride) : An air-stable Pd(II) complex that is readily reduced to the active Pd(0) species under reaction conditions.
-
Ligand Selection: The Key to Reactivity and Stability
The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black. For challenging couplings, particularly with less reactive electrophiles like aryl chlorides, the choice of ligand is paramount.
-
Triphenylphosphine (PPh₃) : The classical, workhorse ligand. It provides a good balance of stability and reactivity for a wide range of substrates, especially when coupling with aryl iodides or bromides.[12]
-
Bulky, Electron-Rich Phosphines : These ligands are crucial for promoting the oxidative addition of less reactive electrophiles (e.g., aryl chlorides) and accelerating the reductive elimination step.[10][11] Their steric bulk promotes the formation of a coordinatively unsaturated 12-electron palladium complex, which is highly reactive.[11]
-
P(t-Bu)₃ (Tri-tert-butylphosphine) : A very bulky and electron-donating ligand effective for coupling unactivated aryl chlorides.[10]
-
Biaryl Phosphines (e.g., XPhos, SPhos) : These state-of-the-art ligands have proven highly effective for a broad range of challenging Stille couplings, including those involving sterically hindered substrates and heteroaryl chlorides.[11] The combination of Pd(OAc)₂ and XPhos is a powerful catalyst system.[11]
-
-
Other Ligands :
-
Tri(2-furyl)phosphine (TFP) and Triphenylarsine (AsPh₃) can sometimes offer unique reactivity profiles and may be effective when standard phosphines fail.[13]
-
N-Heterocyclic Carbenes (NHCs) : While more commonly associated with other cross-coupling reactions, NHC ligands can also be effective in Stille couplings.
-
The Role of Additives
Additives are often used to accelerate slow reactions or overcome specific mechanistic hurdles.
-
Copper(I) Salts (e.g., CuI) : The "Liebeskind-Stille" modification involves the use of stoichiometric or catalytic amounts of a copper(I) salt. CuI is believed to act as a scavenger for halide ions or free phosphine ligands that can inhibit the catalyst. It can also facilitate the transmetalation step, especially with substrates where this step is rate-limiting.[5][14]
-
Lithium Chloride (LiCl) : LiCl can accelerate the rate of oxidative addition of some electrophiles, particularly organic triflates.[9][13] It can also help to break up tin-halide aggregates in solution, potentially aiding the transmetalation step.
-
Fluoride Sources (e.g., CsF, KF) : Fluoride ions can coordinate to the organostannane, forming a hypervalent "ate" complex.[13] This pentacoordinate tin species is more nucleophilic and can undergo transmetalation at a significantly faster rate. This is particularly useful for less reactive organostannanes.
Comparative Data on Catalyst Systems
The selection of a catalyst system is often empirical, but general trends can guide the initial choice. The following table summarizes representative systems for Stille couplings involving heterocyclic partners.
| Pd Source (mol%) | Ligand (mol%) | Additive (eq) | Solvent | Electrophile Type | Typical Yield | Reference |
| Pd(PPh₃)₄ (5%) | - | - | Toluene | Aryl Iodide | >90% | [12] |
| Pd₂(dba)₃ (2.5%) | PPh₃ (10%) | - | Toluene | Aryl Bromide | 80-95% | [15] |
| Pd(OAc)₂ (2%) | XPhos (4.4%) | CsF (1.5) | Dioxane | Aryl Chloride | 61-98% | [11] |
| PdCl₂(dppf) (10%) | - | CuI (10%) | DMF | Vinyl Triflate | ~87% | [9] |
| Pd(OAc)₂ (3%) | Dabco (6%) | KF (3) | Dioxane | Aryl Bromide | ~84% | [16] |
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a generic Stille coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole with an aryl bromide, which can be adapted for other electrophiles.
Workflow Overview
Figure 2: Step-by-step experimental workflow for the Stille coupling protocol.
Protocol: Coupling with an Aryl Bromide using Pd₂(dba)₃/PPh₃
Materials:
-
3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Anhydrous Toluene (or Dioxane)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Ethyl acetate, Hexanes
-
Brine, Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup :
-
To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 eq) and PPh₃ (0.10 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is crucial to prevent catalyst degradation.
-
-
Reagent Addition :
-
Through the septum, add anhydrous toluene via syringe to dissolve the catalyst and ligand. Stir for 10-15 minutes at room temperature until a homogenous solution is formed.
-
Add the aryl bromide (1.1 eq) via syringe.
-
Finally, add the 3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.0 eq) via syringe.
-
-
Reaction Execution :
-
Immerse the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
-
Monitoring the Reaction :
-
Periodically take small aliquots from the reaction mixture via syringe and analyze by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting materials.
-
-
Workup and Quenching :
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Crucial Step (Tin Removal) : Transfer the organic mixture to a separatory funnel and wash it vigorously with a saturated aqueous solution of KF for 30-60 minutes.[9] This causes the tributyltin bromide byproduct to precipitate as a gelatinous solid (tributyltin fluoride), which can be removed.
-
Filter the entire mixture through a pad of Celite® to remove the solid tin fluoride precipitate, washing the pad with additional ethyl acetate.
-
-
Extraction and Drying :
-
Return the filtrate to the separatory funnel. Wash the organic layer sequentially with deionized water and then brine.
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification :
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.
-
Conclusion and Future Perspectives
The Stille coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole is a robust and highly adaptable reaction for the synthesis of complex, isoxazole-containing molecules. The judicious selection of the palladium source, ligand, and additives is paramount to achieving high yields and broad substrate scope. While traditional catalysts like Pd(PPh₃)₄ remain effective for simple couplings, modern systems employing bulky, electron-rich biarylphosphine ligands have significantly expanded the reaction's utility to include previously challenging substrates like aryl chlorides.[10][11] As the field advances, the development of more sustainable and recoverable catalyst systems, perhaps leveraging photocatalysis or flow chemistry, will further enhance the power of this essential transformation in drug discovery and materials science.[2][17]
References
-
Wikipedia. Stille reaction. [6]
-
OpenOChem Learn. Stille Coupling. [7]
-
NROChemistry. Stille Coupling. [9]
-
Chemistry LibreTexts. Stille Coupling. [8]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [4]
-
Organic Syntheses. (2011). A Versatile Protocol for the Stille Biaryl Coupling of Highly Sterically Hindered and Functionalized Aryl Bromides. 88, 197. [14]
-
Zhang, Y., & Wang, J. (2015). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [10]
-
Littke, A. F., & Fu, G. C. (2002). The Stille Reaction. Organic Reactions, 50, 1-655. [5]
-
Kelly, T. R., & Kim, M. H. (1994). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 59(1), 1-3. [18]
-
Wang, C., et al. (2019). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO₂. Molecules, 24(18), 3326. [2]
-
Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)₂/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [16]
-
ResearchGate. Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. [19]
-
Organic Chemistry Portal. Stille Coupling. [3]
-
National Institutes of Health. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. [20]
-
Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. [12]
-
Knight, D. W., et al. (2004). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry, 6(5), 794-803. [1]
-
Tohoku University. Synthesis and reactions of 4-tributylstannyl-3-methylisoxazole. [21]
-
ResearchGate. Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. [11]
-
Organic Chemistry Portal. Isoxazole synthesis. [22]
-
Royal Society of Chemistry. Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. [23]
-
MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [24]
-
BenchChem. A Comparative Guide to the Synthesis of 5-Arylthiazoles: Stille Coupling of 5-(tributylstannyl)thiazole vs. Alternative Methods. [15]
-
ResearchGate. Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. [17]
-
BenchChem. Catalytic Conditions for Stille Coupling with Tributyltin Compounds and Organic Triflates: Application Notes and Protocols. [13]
-
National Institutes of Health. Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. [25]
-
Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [26]
Sources
- 1. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. organicreactions.org [organicreactions.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 22. Isoxazole synthesis [organic-chemistry.org]
- 23. Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
Application Notes and Protocols: Optimizing Solvent Effects in Stille Reactions of Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Isoxazoles and the Stille Reaction
The isoxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its prevalence in drug candidates stems from its ability to act as a versatile pharmacophore, engaging in a variety of biological interactions. The synthesis of highly functionalized and substituted isoxazoles is, therefore, a critical endeavor in the discovery and development of new therapeutics. Among the array of synthetic methodologies, the palladium-catalyzed Stille cross-coupling reaction stands out as a powerful and versatile tool for the construction of carbon-carbon bonds on the isoxazole scaffold.[1]
The Stille reaction's tolerance of a wide range of functional groups makes it particularly suitable for the late-stage functionalization of complex molecules, a crucial aspect of modern drug discovery.[2] This application note provides an in-depth guide to understanding and optimizing a critical, yet often overlooked, parameter in the Stille reaction of substituted isoxazoles: the choice of solvent. A judicious selection of the reaction medium can profoundly impact reaction kinetics, product yield, and purity, ultimately dictating the success of the synthetic campaign.
The Mechanism of the Stille Reaction: A Solvent-Influenced Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. Each step of this cycle is influenced by the surrounding solvent molecules. The generally accepted mechanism comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the substituted isoxazole (typically a 4-halo-isoxazole), forming a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium center. This is often the rate-determining step and is highly sensitive to the solvent's properties.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
The Critical Role of the Solvent in Stille Reactions of Substituted Isoxazoles
The solvent in a Stille reaction is far from an inert medium; it actively participates in the catalytic cycle by solvating reactants, intermediates, and catalysts.[3] The choice of solvent can dramatically influence reaction rates and outcomes. Solvents are broadly categorized into nonpolar, polar aprotic, and polar protic. For Stille reactions, polar aprotic and nonpolar solvents are most commonly employed.
Polar Aprotic Solvents (e.g., DMF, THF, Dioxane):
-
Advantages: These solvents possess high dielectric constants and dipole moments, which aid in the dissolution of polar reactants and intermediates. In the context of isoxazole chemistry, where the heterocycle itself introduces polarity, these solvents can be highly effective. N,N-Dimethylformamide (DMF), for instance, is a common choice and has been shown to facilitate Stille couplings of heterocyclic compounds.
-
Mechanism of Action: Polar aprotic solvents can coordinate to the palladium center, influencing its reactivity. They can also promote the formation of more active, lower-ligated palladium species.
Nonpolar Solvents (e.g., Toluene, Benzene):
-
Advantages: Nonpolar solvents are often used when reactants are less polar. They can be advantageous in minimizing side reactions that may be promoted by more coordinating polar solvents.
-
Mechanism of Action: In nonpolar media, the aggregation of the catalyst and reactants can be different, potentially leading to altered reaction kinetics and selectivity.
Comparative Solvent Effects in Stille Reactions of Isoxazoles
| Solvent | Typical Temperature Range (°C) | Observations and Rationale | Potential Drawbacks |
| Toluene | 80 - 110 | Often a good starting point for optimization. Its nonpolar nature can minimize side reactions. | May have limited solubility for highly polar substituted isoxazoles or organostannanes. |
| Dioxane | 80 - 101 | A versatile solvent with moderate polarity. Frequently used in a variety of cross-coupling reactions. | Can form peroxides upon storage, which can interfere with the reaction. |
| Tetrahydrofuran (THF) | 66 (reflux) | A good solvent for a wide range of organic compounds. Its lower boiling point allows for milder reaction conditions. | Lower reaction temperatures may lead to slower reaction rates. |
| N,N-Dimethylformamide (DMF) | 80 - 153 | Its high polarity is effective for dissolving polar substrates and reagents. Can accelerate the rate of transmetalation. | Higher boiling point can lead to thermal decomposition of sensitive substrates. Can be difficult to remove during workup. |
Experimental Protocol: Stille Coupling of a 4-Iodoisoxazole
This protocol is a generalized procedure based on successful Stille couplings reported for substituted isoxazoles.[1] Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Figure 2: A generalized experimental workflow for the Stille coupling of a substituted isoxazole.
Materials:
-
4-Iodo-3,5-disubstituted isoxazole (1.0 eq)
-
Organostannane reagent (e.g., Aryl-SnBu₃) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware
Procedure:
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.
-
Reaction Setup: To the flask, add the 4-iodo-3,5-disubstituted isoxazole (1.0 eq) and the palladium catalyst (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M) via syringe. Then, add the organostannane reagent (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Filter the mixture through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues in Stille Reactions of Isoxazoles
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor solubility of reactants | - Use a fresh batch of catalyst.- Increase the reaction temperature.- Screen different solvents to improve solubility (e.g., switch from toluene to DMF for polar substrates). |
| Formation of Side Products (e.g., Homocoupling) | - Slow transmetalation- Catalyst decomposition | - Add a co-catalyst such as CuI to accelerate transmetalation.- Use a more robust ligand.- Consider a less polar solvent to disfavor certain side reactions. |
| Dehalogenation of the Isoxazole | - Slow reductive elimination | - Use a bulkier phosphine ligand to promote reductive elimination.- Optimize the reaction temperature; sometimes lower temperatures can mitigate this side reaction. |
Conclusion and Future Outlook
The Stille reaction is an invaluable method for the synthesis of complex, substituted isoxazoles. The judicious choice of solvent is a critical parameter that can significantly influence the efficiency and outcome of this powerful transformation. While polar aprotic solvents like DMF and THF are often effective for polar isoxazole substrates, nonpolar solvents such as toluene can offer advantages in minimizing side reactions. A systematic screening of solvents, guided by the principles outlined in this application note, is essential for optimizing the Stille coupling for any new isoxazole substrate. As the demand for novel isoxazole-containing drug candidates continues to grow, a thorough understanding of the nuances of this reaction, including the profound effects of the solvent, will be paramount to the success of synthetic endeavors in medicinal chemistry and drug development.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the ansa-bridged macrolactam and enediyne antitumor antibiotics. Chemical reviews, 102(5), 1669-1730.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
-
Vedejs, E., & Cammers-Goodwin, A. (1994). Synthesis of 3, 4, 5-Trisubstituted Isoxazoles via Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 59(24), 7541-7543. [Link]
-
Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper (I) Salts and the Fluoride Ion.
- Li, J. H., Liang, Y., Wang, D. P., Liu, W. J., Xie, Y. X., & Yin, D. L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd (OAc) 2/Dabco Catalytic System. The Journal of organic chemistry, 70(7), 2832-2834.
- Huang, H., Jiang, H., Chen, K., & Liu, H. (2009). Pd (PPh3) 4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of organic chemistry, 74(14), 5599-5602.
- Grasa, G. A., & Nolan, S. P. (2001).
-
Farina, V. (1996). New perspectives in the Stille reaction. Pure and Applied Chemistry, 68(1), 73-78. [Link]
Sources
- 1. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
The Strategic Application of 3,5-Dimethyl-4-(tributylstannyl)isoxazole in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Protocol
The isoxazole motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile pharmacophore.[1][2][3][4] Among the various functionalized isoxazoles, 3,5-Dimethyl-4-(tributylstannyl)isoxazole emerges as a highly strategic building block for the construction of complex molecular architectures. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which allows for the precise installation of the 3,5-dimethylisoxazol-4-yl moiety onto a diverse range of organic scaffolds.[5][6][7] This guide provides an in-depth exploration of the synthesis and application of this valuable reagent, complete with detailed protocols and mechanistic insights.
I. Synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole: A Practical Approach
The preparation of 3,5-Dimethyl-4-(tributylstannyl)isoxazole is most reliably achieved through a two-step sequence involving the initial synthesis of the 3,5-dimethylisoxazole core, followed by a regioselective stannylation at the C4 position.
Protocol 1: Synthesis of 3,5-Dimethylisoxazole
The synthesis of the 3,5-dimethylisoxazole core is a well-established procedure, typically proceeding via the condensation of 2,4-pentanedione with hydroxylamine.
Materials:
-
2,4-Pentanedione
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) in water.
-
To this solution, add a solution of sodium hydroxide (1.0 eq) in water, and stir for 10 minutes at room temperature.
-
Add 2,4-pentanedione (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford crude 3,5-dimethylisoxazole.
-
Purify the crude product by distillation to obtain pure 3,5-dimethylisoxazole.
Protocol 2: Synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole via Lithiation-Stannylation
The key step in the synthesis of the title compound is the regioselective functionalization of the C4 position of 3,5-dimethylisoxazole. This is effectively achieved through a directed ortho-metalation (lithiation) followed by quenching with an electrophilic tin reagent. The isoxazole nitrogen and oxygen atoms are thought to direct the lithiation to the C4 position.[8]
Materials:
-
3,5-Dimethylisoxazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous sodium sulfate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add 3,5-dimethylisoxazole (1.0 eq) to the cooled THF.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 1-2 hours at this temperature.
-
In a separate dry flask under an inert atmosphere, dissolve tributyltin chloride (1.2 eq) in anhydrous THF.
-
Transfer the solution of the lithiated isoxazole via cannula into the tributyltin chloride solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3,5-Dimethyl-4-(tributylstannyl)isoxazole.
II. The Stille Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation
The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide.[6][7] 3,5-Dimethyl-4-(tributylstannyl)isoxazole is an excellent coupling partner in this reaction, allowing for the synthesis of a wide array of 4-aryl- and 4-heteroaryl-3,5-dimethylisoxazoles.
Mechanistic Overview
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps:[9]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Protocol 3: General Procedure for the Stille Coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole with Aryl Halides
This protocol provides a general starting point for the Stille coupling. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
3,5-Dimethyl-4-(tributylstannyl)isoxazole
-
Aryl or heteroaryl halide (iodides and bromides are typically more reactive)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., PPh₃, AsPh₃, P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)
-
Inert gas (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the aryl halide (1.0 eq), 3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.1-1.2 eq), the palladium catalyst (2-5 mol%), and the ligand (if required, 4-10 mol%).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The formation of a precipitate is often observed.
-
Filter the mixture through a pad of celite, wash the filter cake with ethyl acetate.
-
Wash the combined organic filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,5-dimethylisoxazole.
Data Presentation: Representative Stille Coupling Reactions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 12 | Est. >85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 16 | Est. >80 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | 90 | 8 | Est. >90 |
| 4 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (3) | - | Toluene | 110 | 12 | Est. >85 |
| 5 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | AsPh₃ (8) | DMF | 100 | 18 | Est. >75 |
| Note: The yields presented are estimated based on typical outcomes for Stille couplings of related stannylated heterocycles and may require optimization for specific substrates. |
III. Applications in Drug Discovery and Materials Science
The 3,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. For instance, derivatives of 3,5-dimethylisoxazole have been identified as potent and selective inhibitors of bromodomains, a class of proteins implicated in cancer and inflammation.[1][2][3][4] The ability to readily synthesize a diverse library of 4-aryl-3,5-dimethylisoxazoles using the Stille coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole makes this reagent particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.
In materials science, the electronic properties of the isoxazole ring can be tuned by the introduction of various aryl substituents at the C4 position. This allows for the synthesis of novel organic materials with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.
IV. Conclusion
3,5-Dimethyl-4-(tributylstannyl)isoxazole is a valuable and versatile reagent for the synthesis of 4-substituted-3,5-dimethylisoxazoles. Its straightforward synthesis and predictable reactivity in Stille cross-coupling reactions make it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and insights provided in this guide are intended to facilitate the effective use of this powerful building block in the creation of novel and complex molecules.
References
- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery.
- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry.
- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
- Zhang, H., et al. (2021).
- Yang, Y., et al.
- Uchiyama, D., et al. (1996). Synthesis and reactions of 4-tributylstannyl-3-methylisoxazole. Tohoku University.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Ritter, T., et al. (2007). 3,4,5-triarylisothiazoles via C-C coupling chemistry. PubMed.
- Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry.
- Chalyk, B. A., et al. (2023).
- Itami, K., et al. (2013). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science.
- D'hooghe, M., et al. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. PubMed.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. University of Windsor.
- Beilstein Journals. (2011). Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles. MDPI.
- Ghorbani-Vaghei, R., & Veisi, H. (2015).
- Ballatore, C., et al. (2013). Problem with nBuLi reaction.
- Reddit. (2023).
- The Royal Society of Chemistry. (2009).
- Jing, Z., et al. (2014).
- Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry.
-
Procter, D. J., et al. (2016). Synthesis of 3-Substituted Aryl[3][4]isothiazoles through an All-Heteroatom Wittig-Equivalent Process. PubMed.
- Ghorbani-Vaghei, R., & Alavioon, M. (2012). Lithiation and Substitution of N'-(ω-Phenylalkyl)-N,N-dimethylureas.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. uwindsor.ca [uwindsor.ca]
Application Notes & Protocols: Large-Scale Synthesis and Utilization of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis, purification, and application of 3,5-Dimethyl-4-(tributylstannyl)isoxazole, a critical building block in modern synthetic chemistry. Isoxazole moieties are privileged structures in medicinal chemistry, appearing in numerous therapeutic agents due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 3,5-Dimethyl-4-(tributylstannyl)isoxazole serves as a versatile precursor for introducing the 3,5-dimethylisoxazole scaffold into complex molecules via palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[2][3][4] This guide details a robust and scalable synthetic protocol, rigorous safety procedures for handling toxic organotin compounds, and a validated protocol for its subsequent use in Stille cross-coupling, ensuring both efficiency and safety in a research and development setting.
Introduction: The Strategic Value of Stannylated Isoxazoles
The isoxazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[5] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly valuable scaffold. The synthesis of complex, highly substituted isoxazoles is therefore a key objective for medicinal chemists.[1][6]
3,5-Dimethyl-4-(tributylstannyl)isoxazole is an air- and moisture-stable organostannane that provides a direct and reliable route to 4-substituted-3,5-dimethylisoxazoles.[4] Its primary application lies in the Stille cross-coupling reaction, which offers a powerful method for forming carbon-carbon bonds with a broad tolerance for sensitive functional groups, making it ideal for late-stage functionalization in the synthesis of complex drug candidates.[4][7] This application note addresses the practical need for a scalable and safe synthesis of this key intermediate, bridging the gap from laboratory-scale experiments to process development.
Large-Scale Synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
The selected synthetic route involves the direct metalation of 3,5-dimethylisoxazole at the C4 position with a strong base, followed by quenching the resulting lithiated intermediate with tributyltin chloride. This method is chosen for its high regioselectivity, scalability, and use of commercially available starting materials.
Reaction Scheme:
Causality Behind Experimental Choices
-
Base Selection (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its steric bulk prevents it from adding to the isoxazole ring, favoring the deprotonation of the most acidic proton at the C4 position.
-
Low Temperature (-78 °C): The reaction is conducted at low temperature to control the exothermicity of the lithiation, prevent side reactions, and maintain the stability of the lithiated isoxazole intermediate.
-
Solvent (THF): Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction due to its ability to solvate the lithium cation and its low freezing point. It must be rigorously dried to prevent quenching of the LDA and the lithiated intermediate.
-
Quenching Electrophile (Tributyltin Chloride): Tributyltin chloride is a highly reactive electrophile that rapidly and irreversibly quenches the lithiated intermediate to form the desired C-Sn bond.
Detailed Step-by-Step Protocol (100 g Scale)
Materials & Equipment:
-
3,5-Dimethylisoxazole (97 g, 1.0 mol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), 2.0 L
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (440 mL, 1.1 mol, 1.1 equiv)
-
Diisopropylamine, anhydrous (154 mL, 1.1 mol, 1.1 equiv)
-
Tributyltin chloride (325.5 g, 1.0 mol, 1.0 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
10 L, 4-necked, jacketed reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel.
Procedure:
-
Reactor Setup: Assemble the reactor and dry all glassware thoroughly under vacuum with a heat gun. Allow the system to cool to room temperature under a positive pressure of dry nitrogen.
-
LDA Preparation: Charge the reactor with anhydrous THF (1.0 L) and anhydrous diisopropylamine (154 mL). Cool the solution to -15 °C using a circulating chiller.
-
Slowly add n-BuLi solution (440 mL) via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed -10 °C.
-
Stir the resulting pale yellow LDA solution at -15 °C for 30 minutes to ensure complete formation.
-
Lithiation: Cool the LDA solution to -78 °C (dry ice/acetone bath).
-
In a separate dry flask, dissolve 3,5-dimethylisoxazole (97 g) in anhydrous THF (500 mL).
-
Add the 3,5-dimethylisoxazole solution to the LDA solution dropwise via the addition funnel over 1 hour, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 1.5 hours. A thick white slurry will form.
-
Stannylation (Quench): Add tributyltin chloride (325.5 g) to the reaction mixture via the addition funnel over 1 hour, keeping the internal temperature below -65 °C.
-
Warm-up: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature overnight with continuous stirring.
-
Aqueous Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (500 mL). Caution: This can be exothermic.
-
Transfer the mixture to a separatory funnel. Add deionized water (1 L) and ethyl acetate (1 L). Shake and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with brine (1 x 500 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purification: The crude product is purified by vacuum distillation to yield 3,5-Dimethyl-4-(tributylstannyl)isoxazole as a colorless oil.
Quantitative Data Summary
| Parameter | Value | Notes |
| Scale | 100 g (1.0 mol) | Based on 3,5-dimethylisoxazole |
| Solvent | Anhydrous THF | ~2.5 L total |
| Base | Lithium Diisopropylamide (LDA) | 1.1 equivalents |
| Lithiation Temperature | -78 °C | Critical for selectivity |
| Stannylation Temperature | -78 °C to Room Temperature | Slow warm-up is crucial |
| Reaction Time | ~18 hours (including overnight warm-up) | |
| Typical Yield | 75-85% | Post-distillation |
| Product Appearance | Colorless to pale yellow oil |
Safety & Handling of Organotin Compounds
Organotin compounds are highly toxic via all routes of exposure (inhalation, ingestion, and dermal contact) and require strict handling protocols.[3] Tributyltin derivatives are known neurotoxins and immunotoxins.[3]
-
Engineering Controls: All manipulations involving organotin reagents must be performed in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile or neoprene gloves is mandatory.
-
Eye Protection: Chemical safety goggles and a full-face shield must be worn.
-
Body Covering: A chemically resistant lab coat must be worn over non-synthetic clothing.
-
-
Waste Disposal: All organotin-contaminated waste (liquid, solid, glassware) is classified as hazardous waste and must be segregated.
-
Liquid Waste: Collect in a dedicated, clearly labeled, sealed container.[8]
-
Solid Waste: Contaminated silica gel, filter paper, gloves, etc., must be placed in a sealed, labeled hazardous waste container.
-
Glassware Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., hexanes or toluene) into the liquid waste container, followed by soaking in a 1 M KOH/isopropanol bath or an oxidizing bleach solution overnight to degrade residual tin compounds before standard washing.[8]
-
Organotin Handling & Emergency Workflow
Caption: Workflow for safe handling and emergency response for organotin compounds.
Application Protocol: Stille Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Stille cross-coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole with a representative aryl bromide. Conditions may require optimization for different substrates.[7]
General Reaction Scheme:
Detailed Step-by-Step Protocol
Materials & Equipment:
-
3,5-Dimethyl-4-(tributylstannyl)isoxazole (425 mg, 1.1 mmol, 1.1 equiv)
-
Aryl Bromide (e.g., 4-Bromoacetophenone) (200 mg, 1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)
-
Anhydrous, degassed Toluene (10 mL)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Standard glassware for inert atmosphere reactions (Schlenk flask or oven-dried round-bottom flask with condenser), magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add the aryl bromide (200 mg), Pd(PPh₃)₄ (58 mg), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (10 mL) via syringe, followed by 3,5-Dimethyl-4-(tributylstannyl)isoxazole (425 mg) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Cooling and Tin Removal: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 2 hours. A precipitate of tributyltin fluoride (Bu₃SnF) will form.[9]
-
Filtration: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (3 x 15 mL).
-
Workup: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryl-3,5-dimethylisoxazole product.
Stille Coupling Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sdlookchem.com [sdlookchem.com]
Application Notes and Protocols for the Workup of Stille Reactions Involving Tributyltin Reagents
Introduction: The Challenge of Purity in Stille Couplings
The Stille reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds under mild conditions with excellent functional group tolerance.[1][2][3] This palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile has been instrumental in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[1][4] Despite its synthetic utility, the Stille reaction presents a significant purification challenge: the removal of highly toxic organotin byproducts.[2][5][6]
The primary byproducts are typically trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted organostannane reagents.[5] Homocoupling of the stannane reagents can also lead to the formation of hexaalkyldistannanes (e.g., Bu₃SnSnBu₃).[4][5] These tin residues are notoriously difficult to separate from the desired product due to their often similar polarity and chromatographic behavior.[5] For applications in medicinal chemistry and materials science, stringent removal of these toxic residues to parts-per-million (ppm) levels is a regulatory and safety necessity.[5]
This guide provides a comprehensive overview of field-proven workup procedures for Stille reactions involving tributyltin reagents. It is designed for researchers, scientists, and drug development professionals seeking reliable methods to obtain highly pure products, ensuring both the integrity of their research and the safety of downstream applications.
Safety First: Handling Organotin Reagents and Waste
Tributyltin compounds are acutely toxic and pose significant health and environmental hazards.[6][7] They can be absorbed through the skin and are harmful if inhaled or ingested, affecting the central nervous system and immune system.[6][7] Therefore, strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[7][8] Wear appropriate PPE, including a lab coat, safety goggles, a face shield, and double gloves.[8]
-
Handling: Organotin reagents are often air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., Argon or Nitrogen).[7][8] Use dry glassware and syringes for transfers.[7][8]
-
Spills: In case of a spill, evacuate the area and use an absorbent material to contain it.[6][9] Avoid generating dust from solid organotin compounds.[9]
-
Waste Disposal: All organotin waste, including reaction byproducts and contaminated materials, is considered hazardous waste.[6][8][9] It must be collected in a dedicated, clearly labeled, and sealed container.[6][8][9] Do not mix organotin waste with other chemical waste streams.[8] Follow all institutional and local regulations for hazardous waste disposal.[8][10]
Strategic Approaches to Organotin Removal
The choice of workup procedure depends on the properties of the desired product, the nature of the tin byproducts, and the required level of purity. Below is a comparative analysis of the most effective strategies.
| Workup Strategy | Principle | Advantages | Disadvantages | Typical Residual Tin Level |
| Aqueous Potassium Fluoride (KF) Wash | Precipitation of insoluble tributyltin fluoride (Bu₃SnF).[5][11] | Simple, inexpensive, and effective for many substrates.[5] | Can form emulsions; may not be effective for all tin species.[5][12] | Highly variable, often requires subsequent purification. |
| Chromatography on K₂CO₃-Treated Silica | Adsorption of organotin species on a basic stationary phase. | Highly effective for a broad range of tin impurities, achieving very low levels.[5][13] | Requires preparation of the stationary phase; potential for product degradation if base-sensitive. | < 15 ppm.[13][14] |
| DBU/Iodine Treatment | Conversion of unreacted tin hydrides and distannanes to tin iodides, followed by removal.[5] | Effective for removing unreacted tin reagents. | Introduces additional reagents that need to be removed. | < 30 ppm.[5][13] |
| Liquid-Liquid Extraction | Partitioning of product and byproducts between two immiscible solvents (e.g., hexane and acetonitrile).[5] | Simple and does not require solid supports. | Efficiency is highly dependent on the partition coefficients of the product and impurities. | Variable. |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is the most common first-line strategy for removing the bulk of tributyltin byproducts. The underlying principle is the reaction of soluble organotin halides with fluoride ions to form highly insoluble, polymeric tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[11][15]
Step-by-Step Procedure:
-
Reaction Quench: Once the Stille reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the funnel vigorously for at least one minute.[5][16] A white precipitate of Bu₃SnF may form at the interface of the organic and aqueous layers.[5][16]
-
Filtration (if necessary): If a significant amount of precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite®.[5][16] Wash the Celite® pad with the organic solvent used for dilution.
-
Final Washes: Return the filtrate to the separatory funnel (if filtered) and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Causality Note: Vigorous and prolonged shaking is crucial to maximize the contact between the organotin species in the organic phase and the fluoride ions in the aqueous phase, driving the precipitation of Bu₃SnF.[17]
Protocol 2: Chromatography with Potassium Carbonate-Treated Silica Gel
This method is exceptionally effective for achieving very low levels of tin contamination, often required for pharmaceutical applications.[5][13][14] The basic potassium carbonate deactivates acidic sites on the silica gel and strongly adsorbs the organotin byproducts, allowing for efficient separation.
Step-by-Step Procedure:
-
Preparation of K₂CO₃-Silica: Thoroughly mix 10g of finely powdered, anhydrous potassium carbonate with 90g of silica gel (by weight).[5][14] This mixture can be stored for several months in a sealed container.[5][13]
-
Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture. Gently tap the column to ensure even packing. Add a thin layer of sand on top.
-
Sample Loading: Concentrate the crude reaction mixture (ideally after a preliminary KF wash to remove the bulk of tin) under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent). Carefully load the sample onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system, as determined by TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.
Causality Note: Standard silica gel is acidic and can lead to the degradation of sensitive products. The addition of K₂CO₃ creates a basic environment, which not only protects acid-sensitive compounds but also enhances the retention of Lewis-acidic tin byproducts.
Protocol 3: DBU/Iodine Treatment for Unreacted Stannanes
This protocol is particularly useful when the presence of unreacted tributyltin hydride or hexa-n-butylditin is suspected.[5] Iodine oxidizes these species to tributyltin iodide, which is then more readily removed by a subsequent KF wash or chromatography.
Step-by-Step Procedure:
-
Concentration: Concentrate the crude reaction mixture to remove the bulk of the solvent.
-
Dilution: Dilute the residue with diethyl ether.
-
DBU Addition: Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Iodine Addition: While stirring, add a solution of iodine in diethyl ether dropwise until a persistent brown color is observed.
-
Quenching: Quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: The resulting crude product can now be further purified using Protocol 1 or 2.
Causality Note: DBU acts as a base to facilitate the reaction of iodine with the tin hydrides and distannanes. This conversion is essential as these particular tin byproducts are often less polar and more difficult to remove than the corresponding tin halides.
Visualization and Analytical Confirmation
Thin-Layer Chromatography (TLC) Analysis: Visualizing organotin compounds on a TLC plate can be challenging as they are often UV-inactive.[18][19]
-
Permanganate Stain: A potassium permanganate stain can be effective for visualizing organotin compounds, which will appear as yellow spots on a purple background.[20]
-
Specialized Stains: Morin hydrate can be used as a fluorescent indicator for some organotin compounds.[21] Stains containing xylenol orange and bromine water have also been reported for colorimetric detection.[22]
Confirmation of Tin Removal: For applications requiring stringent purity, confirmation of tin removal by more sensitive analytical techniques is necessary.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The gold standard for quantifying trace metals, capable of detecting tin at ppm or even ppb levels.[5]
-
Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying metal content.[5]
-
¹H NMR Spectroscopy: While not as sensitive as ICP-MS or AAS, ¹H NMR can detect the presence of organotin byproducts if they are present in significant quantities, typically by observing the characteristic signals of the butyl groups.[5]
Workflow Diagrams
Caption: General experimental workflow for a Stille reaction workup.
Caption: Decision tree for selecting a suitable tin removal method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent tin contamination after aqueous KF wash. | Insufficient mixing or reaction time. | Ensure vigorous stirring of the biphasic mixture for at least one hour to facilitate complete precipitation.[5][17] Consider increasing the concentration of the KF solution.[12] |
| Co-elution of tin byproducts with the product during flash chromatography. | Similar polarity of the product and tin byproducts. | Use a K₂CO₃-silica stationary phase as described in Protocol 2.[5] Alternatively, add a small percentage of triethylamine (2-5%) to the eluent to deactivate the silica and help retard the tin species.[2][5][23] |
| Low recovery of the desired product after purification. | Product precipitation along with the tin fluoride. Product degradation on acidic silica gel. | Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature to increase product solubility.[5] Use a neutral or basic stationary phase like alumina or triethylamine-treated silica.[2][5] |
| Formation of a fine precipitate that is difficult to separate. | The physical nature of the precipitated Bu₃SnF. | Filter the entire mixture through a pad of Celite® to effectively remove the fine solid.[5][16] |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal. BenchChem.
- BenchChem Technical Support Team. (2025). Safety and handling precautions for organotin compounds. BenchChem.
-
Wikipedia. Stille reaction. [Link]
- BenchChem Technical Support Team. (2025). Essential Safety and Operational Protocols for Handling Organotin Compounds. BenchChem.
- National Research Council. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
- (2025). The Stille Reaction: A Cornerstone in Industrial Organic Synthesis.
- NROChemistry. Stille Coupling.
- Myers, A. The Stille Reaction - Chem 115.
- J&K Scientific LLC. (2025). Stille Cross-Coupling.
- Del Valle Lab.
- Organic Synthesis. Stille Coupling.
- CDC Stacks. ORGANOTIN COMPOUNDS.
- Cornerstone.
- BenchChem Technical Support Team. (2025).
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
- University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts.
- BenchChem Technical Support Team. (2025).
-
Slemr, J. (2005). Trace Level Quantitation of Phenyltin Compounds Using HPTLC. PMC - NIH. [Link]
- CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method.
- Maleczka, R. E., et al. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry.
- Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
- BenchChem Technical Support Team. (2025).
- TLC stains.
- TLC Visualiz
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
Sources
- 1. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 7. delvallelab.weebly.com [delvallelab.weebly.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sdlookchem.com [sdlookchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.msu.edu [chemistry.msu.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. TLC stains [reachdevices.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. faculty.fiu.edu [faculty.fiu.edu]
- 21. Trace Level Quantitation of Phenyltin Compounds Using HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method - Google Patents [patents.google.com]
- 23. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for the Removal of Tributyltin Byproducts from Stille Coupling Reactions
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the efficient removal of toxic tributyltin byproducts from Stille coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Stille reaction and require methods to obtain products with minimal organotin contamination. Given the neurotoxic and endocrine-disrupting nature of organotin compounds, their removal to parts-per-million (ppm) levels is often a stringent requirement for biological and materials science applications.[1][2][3][4][5][6]
This resource provides a combination of frequently asked questions (FAQs) for a quick overview, a detailed troubleshooting guide for specific experimental issues, and step-by-step protocols for recommended purification techniques.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of tributyltin byproducts so critical?
A1: Tributyltin (TBT) compounds are notoriously toxic, exhibiting adverse effects on the nervous, endocrine, and reproductive systems.[3][4][5][6] For any compounds intended for biological screening, drug development, or advanced materials applications, residual organotin impurities can interfere with assays, exhibit inherent toxicity, and compromise the final product's safety and efficacy.[2][7] Regulatory standards often mandate the reduction of these impurities to ppm levels.[1]
Q2: What are the common tributyltin byproducts in a Stille coupling reaction?
A2: The primary byproduct is typically a trialkyltin halide (e.g., Bu₃SnCl, Bu₃SnBr) formed from the transmetalation step.[1][2] Other common byproducts include unreacted organostannane starting materials and hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) resulting from homocoupling side reactions.[1][8]
Q3: Is standard silica gel chromatography sufficient for removing tributyltin byproducts?
A3: While standard silica gel chromatography can reduce the concentration of organotin byproducts, it is often insufficient to achieve the low ppm levels required for many applications.[1] The relatively non-polar nature of many tributyltin species can lead to co-elution with the desired product.[1]
Q4: Are there alternative cross-coupling reactions that avoid tin byproducts?
A4: Yes, reactions like the Suzuki-Miyaura coupling (using boronic acids) are popular alternatives due to the generally lower toxicity of their boron byproducts.[1] However, the Stille coupling remains a valuable tool due to the stability, ease of preparation, and broad functional group tolerance of organostannane reagents.[8][9][10]
Troubleshooting Guide: Common Issues and Solutions
This guide will help you navigate common challenges encountered during the purification of Stille coupling products.
Decision Workflow for Selecting a Purification Method
The choice of purification method depends on the properties of your desired product and the nature of the tin impurities. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a tributyltin removal method.
Issue 1: Persistent tin contamination after an aqueous potassium fluoride (KF) wash.
-
Possible Cause: Insufficient mixing or reaction time.
-
Possible Cause: Formation of a fine precipitate or emulsion that is difficult to separate.
-
Possible Cause: The presence of unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), which do not react as readily with KF.
Issue 2: Co-elution of tin byproducts with the desired product during flash chromatography.
-
Possible Cause: Similar polarity of the product and the tin byproducts.
-
Solution 1: Modify the stationary phase. Add a small percentage of triethylamine (2-5% v/v) to the eluent. This can help to retard the slightly acidic tin species on the silica gel.[1][9][13]
-
Solution 2: Use a stationary phase of silica gel impregnated with potassium carbonate (K₂CO₃). This has been shown to be highly effective at sequestering organotin impurities, often reducing them to below 15 ppm.[7][12]
-
Solution 3: Consider using basic alumina as the stationary phase for chromatography.[9]
-
Issue 3: Low recovery of the desired product after purification.
-
Possible Cause: Product precipitation along with the tributyltin fluoride.
-
Solution: Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature to increase the solubility of your product.[1]
-
-
Possible Cause: Product degradation on acidic silica gel.
Comparison of Common Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Efficacy |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF.[1] | Simple, inexpensive, and effective for many substrates.[1] | Can form emulsions; may not be effective for all tin species.[1][12] | Can be highly effective, but depends on the substrate. |
| Triethylamine-Treated Silica Chromatography | Modifies silica surface to retard acidic tin species.[1][9] | Simple to implement with standard chromatography setups. | May not be sufficient for achieving very low ppm levels. | Good for bulk removal, often used in combination with other methods. |
| K₂CO₃-Impregnated Silica Chromatography | Strong sequestration of organotin species on a basic solid support.[7][12] | Highly effective, can reduce tin to <15 ppm.[7][12] | Requires preparation of the custom stationary phase. | Excellent for achieving very low residual tin levels. |
| Iodine Treatment | Converts residual tin hydrides and distannanes to tin iodides for easier removal.[1][13] | Effective for removing unreacted tin reagents. | Introduces additional reagents that need to be removed. | Can reduce tin to less than 30 ppm when followed by a KF wash.[1] |
| Recrystallization/Slurrying | Differential solubility of the product and tin byproducts.[12][14] | Can be very effective for solid products. | Product must be a crystalline solid with suitable solubility properties. | Highly dependent on the specific compound. |
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is one of the most common and straightforward methods for removing tributyltin byproducts.
-
Reaction Quench: After the Stille reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Wash: Transfer the diluted mixture to a separatory funnel and wash it two to three times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least one minute during each wash.[13] A white precipitate of Bu₃SnF may form at the interface.[12]
-
Filtration (if necessary): If a significant amount of precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite.[1][12][13]
-
Final Washes: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified if necessary.
Caption: Workflow for removing tin byproducts using an aqueous KF wash.
Protocol 2: Chromatography with K₂CO₃-Impregnated Silica
This method is highly effective for removing a broad range of organotin impurities to very low levels.[7][12]
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[12] This mixture can be stored for several months without significant loss of activity.[7]
-
Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the stationary phase.
-
Sample Loading: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[12] Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent). Carefully load the sample onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system, as determined by TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the purified product.
Protocol 3: Oxidative Workup with Iodine (I₂)
This protocol is particularly useful when unreacted tributyltin hydride or hexa-n-butylditin is present in the reaction mixture.
-
Concentration: Concentrate the crude reaction mixture to remove the bulk of the solvent.
-
Dilution: Dilute the residue with diethyl ether.
-
DBU and Iodine Addition: Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by the dropwise addition of a solution of iodine in diethyl ether until the iodine color persists.[7]
-
Quenching: Quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Further Purification: The resulting crude product, now containing Bu₃SnI, can be further purified by a KF wash (Protocol 1) or chromatography.
Analytical Confirmation of Tin Removal
To confirm the removal of tributyltin byproducts to the desired level, several analytical techniques can be employed:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting trace amounts of elements, making it ideal for quantifying tin at ppm or even ppb levels.[1][15]
-
¹H NMR Spectroscopy: While not as sensitive as ICP-MS, ¹H NMR can be used to detect the presence of organotin byproducts if they are present in significant quantities. The characteristic signals for tributyltin groups are typically found in the upfield region of the spectrum (around 0.8-1.5 ppm).[15]
References
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
-
Huggett, R. G., Unger, M. A., Espourteille, F. A., & Rice, C. D. (n.d.). Determination of Tributyltin in the Marine Environment. Retrieved from [Link]
- Huggett, R. G., Unger, M. A., Espourteille, F. A., & Rice, C. D. (1992). Determination of Tributyltin in the Marine Environment. Environmental Science & Technology, 26(2), 232-237.
- Al-Ashraf, A. M., & El-Sheikh, M. A. (2014). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using Gas Chromatography-Mass Spectrometry.
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]
-
ARPAT. (n.d.). Analysis of Tributyltin (TBT). Retrieved from [Link]
-
Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]
- Pessoa, C. A., & de Oliveira, J. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 596.
- Kimbrough, R. D. (1976). Toxicity and Health Effects of Selected Organotin Compounds: A Review. Environmental Health Perspectives, 14, 51-56.
-
Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
- Maleczka, R. E., & Terstiege, I. (2000). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 122(45), 11024-11025.
- Adebayo, G. B., & Oti, W. O. (2015). Toxicity and speciation analysis of organotin compounds. Journal of Chemical and Pharmaceutical Research, 7(3), 125-132.
-
ResearchGate. (n.d.). Stille reactions with ionic liquid supported tin reagents. Retrieved from [Link]
-
Reddit. (2023). How toxic organotin compounds really are? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2017). Workup for removing tin byproducts? Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
- Edelson, B. S., Stoltz, B. M., & Corey, E. J. (1999). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 64(18), 6729-6730.
-
YouTube. (2020). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. sdlookchem.com [sdlookchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Workup [chem.rochester.edu]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stille Reactions with 3,5-Dimethyl-4-(tributylstannyl)isoxazole
Welcome to the technical support center for Stille cross-coupling reactions involving 3,5-Dimethyl-4-(tributylstannyl)isoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address a common challenge encountered during its application: the undesired homocoupling of the organostannane reagent. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields of the desired cross-coupled product.
Troubleshooting Guide: Minimizing Homocoupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
Homocoupling of the organostannane is a frequent side reaction in Stille couplings, leading to the formation of a bis(3,5-dimethylisoxazol-4-yl) dimer and consumption of the valuable tin reagent.[1][2][3] Understanding the underlying causes is the first step toward mitigating this issue.
Problem: Significant formation of the homocoupled dimer is observed by TLC, GC-MS, or NMR analysis of the crude reaction mixture.
| Potential Cause | Explanation | Recommended Solution |
| High Catalyst Loading or Inefficient Precatalyst Activation | High concentrations of Pd(II) precatalysts can react with two equivalents of the organostannane, leading to homocoupling before the catalytic cycle for cross-coupling is established.[1] | Use the minimum effective catalyst loading (typically 1-5 mol%). If using a Pd(II) source like Pd(OAc)₂, ensure its complete reduction to the active Pd(0) species in situ before the organostannane is consumed in side reactions. |
| Inappropriate Ligand Choice | The choice of ligand significantly influences the rates of the elementary steps in the catalytic cycle.[4] Ligands that favor slow transmetalation or fast reductive elimination of the homocoupled product can exacerbate the problem. | Employ bulky, electron-rich phosphine ligands such as P(t-Bu)₃, P(o-tol)₃, or Buchwald-type ligands.[5] These ligands can accelerate the rate-limiting transmetalation step of the desired cross-coupling and sterically hinder the formation of the homocoupled dimer. |
| High Reaction Temperature | Elevated temperatures can accelerate side reactions, including homocoupling.[6] | Start with a moderate temperature (e.g., 80 °C) and only increase it if the desired reaction is too slow. Monitor the reaction progress closely to avoid prolonged heating after the limiting reagent has been consumed. |
| Slow Oxidative Addition | If the oxidative addition of the organic electrophile to the Pd(0) center is slow, the concentration of the active catalyst available for transmetalation with the organostannane is low, providing an opportunity for homocoupling to occur. | Use a more reactive electrophile if possible (I > Br > Cl).[1] The addition of activating agents like CuI can sometimes facilitate the overall catalytic cycle.[7] |
| Presence of Oxygen | Oxygen can lead to the oxidative homocoupling of organostannanes.[2] It can also damage the Pd(0) catalyst.[6] | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of homocoupling in Stille reactions?
A1: Homocoupling in Stille reactions is believed to occur through two primary pathways.[1] The first involves the reaction of two equivalents of the organostannane with a Pd(II) species, followed by reductive elimination to form the dimer. The second pathway is a radical process initiated by the Pd(0) catalyst.[1] Careful control of the reaction conditions is crucial to disfavor these side reactions.
Q2: How does the choice of palladium catalyst affect homocoupling?
A2: The choice of both the palladium source and the associated ligands is critical. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is often preferred as it bypasses the in-situ reduction step required for Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[5][9] The ligands stabilize the palladium center and modulate its reactivity. As mentioned in the troubleshooting guide, bulky, electron-rich ligands generally favor the desired cross-coupling over homocoupling.[10]
Q3: Can additives be used to suppress the homocoupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole?
A3: Yes, certain additives can be beneficial. The most common is copper(I) iodide (CuI), which can accelerate the rate of transmetalation, the rate-limiting step in many Stille couplings.[5][7] By accelerating the desired reaction pathway, the competing homocoupling side reaction can be minimized. Lithium chloride (LiCl) is another additive that can be effective in some cases, as it can facilitate the transmetalation step.[2]
Q4: Is the purity of 3,5-Dimethyl-4-(tributylstannyl)isoxazole important?
A4: Absolutely. Impurities in the organostannane reagent can interfere with the catalytic cycle. For instance, residual starting materials or byproducts from its synthesis could potentially react with the palladium catalyst. It is always recommended to use highly pure reagents for the best results.
Q5: How can I effectively monitor the progress of my reaction to avoid excessive homocoupling?
A5: Regular monitoring of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential.[8] By tracking the consumption of your starting materials and the formation of the desired product and the homocoupled byproduct, you can determine the optimal reaction time and avoid unnecessary heating that could promote side reactions. Quenching the reaction once the limiting reagent is consumed is a good practice.[6]
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Stille catalytic cycle and the competing homocoupling pathway.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: Competing pathways for organostannane homocoupling.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for the Stille coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole. Optimization may be required for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl or vinyl halide/triflate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., CuI, 10-20 mol%).
-
Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and argon or nitrogen three times to ensure an inert atmosphere.[8]
-
Reagent Addition: Add 3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.1-1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[11] Further purification by column chromatography is typically required.
References
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Various Authors. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF on ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
-
Golden. (n.d.). Stille reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]
-
Espinet, P., & Casado, A. L. (2000). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 39(13), 2222-2245. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Retrieved from [Link]
-
Lipshutz, B. H., & Ghorai, S. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3173-3176. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. Retrieved from [Link]
-
SciSpace. (n.d.). New perspectives in the cross-coupling reactions of organostannanes. Retrieved from [Link]
-
Various Authors. (n.d.). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Request PDF on ResearchGate. Retrieved from [Link]
-
Farina, V. (1998). The Stille Reaction. Angewandte Chemie International Edition, 37(13-14), 1740-1767. Retrieved from [Link]
-
ResearchGate. (n.d.). Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. Retrieved from [Link]
-
PubMed. (2020). Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. Retrieved from [Link]
-
Tohoku University. (n.d.). Synthesis and reactions of 4-tributylstannyl-3-methylisoxazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2 + 3] and antitrypanosomal activity prediction. Retrieved from [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. golden.com [golden.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Stilling Coupling Yield with 3,5-Dimethyl-4-(tributylstannyl)isoxazole
Welcome to the technical support center for optimizing Stille coupling reactions utilizing 3,5-Dimethyl-4-(tributylstannyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges and maximize the yield and purity of your desired coupled products.
The Stille reaction is a robust and versatile tool for the formation of carbon-carbon bonds, prized for its tolerance of a wide array of functional groups.[1][2][3] However, as with any complex catalytic reaction, achieving optimal results can be challenging. This guide provides a structured approach to identifying and resolving issues you may encounter during your experiments with 3,5-Dimethyl-4-(tributylstannyl)isoxazole.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: Why am I observing low or no yield of my desired coupled product?
Low or no product formation is one of the most common issues in Stille coupling. Several factors, from reagent quality to reaction conditions, can be responsible.[4]
Potential Causes and Solutions:
-
Inactive Catalyst: The active form of the catalyst is a Pd(0) species.[5] If your Pd(II) precatalyst is not efficiently reduced in situ, the catalytic cycle will not initiate.
-
Poor Quality Reagents or Solvents: The Stille coupling can be sensitive to impurities.
-
Solution: Use freshly purified and degassed solvents. Ensure your 3,5-Dimethyl-4-(tributylstannyl)isoxazole and your coupling partner (e.g., aryl halide) are of high purity. It is also critical to perform the reaction under strictly anaerobic conditions to prevent catalyst deactivation and unwanted side reactions.[4]
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate.
-
Solution: While Stille reactions are often run at elevated temperatures (e.g., 80-120 °C), excessively high temperatures can lead to catalyst decomposition or side product formation.[4][8] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. A systematic optimization of the reaction temperature is recommended.
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.
-
Solution: For heteroaromatic stannanes like 3,5-Dimethyl-4-(tributylstannyl)isoxazole, electron-rich and bulky phosphine ligands are often beneficial. Consider screening ligands such as P(o-tol)₃, XPhos, or triphenylarsine.[9]
-
Question 2: I am observing a significant amount of homocoupled product from my organostannane (isoxazole-isoxazole dimer). How can I minimize this?
Homocoupling is a frequent side reaction in Stille couplings where the organostannane couples with itself.[2]
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of organostannanes.
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).[4] Proper degassing of solvents and reagents is crucial.
-
-
Catalyst System: The choice of palladium catalyst and ligands can influence the extent of homocoupling.
-
Solution: In some cases, the addition of a copper(I) co-catalyst, such as CuI, can suppress this unwanted side reaction and enhance the rate of the desired cross-coupling.[10]
-
-
Reaction Stoichiometry: An excess of the organostannane can sometimes lead to increased homocoupling.
-
Solution: Optimize the stoichiometry of your reactants. A 1:1.1 to 1:1.5 ratio of the electrophile to the organostannane is a good starting point.[11]
-
Question 3: My reaction has stalled and is not going to completion. What should I do?
A stalled reaction can be frustrating. Identifying the cause is key to resolving the issue.
Potential Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.
-
Solution: If you suspect catalyst deactivation, you can try adding a fresh portion of the catalyst to the reaction mixture.
-
-
Insufficient Reaction Time or Temperature: The reaction may simply be slow under the current conditions.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by a suitable analytical technique like TLC or GC-MS to determine the optimal reaction time.[8]
-
-
Inhibitory Byproducts: The formation of byproducts can sometimes inhibit the catalyst.
-
Solution: While difficult to address directly during the reaction, understanding potential inhibitory species can guide future optimization efforts.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of running Stille couplings with 3,5-Dimethyl-4-(tributylstannyl)isoxazole.
Q1: What is the best palladium catalyst to use for this reaction?
There is no single "best" catalyst as the optimal choice often depends on the specific coupling partners. However, common and effective palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[5][9] Pd(PPh₃)₄ is a Pd(0) source and can be used directly, while Pd₂(dba)₃ and Pd(OAc)₂ are Pd(0) and Pd(II) precursors, respectively, and require the presence of a ligand.
Q2: Which solvents are recommended for this coupling?
Anhydrous and degassed aprotic polar solvents are generally preferred. Commonly used solvents include toluene, DMF, dioxane, and THF.[1][8][11] The choice of solvent can influence reaction rates and yields, so it may be necessary to screen a few options.
Q3: What is the role of additives like CuI or LiCl?
-
Copper(I) Iodide (CuI): As mentioned in the troubleshooting section, CuI can act as a co-catalyst to accelerate the transmetalation step and suppress homocoupling.[10]
-
Lithium Chloride (LiCl): LiCl can facilitate the transmetalation step by forming a more reactive organostannane species.[10]
Q4: How can I effectively remove the tin byproducts after the reaction?
The removal of toxic tributyltin byproducts is a critical step. Common methods include:
-
Aqueous KF wash: Reacting the crude mixture with an aqueous solution of potassium fluoride (KF) will precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.[4][8]
-
Silica gel chromatography: While sometimes challenging due to the nonpolar nature of the tin byproducts, careful column chromatography can be effective.[12]
Experimental Protocols
General Protocol for Stille Coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
This is a general procedure and may require optimization for specific substrates.[8][11]
Materials:
-
3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.1 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃, 4-10 mol%)
-
Anhydrous and degassed solvent (e.g., toluene)
-
Additive (optional, e.g., CuI, 10 mol%)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, ligand (if used), and any solid additive.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the aryl or heteroaryl halide, followed by the 3,5-Dimethyl-4-(tributylstannyl)isoxazole.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Stille Coupling
The Catalytic Cycle
The Stille coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][5]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in your Stille coupling reaction.
Caption: A decision tree for troubleshooting low-yield Stille couplings.
Summary of Key Optimization Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand, Pd(OAc)₂/ligand (2-5 mol%) | To initiate and sustain the catalytic cycle. |
| Ligand | Electron-rich, bulky phosphines (e.g., P(o-tol)₃, XPhos) | To stabilize the catalyst and promote key steps.[7] |
| Solvent | Anhydrous, degassed toluene, DMF, dioxane, or THF | To provide a suitable reaction medium and prevent side reactions. |
| Temperature | 80-120 °C (requires optimization) | To ensure a reasonable reaction rate without decomposition. |
| Additives | CuI (10 mol%), LiCl (1-2 equiv) | To accelerate transmetalation and suppress homocoupling.[10] |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst deactivation and unwanted side reactions.[4] |
References
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03905G [pubs.rsc.org]
- 14. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organicreactions.org [organicreactions.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. A versatile protocol for Stille–Migita cross coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Mitigating Toxic Tin Residues in Organic Synthesis
Welcome to the Technical Support Center for managing organotin residues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of toxic tin byproducts from organic synthesis reactions. Organotin compounds, frequently employed in powerful C-C bond-forming reactions like the Stille coupling, are notoriously toxic, necessitating their thorough removal to often parts-per-million (ppm) levels for applications in medicinal chemistry and materials science.[1] This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides with step-by-step protocols to address specific challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of organotin residues so critical?
A1: Organotin compounds, such as the tributyltin and trimethyltin reagents used in Stille couplings, exhibit significant toxicity.[1] For any compounds intended for biological screening or as active pharmaceutical ingredients (APIs), regulatory and safety standards mandate the stringent removal of these toxic residues to ppm levels to ensure patient safety.[1]
Q2: What are the most common tin byproducts I should anticipate in my reaction mixture?
A2: The primary byproducts are typically trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted organostannane starting materials.[1][2] Depending on the reaction conditions, you might also encounter hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) resulting from homocoupling side reactions.[1]
Q3: Is a standard silica gel column sufficient for removing tin byproducts?
A3: While standard silica gel chromatography can reduce the concentration of organotin species, it is often insufficient to achieve the low ppm levels required for many applications.[1] The relatively non-polar nature of many organotin byproducts can lead to co-elution with the desired product.[1]
Q4: Are there alternative coupling reactions that circumvent the issue of tin byproducts?
A4: Yes, several alternative cross-coupling reactions exist. The Suzuki coupling, which utilizes boronic acids, is a popular choice due to the generally lower toxicity of its boron byproducts.[1] However, the Stille coupling remains a valuable tool due to the stability and broad functional group tolerance of the organostannane reagents.[1]
Q5: What are the primary methods for removing organotin residues?
A5: The most common and effective methods include:
-
Aqueous Potassium Fluoride (KF) Wash: This technique relies on the precipitation of insoluble trialkyltin fluoride (R₃SnF).[1]
-
Chromatography on Modified Silica Gel: Using silica gel treated with bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) enhances the retention of acidic tin byproducts.[2][3]
-
Liquid-Liquid Extraction: Acidic washes can be used to selectively extract basic organotin compounds into the aqueous phase.[2]
-
Chemical Scavengers: Reagents that selectively react with and immobilize tin species.
-
Recrystallization: For solid products, recrystallization can be a highly effective purification method.[2]
Q6: How can I quantify the amount of residual tin in my final product?
A6: Several analytical techniques are available for the sensitive quantification of trace tin residues. These include Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS).[4][5] For speciation of different organotin compounds, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with these detection methods are often employed.[6][7][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the removal of organotin residues and provides actionable solutions.
Issue 1: Persistent Tin Contamination After Aqueous KF Wash
-
Possible Cause: Insufficient mixing or reaction time.
-
Expert Insight: The formation of the insoluble organotin fluoride precipitate is a heterogeneous reaction that requires vigorous agitation to ensure complete interaction between the organic-soluble tin species and the aqueous fluoride ions.
-
Recommended Solution: Ensure vigorous stirring or shaking of the biphasic mixture for at least one hour.[1] In some cases, extending the stirring time to overnight can improve results.[3]
-
-
Possible Cause: Formation of a fine, difficult-to-separate precipitate.
-
Expert Insight: The trialkyltin fluoride precipitate can sometimes be colloidal or form at the interface, making clean separation in a separatory funnel challenging.
-
Recommended Solution: Filter the entire biphasic mixture through a pad of Celite®. The Celite® will trap the fine precipitate, allowing for a clean separation of the organic and aqueous layers.[1][2] Be sure to wash the Celite® pad thoroughly with the organic solvent to recover any adsorbed product.[3]
-
-
Possible Cause: The specific nature of the organotin species.
-
Expert Insight: While effective for trialkyltin halides, the KF wash may be less efficient for removing other species like hexaalkyldistannanes.
-
Recommended Solution: Pre-treat the reaction mixture with iodine (I₂). This will convert unreacted tin hydrides and ditins into tin halides, which are more readily precipitated by the subsequent KF wash.[2][9]
-
Issue 2: Emulsion Formation During Aqueous Workup
-
Possible Cause: Presence of suspended solids or surfactant-like molecules in the reaction mixture.
-
Expert Insight: Emulsions stabilize the interface between the organic and aqueous layers, preventing their separation.
-
Recommended Solution:
-
Increase Ionic Strength: Add brine (saturated aqueous NaCl solution) or solid NaCl to the separatory funnel. This increases the polarity of the aqueous phase and often helps to break the emulsion.[5]
-
Filtration: As with fine precipitates, filtering the entire emulsified mixture through a pad of Celite® can physically remove the particulates that are stabilizing the emulsion.[5]
-
-
Issue 3: Product Co-elution with Tin Residues During Silica Gel Chromatography
-
Possible Cause: Similar polarity of the desired product and the organotin byproducts.
-
Expert Insight: Standard silica gel is often not effective enough for separating non-polar products from non-polar tin residues like tributyltin chloride.
-
Recommended Solution:
-
Base-Treated Silica Gel: Perform flash chromatography using silica gel that has been pre-treated with 2-5% triethylamine (Et₃N) in the eluent.[2][3] The basic triethylamine deactivates the acidic silanol groups and helps to irreversibly bind the tin species to the stationary phase.
-
Potassium Carbonate/Silica Gel: A stationary phase composed of 10% w/w anhydrous potassium carbonate in silica gel has been shown to be highly effective, reducing organotin impurities to below 15 ppm.[2][10]
-
-
Issue 4: Low Recovery of the Desired Product After Purification
-
Possible Cause: Product adsorption onto the precipitated tin fluorides.
-
Expert Insight: The high surface area of the precipitated tin fluoride can lead to the adsorption of the desired product, resulting in yield loss.
-
Recommended Solution: After filtering to remove the tin fluoride precipitate, thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[3]
-
-
Possible Cause: Product degradation on acidic silica gel.
-
Expert Insight: Acid-sensitive functional groups in the target molecule can be degraded by the acidic nature of standard silica gel.
-
Recommended Solution: Use a less acidic stationary phase such as neutral or basic alumina for chromatography. Alternatively, deactivate the silica gel with triethylamine as described in Issue 3.[1][3]
-
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is a widely used and effective first-line method for removing the bulk of organotin byproducts.
Step-by-Step Methodology:
-
Reaction Quench & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the diluted mixture to a separatory funnel and wash with water or saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride. During each wash, shake the separatory funnel vigorously for at least 1-2 minutes.[9]
-
Precipitate Formation: An insoluble white precipitate of trialkyltin fluoride (e.g., Bu₃SnF) may form at the interface between the layers.[2]
-
Filtration (if necessary): If a significant precipitate forms that hinders separation, filter the entire biphasic mixture through a pad of Celite®.[1][2]
-
Final Washes and Drying: Return the organic layer to the separatory funnel, wash with brine to remove residual water, and then dry the organic phase over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be subjected to further purification if necessary.
Caption: Workflow for removing tin byproducts using an aqueous KF wash.
Protocol 2: Flash Chromatography with Base-Treated Silica Gel
This method is particularly effective when the KF wash is insufficient or when dealing with products that co-elute with tin residues on standard silica.
Step-by-Step Methodology:
-
Stationary Phase Preparation (Triethylamine):
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).
-
Add triethylamine (Et₃N) to the slurry to achieve a final concentration of 2-5% (v/v).[3]
-
-
Stationary Phase Preparation (Potassium Carbonate):
-
Column Packing: Pack a chromatography column with the prepared silica gel slurry or dry-pack the K₂CO₃/silica mixture.
-
Sample Loading: Concentrate the crude reaction mixture (post-aqueous workup, if performed) onto a small amount of silica gel and load it onto the column, or load it as a concentrated solution in a minimal amount of the eluent.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The tin byproducts will be strongly retained on the basic stationary phase, allowing for the clean elution of the desired product.
Caption: Workflow for organotin removal via chromatography on base-treated silica.
Data Presentation
Table 1: Comparison of Common Tin Removal Methods
| Method | Principle of Removal | Typical Efficiency | Advantages | Disadvantages |
| Aqueous KF Wash | Precipitation of insoluble trialkyltin fluoride (R₃SnF).[1][11] | Good to Excellent | Simple, inexpensive, and effective for many common tin byproducts.[1] | Can form emulsions; may not be effective for all tin species; can cause product loss through adsorption.[1][3] |
| Chromatography on Et₃N-treated Silica | Adsorption of acidic tin species onto a basic stationary phase. | Excellent | Highly effective for a broad range of tin byproducts; can be combined with product purification.[2][3] | Requires chromatographic separation; potential for product degradation if base-sensitive. |
| Chromatography on K₂CO₃/Silica | Adsorption onto a solid basic stationary phase. | Excellent (can reach <15 ppm).[2][10] | Highly effective; stationary phase is stable for storage.[10] | Requires preparation of the mixed stationary phase. |
| Acidic Extraction | Extraction of basic tin species into an acidic aqueous phase.[2] | Variable | Can be effective for certain tin compounds. | Not universally applicable; may not be suitable for acid-sensitive products. |
| Recrystallization | Differential solubility of the product and impurities. | Good to Excellent | Can be highly effective for solid products, yielding very pure material.[2] | Only applicable to solid products; may result in yield loss in the mother liquor. |
Concluding Remarks
The successful removal of toxic organotin residues is a critical, albeit challenging, aspect of modern organic synthesis. The choice of purification strategy depends on the specific nature of the desired product, the scale of the reaction, and the level of purity required. A systematic approach, often combining an initial bulk removal step like a KF wash with a final polishing step such as chromatography on base-treated silica, is typically the most robust strategy. By understanding the principles behind each method and anticipating potential pitfalls, researchers can confidently and safely handle these powerful synthetic tools.
References
- Benchchem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Benchchem. (2025). Technical Support Center: Removal of Organotin Residues from Stille Reactions.
- Various Authors. (2025). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions.
- Various Authors. (2000). A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry.
- Gloskey, C. R. (1955). Recovery of organotin compounds. U.S. Patent No. 2,718,522. Google Patents.
- Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
- Cornerstone. (n.d.). Optimal Precipitation of Organotin Fluorides by Cation Exchange.
- Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
- Wikipedia. (n.d.). Organotin chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
- Pharmaceutical Technology. (2022). A risk mitigation approach to detecting and quantifying metals in APIs.
- NRO Chemistry. (2020). Stille Coupling. YouTube.
- Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?.
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds.
- Benchchem. (2025). Technical Support Center: Removal of Tin Residues from Reaction Products.
- Various Authors. (n.d.). Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry. ResearchGate.
- American Chemical Society. (n.d.). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry.
- Benchchem. (2025). Tributyltin Chloride: A Technical Guide to Its Decomposition Products and Pathways.
- Various Authors. (n.d.). Evaluation of dithiol spectrophotometric method for tin determination in lyophilized reagents.
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds.
- Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 9. Workup [chem.rochester.edu]
- 10. sdlookchem.com [sdlookchem.com]
- 11. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Optimal Precipitation of Organotin Fluorides by Cation Exchange [cornerstone.lib.mnsu.edu]
stability issues of 3,5-Dimethyl-4-(tributylstannyl)isoxazole under reaction conditions
Welcome to the technical support center for 3,5-Dimethyl-4-(tributylstannyl)isoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile reagent in organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability and reactivity issues encountered during its application, particularly in palladium-catalyzed cross-coupling reactions.
Introduction to 3,5-Dimethyl-4-(tributylstannyl)isoxazole
3,5-Dimethyl-4-(tributylstannyl)isoxazole is a valuable building block for the introduction of the 3,5-dimethylisoxazol-4-yl moiety, a common scaffold in pharmacologically active compounds. Its primary application lies in the Stille cross-coupling reaction, which allows for the formation of a carbon-carbon bond between the isoxazole ring and a variety of sp²-hybridized carbon atoms (e.g., aryl, heteroaryl, or vinyl halides/triflates).
While organostannanes are celebrated for their tolerance to a wide range of functional groups and their stability to air and moisture, their reactivity in palladium-catalyzed cycles can be nuanced.[1] This guide aims to elucidate the potential stability issues of 3,5-Dimethyl-4-(tributylstannyl)isoxazole and provide practical, field-proven solutions to overcome them.
Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving 3,5-Dimethyl-4-(tributylstannyl)isoxazole.
Problem 1: Low or No Yield of the Desired Coupled Product, with Consumption of Starting Materials
Question: I am performing a Stille coupling with 3,5-Dimethyl-4-(tributylstannyl)isoxazole and an aryl bromide. My starting materials are being consumed (as per TLC/LC-MS analysis), but I am observing a very low yield of my desired product. What are the likely causes and how can I troubleshoot this?
Answer: This is a common issue that typically points towards competing side reactions that consume the organostannane faster than the desired cross-coupling occurs. The primary culprits are protodestannylation and homocoupling.
Caption: Competing reaction pathways for 3,5-Dimethyl-4-(tributylstannyl)isoxazole.
Protodestannylation is the cleavage of the carbon-tin bond by a proton source, leading to the formation of 3,5-dimethylisoxazole. This is often a significant side reaction, especially with heteroaryl stannanes.[2]
Diagnostic Checks:
-
Analyze Crude Reaction Mixture: Use LC-MS or GC-MS to look for a mass corresponding to 3,5-dimethylisoxazole (MW: 97.12 g/mol ).
-
Examine Reagents and Solvents:
-
Solvents: Are you using protic solvents like methanol or ethanol? Traces of water in aprotic solvents like THF or DMF can also be a source of protons.
-
Coupling Partner: Does your aryl halide or triflate have acidic protons (e.g., phenols, carboxylic acids, some N-H bonds)?
-
Additives: Are any additives, such as salts, hydrated?
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Thoroughly dry all glassware. Use freshly distilled, anhydrous solvents.
-
Add a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base like proton sponge or 2,6-di-tert-butylpyridine can scavenge trace acids without interfering with the catalytic cycle.
-
Modify the Coupling Partner: If the coupling partner contains an acidic proton, protect it before the Stille reaction.
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor protodestannylation. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), although this may slow down the desired coupling.
Homocoupling of the organostannane can occur to form a bis-isoxazole dimer. This can be promoted by the palladium catalyst, either through a radical process with Pd(0) or reaction with a Pd(II) precatalyst.[1]
Diagnostic Checks:
-
Analyze Crude Reaction Mixture: Look for a mass corresponding to the homocoupled product, 4,4'-bi(3,5-dimethylisoxazole) (MW: 192.22 g/mol ).
-
Review Catalyst and Ligands:
-
Catalyst Choice: Some palladium sources, particularly those that are slow to be reduced to Pd(0), can favor homocoupling.
-
Ligand Choice: The ligand can influence the rate of the desired catalytic cycle versus off-cycle reactions.
-
Troubleshooting Steps:
-
Use a Pd(0) Source: Employ a well-defined Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize side reactions involving Pd(II) precatalysts.
-
Optimize Ligand: If using a Pd(II) source with a ligand, ensure the ligand effectively facilitates the reduction to Pd(0) and the subsequent catalytic cycle. Electron-rich and bulky phosphine ligands can sometimes mitigate homocoupling.
-
Control Stoichiometry: Ensure a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents) to favor cross-coupling over homocoupling.
Problem 2: Reaction Stalls - Incomplete Conversion of Starting Materials
Question: My Stille coupling reaction starts well, but then it seems to stall, leaving significant amounts of unreacted 3,5-Dimethyl-4-(tributylstannyl)isoxazole and my coupling partner. What could be causing this?
Answer: A stalled reaction often points to catalyst deactivation or an issue with the transmetalation step of the catalytic cycle.
Caption: The Stille catalytic cycle with potential points of failure.
The active Pd(0) catalyst can be unstable and prone to aggregation into inactive palladium black, especially at high temperatures or low ligand concentrations.
Troubleshooting Steps:
-
Lower the Reaction Temperature: While this may slow the reaction, it can prolong catalyst lifetime.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be sufficient to drive the reaction to completion.
-
Add Supporting Ligands: If using a "ligandless" catalyst like Pd₂(dba)₃, the addition of a stabilizing ligand such as PPh₃ or AsPh₃ is crucial. Ensure a sufficient ligand-to-palladium ratio (typically 2:1 to 4:1).
Transmetalation is often the rate-determining step in the Stille cycle.[3][4] The transfer of the isoxazole group from tin to palladium can be sluggish due to steric or electronic factors.
Troubleshooting Steps:
-
Ligand Choice: The electronic properties of the ligand on palladium are critical. Electron-donating ligands can slow down transmetalation. Try switching to more electron-neutral or electron-withdrawing ligands like tri(2-furyl)phosphine or triphenylarsine.[1]
-
Solvent Effects: The polarity of the solvent can influence the transmetalation step. A switch from a non-polar solvent like toluene to a more polar, aprotic solvent like DMF or NMP can accelerate the reaction.
-
Use of Additives:
-
Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI is a well-established method to accelerate Stille couplings, potentially by facilitating the transmetalation step.
-
Lithium Chloride (LiCl): In solvents like THF, LiCl can accelerate the reaction, possibly by preventing the coordination of the halide to the palladium center, thus making it more receptive to transmetalation.[1]
-
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is often used with an additional ligand. |
| Ligand (if needed) | PPh₃ or AsPh₃ (4-10 mol%) | Triphenylphosphine is a standard, robust ligand. Triphenylarsine can sometimes improve rates. |
| Solvent | Anhydrous, degassed DMF or Dioxane | Polar aprotic solvents often facilitate the transmetalation step.[5] |
| Temperature | 80-100 °C | A balance between reaction rate and catalyst/reagent stability. |
| Additive (optional) | CuI (10-20 mol%) | Can significantly accelerate the reaction, especially for sluggish couplings. |
Frequently Asked Questions (FAQs)
Q1: How should I store 3,5-Dimethyl-4-(tributylstannyl)isoxazole to ensure its stability?
A1: Like most organostannanes, it should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). A refrigerator (2-8 °C) is ideal. Protect it from light and moisture to prevent degradation.[6]
Q2: I am having trouble removing the tributyltin byproducts from my reaction mixture. What are the best methods?
A2: Tributyltin halides (Bu₃SnX) are common byproducts and can be difficult to remove due to their nonpolar nature. Here are some effective strategies:
-
Aqueous KF Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF). This converts the soluble tin halides into insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through celite.[7][8]
-
DIBU Wash: A wash with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile can effectively precipitate tin byproducts.
-
Chromatography with Additives: Sometimes, adding a small amount of triethylamine (~1-2%) to the eluent during column chromatography can help in the separation of tin residues.[8]
Q3: How can I monitor the progress of my reaction on a TLC plate? Can I visualize the organostannane?
A3: Monitoring the reaction by TLC is crucial. You should spot your crude reaction mixture alongside your starting materials (aryl halide and the stannane).
-
Visualization:
-
UV Light: If your aryl halide and product are UV active, you will see the disappearance of the halide spot and the appearance of a new product spot. The stannane itself may or may not be strongly UV active.
-
Iodine Stain: Organotin compounds often stain well with iodine vapor, appearing as brown or yellow spots.[9] This can be a good way to track the consumption of the stannane.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, which may include your product.
-
p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups and can help visualize both starting materials and products.[9]
-
Q4: Is the isoxazole ring stable to the conditions of the Stille coupling?
A4: Generally, the isoxazole ring is robust and stable under the neutral or mildly basic conditions of a standard Stille coupling.[10] However, very harsh basic conditions or strongly nucleophilic additives could potentially lead to ring-opening or other undesired reactions, though this is not common under typical Stille protocols.
References
-
Grokipedia. (n.d.). Stille reaction. Retrieved January 15, 2026, from [Link]
- Pérez-Temprano, M. H., et al. (2004). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 ) C6. Journal of the American Chemical Society, 126(40), 13170–13184.
-
Wikipedia. (2023, December 27). Stille reaction. In Wikipedia. Retrieved January 15, 2026, from [Link]
- Amatore, C., et al. (2003). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Organometallics, 22(17), 3449–3457.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved January 15, 2026, from [Link]
- Li, G., et al. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved January 15, 2026, from [Link]
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176.
- Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 35(10), 835–846.
- Vedejs, E., & Fields, S. C. (1996). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 61(12), 4094–4100.
- Sarradin, P. M., et al. (1997). Long term behaviour and degradation kinetics of tributyltin in a marina sediment. Marine Chemistry, 58(1-2), 195–202.
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved January 15, 2026, from [Link]
- Organic Syntheses. (1990). PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS: (E)-4-(4-METHOXYPHENYL)-3-BUTEN-2-ONE. Organic Syntheses, 68, 116.
- Robertson, J., et al. (2000). Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1–13.
- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
-
Gabr, M. (2017, June 20). Workup for removing tin byproducts? ResearchGate. Retrieved January 15, 2026, from [Link]
- CN103245755A. (2013). Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method.
- Zheng, G., & Sullenger, B. A. (2015). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates.
- Ayanda, O. S., et al. (2012). Data on degradation of tributyltin and triphenyltin. Toxicological & Environmental Chemistry, 94(1), 1-13.
-
Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved January 15, 2026, from [Link]
- Dubey, S. K., & Roy, U. (2020). A Review On Tributyltin (TBT) Biodegradation By Microbes And Study Of Degradation Pathway. International Journal of Research and Analytical Reviews, 7(3), 843-853.
-
Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides. Retrieved January 15, 2026, from [Link]
- Sherma, J., & Holliday, T. L. (2001). Trace Level Quantitation of Phenyltin Compounds Using HPTLC.
- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Gallagher, W. P., et al. (2004). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Tetrahedron Letters, 45(2), 373–376.
- Arakawa, Y., & Wada, O. (1987). Determination of Tributyltin Compounds leached from Antifouling Paint by Gas Chromatography. Journal of the Food Hygienic Society of Japan (Shokuhin Eiseigaku Zasshi), 28(4), 268–273.
- Organic Syntheses. (2019). PREPARATION OF TRIBUTYL(IODOMETHYL)STANNANE. Organic Syntheses, 95, 345–359.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 15, 2026, from [Link]
- Stille, J. K. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Ahlquist, M., & Norrby, P. O. (2007). Subtle balance of ligand steric effects in Stille transmetalation. Organometallics, 26(23), 5512–5517.
-
Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 28). Tributyltin. In Wikipedia. Retrieved January 15, 2026, from [Link]
- Shaw, W. J., et al. (2004). Spectroscopic Studies of Tributylstannyl Radical. Rates of Formation, Termination, and Abstraction Determined by Transient Absorption Spectroscopy. Organometallics, 23(9), 2080–2086.
-
Jagriti Sharma. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved January 15, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Titanium Byproducts. Retrieved January 15, 2026, from [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Workup [chem.rochester.edu]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Coupling of Isoxazoles
Welcome to the Technical Support Center for Palladium-Catalyzed Coupling of Isoxazoles. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance for one of the most common yet challenging transformations in modern synthetic chemistry. This resource is structured to help you diagnose and resolve issues leading to low reaction yields, drawing upon established scientific principles and field-proven insights.
Troubleshooting Guide
Experiencing low yields can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the problem. Begin with the diagnostic flowchart below to narrow down the potential issues, then consult the detailed question-and-answer section for specific guidance.
Diagnostic Flowchart for Low Yields
This flowchart will guide you through a logical sequence of troubleshooting steps. Start at the top and follow the path that best describes your experimental outcome.
Caption: General catalytic cycle for Suzuki-Miyaura coupling.
References
Technical Support Center: 3,5-Dimethyl-4-(tributylstannyl)isoxazole
Welcome to the technical support center for 3,5-Dimethyl-4-(tributylstannyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in their synthetic endeavors. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3,5-Dimethyl-4-(tributylstannyl)isoxazole and what are its primary applications?
3,5-Dimethyl-4-(tributylstannyl)isoxazole (CAS No: 136295-80-2) is an organotin reagent commonly employed in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][2] Its structure features a tributyltin group attached to the C4 position of a 3,5-dimethylisoxazole ring. This configuration allows for the facile introduction of the 3,5-dimethylisoxazole moiety into a wide range of organic molecules, a valuable structural motif in medicinal chemistry.[3]
Q2: What are the most common side reactions observed when using this reagent in Stille coupling?
The most prevalent side reactions are characteristic of organostannanes in Stille couplings and include:
-
Homocoupling: Dimerization of the organostannane to form 4,4'-bis(3,5-dimethylisoxazole).[4][5]
-
Protodestannylation: Cleavage of the C-Sn bond by acidic protons, leading to the formation of 3,5-dimethylisoxazole.[6]
-
Isoxazole Ring Cleavage: Under certain reductive conditions, the N-O bond of the isoxazole ring can be cleaved.[7][8]
Q3: How can I minimize the formation of tin byproducts in my reaction mixture?
The removal of tributyltin halides (Bu3SnX) is a common challenge in Stille couplings.[4] Effective purification strategies include:
-
Fluoride ion wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) precipitates insoluble tributyltin fluoride, which can be removed by filtration.[4]
-
Silica gel chromatography with amine: Eluting the crude product through a silica gel column treated with triethylamine (~2-5%) can help retain tin residues.[9]
-
Size-exclusion chromatography: For larger scale reactions, size-exclusion chromatography can be an effective method for separating the desired product from tin byproducts.
Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their underlying causes, and actionable solutions.
Issue 1: Low Yield of the Desired Cross-Coupled Product
A low yield of the target molecule can be attributed to several factors, each with a specific remedy.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Pd(0) catalyst is susceptible to oxidation. Improper handling or storage can lead to decreased catalytic activity. | Use freshly opened catalyst or a robust pre-catalyst. Ensure all reaction vessels are oven- or flame-dried and the reaction is conducted under an inert atmosphere (Argon or Nitrogen). |
| Suboptimal Ligand Choice | The choice of phosphine ligand can significantly impact the rate of oxidative addition and reductive elimination. | For electron-rich heteroaromatic stannanes, ligands like P(o-tol)₃ or AsPh₃ can be effective. A screening of different ligands may be necessary to find the optimal choice for your specific substrate. |
| Inefficient Transmetalation | The transfer of the isoxazole group from tin to palladium is a critical step.[10] Steric hindrance or electronic effects can slow this process. | The addition of stoichiometric amounts of copper(I) iodide (CuI) can accelerate the transmetalation step.[11] |
| Competitive Protodestannylation | Trace amounts of acid or water in the reaction mixture can lead to the cleavage of the C-Sn bond.[6] | Ensure all solvents and reagents are anhydrous. The use of a non-protic, anhydrous solvent like toluene or dioxane is recommended. If necessary, add a non-nucleophilic base like proton sponge to scavenge any stray protons. |
Issue 2: Significant Formation of Homocoupled Byproduct
The presence of a significant amount of 4,4'-bis(3,5-dimethylisoxazole) indicates that the organostannane is reacting with itself rather than the desired electrophile.
| Potential Cause | Explanation | Recommended Solution |
| High Catalyst Loading | Excessive amounts of palladium catalyst can promote the homocoupling of the organostannane.[1] | Reduce the catalyst loading to the minimum effective amount, typically 1-5 mol%. |
| Slow Oxidative Addition | If the oxidative addition of the electrophile to the Pd(0) catalyst is slow, the catalyst is more likely to react with two molecules of the organostannane. | Choose a more reactive electrophile if possible (I > Br > Cl). Increasing the reaction temperature may also accelerate the oxidative addition. |
| Presence of Oxygen | Trace amounts of oxygen can facilitate the oxidative homocoupling of the organostannane.[4] | Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere throughout the reaction. |
Issue 3: Evidence of Isoxazole Ring Cleavage
The formation of byproducts resulting from the cleavage of the isoxazole ring is a less common but possible side reaction, particularly under harsh conditions.
| Potential Cause | Explanation | Recommended Solution |
| Reductive Conditions | Certain palladium catalysts or additives, especially in the presence of a hydrogen source, can induce reductive cleavage of the N-O bond in the isoxazole ring.[7][12] | Avoid overly reductive conditions. If using a Pd(II) precatalyst that requires in-situ reduction, ensure the reducing agent is consumed before significant product formation. Monitor the reaction closely and avoid prolonged reaction times at high temperatures. |
| Presence of Molybdenum Carbonyls | While not a standard component of Stille reactions, contamination with or unintentional use of reagents like Mo(CO)₆ can lead to reductive ring opening to form β-aminoenones.[7][13] | Ensure all reagents and catalysts are pure and correctly identified. |
Experimental Protocols
Protocol 1: Standard Stille Coupling with 3,5-Dimethyl-4-(tributylstannyl)isoxazole
This protocol provides a general procedure for the cross-coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole with an aryl bromide.
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and anhydrous, degassed toluene (5 mL per mmol of aryl bromide).
-
Purge the flask with argon for 10 minutes.
-
Add 3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.1 equiv) via syringe.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of KF (3 x 20 mL), then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper(I)-Mediated Stille Coupling
This modified protocol is useful for less reactive electrophiles.
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (0.015 equiv), P(o-tol)₃ (0.06 equiv), CuI (0.2 equiv), and anhydrous, degassed DMF (5 mL per mmol of aryl bromide).
-
Purge the flask with argon for 10 minutes.
-
Add 3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.2 equiv) via syringe.
-
Stir the reaction at room temperature or heat to 60 °C as needed, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction and pour it into a separatory funnel containing a 1:2 mixture of NH₄OH:H₂O and extract with hexane.[4]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Visualizing Reaction Pathways
To aid in understanding the potential reaction outcomes, the following diagrams illustrate the desired catalytic cycle and key side reactions.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: Common side reactions of 3,5-Dimethyl-4-(tributylstannyl)isoxazole.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. URL: [Link]
-
Stille Coupling. Name Reaction in Organic Chemistry. URL: [Link]
-
Nango, M., et al. Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications, 1983, (19), 1095-1096. URL: [Link]
-
Gevorgyan, V., et al. Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. The Journal of Organic Chemistry, 2020, 85(18), 11942-11951. URL: [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. URL: [Link]
-
Nango, M., et al. Reductive Ring Opening of lsoxazoles with M O ( C Q ) ~ and Water. RSC Publishing. URL: [Link]
-
Reddy, R. P., et al. Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry, 2021, 86(5), 4147-4158. URL: [Link]
-
Nango, M., et al. Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron. Journal of the Chemical Society, Perkin Transactions 1, 1985, 1435-1439. URL: [Link]
-
Stille Coupling. YouTube. URL: [Link]
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 2014, 10, 2200-2206. URL: [Link]
-
Stille coupling reactions with organostannanes. ResearchGate. URL: [Link]
-
Gevorgyan, V., et al. Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. The Journal of Organic Chemistry, 2020, 85(18), 11942-11951. URL: [Link]
-
Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. ResearchGate. URL: [Link]
-
Grasa, G. A., & Nolan, S. P. Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters, 2001, 3(1), 119-122. URL: [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. RSC Publishing. URL: [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. URL: [Link]
-
3,5-dimethyl-4-(tributylstannyl)isoxazole (C17H33NOSn). PubChem. URL: [Link]
-
Kinetics of Protodestannylation of Substituted Vinylstannanes. ResearchGate. URL: [Link]
-
Stille Coupling. Organic Chemistry Portal. URL: [Link]
-
Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. Journal of Organic Chemistry, 2004, 69(19), 6468-6476. URL: [Link]
-
Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate. URL: [Link]
-
The Stille Reaction. Myers Group, Harvard University. URL: [Link]
-
Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. ResearchGate. URL: [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. URL: [Link]
-
Arylstannane synthesis by stannylation or C-Sn coupling reaction. Organic Chemistry Portal. URL: [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. URL: [Link]
-
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 2013, 56(1), 15-31. URL: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. URL: [Link]
- Process for preparing isoxazole compounds. Google Patents.
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 2017, 60(17), 7387-7405. URL: [Link]
-
Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. Molecules, 2019, 24(17), 3144. URL: [Link]
-
Stannane synthesis by stannylation or C-Sn coupling reaction. Organic Chemistry Portal. URL: [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. 3,5-Dimethyl-4-(tributylstannyl)isoxazole | 136295-80-2 [sigmaaldrich.com]
- 3. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 3,5-Dimethyl-4-(tributylstannyl)isoxazole in their synthetic workflows. The purity of this organostannane reagent is paramount for the success of subsequent cross-coupling reactions, such as the Stille coupling. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to assess, purify, and properly handle the reagent before use.
I. Initial Purity Assessment & Common Issues (FAQs)
This section addresses the critical first step: evaluating the quality of your reagent, whether newly purchased or from existing stock.
Question 1: My bottle of 3,5-Dimethyl-4-(tributylstannyl)isoxazole has been on the shelf for a while. How can I determine if it's still good to use?
Answer: The primary method for assessing the purity of this reagent is ¹H NMR spectroscopy. Visual inspection is insufficient. Organostannanes can undergo degradation without a noticeable change in appearance.
-
The Key Degradation Pathway: The most common issue is protodestannylation, where the tributylstannyl group is cleaved from the isoxazole ring by trace amounts of acid or moisture, generating the non-stannylated byproduct, 3,5-dimethylisoxazole.
-
What to Look for in the ¹H NMR Spectrum:
-
Product Signals: You should see characteristic signals for the two methyl groups on the isoxazole ring and a complex series of multiplets for the tributyl groups of the stannane.
-
Impurity Signal: The most diagnostic signal for degradation is the appearance of a new singlet corresponding to the proton at the 4-position of 3,5-dimethylisoxazole.[1][2] The integration of this peak relative to the product's methyl peaks will give you a quantitative measure of the impurity level.
-
Question 2: What are the typical impurities I should expect in a sample of 3,5-Dimethyl-4-(tributylstannyl)isoxazole?
Answer: Besides the protodestannylation product mentioned above, several other impurities can arise from the synthesis and storage of the reagent:
-
3,5-Dimethylisoxazole: The product of C-Sn bond cleavage. Its presence suggests exposure to moisture or acid.
-
Hexabutyldistannane (Bu₃Sn-SnBu₃): A common byproduct from the synthesis of organostannanes. It is generally less polar than the desired product.
-
Tributyltin Halides (e.g., Bu₃SnCl): Residuals from the stannylation reaction. These are often more polar.[3]
-
Residual Solvents: Solvents used during synthesis or purification.
Question 3: My NMR analysis confirms the presence of significant impurities. What is the recommended purification strategy?
Answer: For a liquid reagent like 3,5-Dimethyl-4-(tributylstannyl)isoxazole[4], the most effective and widely used purification method is flash column chromatography using deactivated silica gel .[5][6][7] Standard distillation is generally not recommended due to the potential for thermal decomposition of organotin compounds.[8][9]
Question 4: Why is "deactivated" silica gel necessary? Can I just use regular silica gel?
Answer: This is a critical point. Standard silica gel is acidic and can catalyze the protodestannylation of the stannane, meaning the purification attempt will actually degrade your product.[10] Deactivating the silica by preparing a slurry with a small amount of a base, typically triethylamine (Et₃N), neutralizes the acidic sites and allows for safe passage of the acid-sensitive compound.[3][10]
II. Purification & Troubleshooting Workflow
A logical workflow is essential for efficiently deciding on and executing the purification.
Caption: Purification Decision Workflow for 3,5-Dimethyl-4-(tributylstannyl)isoxazole.
III. Detailed Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: In a clean NMR tube, dissolve 5-10 mg of 3,5-Dimethyl-4-(tributylstannyl)isoxazole in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Identify and integrate the key signals. Refer to the table below for typical chemical shifts. Calculate the molar percentage of impurities.
| Compound | Protons | Expected ¹H NMR Shift (ppm, CDCl₃) | Multiplicity |
| Product | Isoxazole -CH₃ | ~2.4 and 2.2 | Singlet (s) |
| Sn-(CH₂CH₂CH₂CH₃)₃ | ~0.8 - 1.6 | Multiplets (m) | |
| Impurity: 3,5-Dimethylisoxazole | Isoxazole CH -4 | ~5.8 - 6.0 | Singlet (s) |
| Isoxazole -CH₃ | ~2.4 and 2.2 | Singlets (s) | |
| Impurity: Hexabutyldistannane | Sn-(CH₂CH₂CH₂CH₃)₃ | ~0.8 - 1.5 | Multiplets (m) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel
Safety First: All operations involving organotin compounds must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including impermeable gloves, a lab coat, and safety glasses with side shields.[8][9] Organotins are toxic and can be absorbed through the skin.[9][11]
-
Prepare Deactivated Silica Gel:
-
In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude material).
-
Create a slurry using your starting eluent (e.g., 100% hexanes).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v). For example, for every 100 mL of eluent used to make the slurry, add 1-2 mL of Et₃N.
-
Stir the slurry for 5-10 minutes.
-
-
Pack the Column:
-
Pour the deactivated silica slurry into your chromatography column.
-
Use gentle air pressure to pack the column bed evenly, ensuring no cracks form.[12]
-
Drain the excess solvent until it is just level with the top of the silica bed.
-
-
Load the Sample:
-
Dissolve your crude 3,5-Dimethyl-4-(tributylstannyl)isoxazole in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).[5]
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to absorb fully into the silica.
-
-
Elute the Column:
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes or heptane).
-
Gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether (e.g., starting with 100% hexanes, moving to 1% ethyl acetate in hexanes, then 2%, etc.).[10] The exact gradient will depend on the impurities present, as determined by prior TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting purified liquid under high vacuum for 1-2 hours to remove any residual solvent and triethylamine.
-
IV. Troubleshooting Guide
Caption: Troubleshooting common issues during chromatographic purification.
V. Safe Handling and Storage
-
Handling: Always handle organotin compounds in a well-ventilated fume hood.[8][9] Avoid inhalation of vapors and any contact with skin or eyes.[13] In case of a spill, contain it with an absorbent material like sand or vermiculite and transfer to a sealed container for hazardous waste disposal.[13]
-
Storage: The purified reagent must be stored under an inert atmosphere (nitrogen or argon) to prevent degradation from air and moisture.[14] Store in a tightly sealed container, protected from light, in a cool, dry place.[9][13] Refrigerated storage (2-8 °C) is recommended for long-term stability.[14] Keep away from acids and strong oxidizing agents.[13]
VI. References
-
Shanghai Canbi Pharma Ltd. (n.d.). 2-(Tributylstannyl)pyrimidine Safety Data Sheet. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]
-
Google Patents. (2022). US20220242889A1 - Process for preparing organotin compounds. Retrieved from
-
Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Running a flash column. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,5-dimethyl-4-(tributylstannyl)isoxazole (C17H33NOSn). Retrieved from [Link]
-
Siegwerk. (n.d.). Declaration of non use of Organotin compounds of concern. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
ResearchGate. (2015). Toxicity and speciation analysis of organotin compounds. Retrieved from [Link]
-
CORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Retrieved from [Link]
-
AFIRM Group. (n.d.). Organotin Compounds. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Department of Climate Change, Energy, the Environment and Water (Australia). (2022). Organo-tin compounds. Retrieved from [Link]
-
Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
ResearchGate. (2025). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). Thiostannylation of arynes with stannyl sulfides: synthesis and reaction of 2-(arylthio)arylstannanes. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethyl-4-Isoxazolecarbaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
-
MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Arylstannane synthesis by stannylation or C-Sn coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Arylstannylation of various arynes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stannane synthesis by stannylation or C-Sn coupling reaction. Retrieved from [Link]
-
Sci-Hub. (2005). Thiostannylation of Arynes with Stannyl Sulfides: Synthesis and Reaction of 2‐(Arylthio)arylstannanes. Retrieved from [Link]
Sources
- 1. 3,5-Dimethylisoxazole(300-87-8) 1H NMR [m.chemicalbook.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,5-Dimethyl-4-(tributylstannyl)isoxazole | 136295-80-2 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotage.com [biotage.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. canbipharm.com [canbipharm.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Purification [chem.rochester.edu]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to Modern Isoxazole Synthesis: Moving Beyond Organotin Reagents
For decades, the synthesis of functionalized isoxazoles has been a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the isoxazole scaffold in numerous pharmaceuticals and functional materials. Among the various synthetic tools, organotin reagents like 3,5-Dimethyl-4-(tributylstannyl)isoxazole have served as reliable handles for introducing the isoxazole moiety via cross-coupling reactions. However, the inherent toxicity and the difficulty in removing organotin byproducts present significant drawbacks, particularly in the context of pharmaceutical development where stringent purity standards are paramount. This guide provides a comprehensive overview of robust and more environmentally benign alternatives to organostannanes for the synthesis of isoxazoles, with a focus on practical applications and supporting experimental data for the modern research scientist.
The Workhorse of Isoxazole Synthesis: [3+2] Cycloaddition of Nitrile Oxides
The most versatile and widely adopted alternative to pre-functionalized isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or an alkene).[1][2][3] This approach builds the isoxazole ring from acyclic precursors, offering a high degree of flexibility in substituent patterns.
Mechanism of Nitrile Oxide Cycloaddition
The reaction proceeds via a concerted pericyclic mechanism, where the 1,3-dipole (nitrile oxide) reacts with a dipolarophile to form the five-membered isoxazole ring.[1] The regioselectivity of the reaction is a key consideration and is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the dipolarophile.
Figure 1: General scheme of [3+2] cycloaddition for isoxazole synthesis.
In Situ Generation of Nitrile Oxides
Nitrile oxides are generally unstable and are typically generated in situ from various precursors. The choice of precursor and generation method can significantly impact the reaction's efficiency and substrate scope.
-
From Aldoximes: The dehydration of aldoximes is a common method for generating nitrile oxides. A variety of reagents can be employed for this transformation, including mild oxidizing agents like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach).[2][4]
-
From Hydroximoyl Halides: Hydroximoyl halides, prepared from oximes, readily eliminate hydrogen halide in the presence of a base to furnish nitrile oxides.[2]
-
From Nitroalkanes: Primary nitroalkanes can be converted to nitrile oxides via dehydration of the corresponding nitronic acids.
Comparison of Key Methodologies for Isoxazole Synthesis
| Methodology | Starting Materials | Catalyst/Reagent | Typical Conditions | Yields | Advantages | Limitations | Key References |
| Classical [3+2] Cycloaddition | Aldoximes, Alkynes | NCS, Base (e.g., Et3N) | Room temp. to moderate heating | Good to Excellent | Broad substrate scope, well-established. | Stoichiometric oxidant, potential for side reactions. | [2] |
| Copper-Catalyzed Cycloaddition | Terminal Alkynes, in situ generated Nitrile Oxides | Cu(I) salts (e.g., CuI, CuSO4) | Mild conditions, often aqueous media. | High to Excellent | High regioselectivity, "click chemistry" character. | Limited to terminal alkynes, potential for metal contamination. | [5][6] |
| Reaction of α,β-Unsaturated Ketones | α,β-Unsaturated Ketones, Hydroxylamine | Base (e.g., NaOH, KOH) | Reflux in a suitable solvent (e.g., ethanol). | Good | Readily available starting materials. | Limited substitution patterns on the isoxazole ring. | [7] |
| Palladium-Catalyzed Cascade Reactions | Alkynyl Oxime Ethers, Allyl Halides | Pd(0) or Pd(II) catalysts | Moderate heating | Good to Excellent | High functional group tolerance, access to complex isoxazoles. | Requires specialized starting materials, catalyst cost. | [5] |
| Ultrasound-Assisted Synthesis | Various (e.g., Aldehydes, Hydroxylamine, β-ketoesters) | Often catalyst-free or with simple catalysts | Sonication at room temp. or mild heating. | High to Excellent | Shorter reaction times, improved yields, green chemistry approach. | Requires specialized equipment. | [8] |
Experimental Protocols
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via [3+2] Cycloaddition of an In Situ Generated Nitrile Oxide from an Aldoxime
This protocol is adapted from a general procedure for the synthesis of isoxazole derivatives.[2]
Workflow Diagram:
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
A Senior Application Scientist's Guide to Stille and Suzuki Couplings for Isoxazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly sought-after motif. The functionalization of the isoxazole core, particularly through the formation of carbon-carbon bonds, is a critical step in the synthesis of new chemical entities. Among the myriad of cross-coupling reactions available, the palladium-catalyzed Stille and Suzuki-Miyaura couplings have emerged as two of the most powerful and versatile methods.[2]
This guide provides an in-depth, objective comparison of these two stalwart reactions for the specific application of isoxazole derivatization. Moving beyond a simple recitation of protocols, we will explore the mechanistic nuances, practical advantages, and inherent challenges of each method, supported by experimental data and field-proven insights to empower you in selecting the optimal strategy for your synthetic campaign.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3] Its widespread adoption is a testament to its broad functional group tolerance, the operational simplicity, and the generally low toxicity of its boron-containing reagents and byproducts.[4][5]
Mechanism of Action
The catalytic cycle of the Suzuki coupling is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[6][7] A key distinction from the Stille coupling is the requisite activation of the organoboron reagent by a base.[4] This activation forms a boronate species, which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center during transmetalation.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Advantages for Isoxazole Synthesis
-
Reagent Stability & Availability: A vast library of boronic acids and their more stable ester derivatives (e.g., pinacol, MIDA, DABO) are commercially available or readily synthesized.[8][9] Many boronic esters exhibit excellent stability to silica gel chromatography, simplifying purification of precursors.[9]
-
Low Toxicity: Boron-containing reagents and byproducts are significantly less toxic than their organotin counterparts, a critical consideration for drug development.[4]
-
Mild Conditions: Suzuki couplings can often be performed under mild conditions, which preserves sensitive functional groups commonly found on complex isoxazole-containing molecules.
Challenges and Optimization
-
Proto-deboronation: A common side reaction is the cleavage of the C-B bond by a proton source, which can be exacerbated by elevated temperatures or certain basic conditions. Using anhydrous conditions with bases like K₃PO₄ can mitigate this issue.[10]
-
Substrate Reactivity: Coupling at different positions on the isoxazole ring can be challenging. The electrophilicity of the carbon atoms can vary, potentially requiring different catalysts or conditions for successful coupling at C3, C4, or C5.[2]
-
Ligand Choice: For challenging couplings, such as those involving sterically hindered partners or less reactive aryl chlorides, the choice of phosphine ligand is crucial. Electron-rich, bulky ligands like SPhos or XPhos often enhance catalyst activity and promote efficient reductive elimination.[10][11]
The Stille Coupling: Robustness and Orthogonality
Developed by John Kenneth Stille, this reaction couples an organostannane with an organic halide or pseudohalide.[12] Despite concerns over tin toxicity, the Stille coupling remains an indispensable tool, particularly when other methods fail. Its key advantage lies in the stability and reactivity profile of organostannanes, which are often tolerant of functional groups that are incompatible with more reactive organometallics like Grignard or organozinc reagents.[12][13]
Mechanism of Action
The Stille coupling follows a similar catalytic cycle to the Suzuki reaction but does not require activation by a base.[12] The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step and can be accelerated by the use of additives or specific ligands.[14]
Caption: Catalytic cycle of the Stille coupling.
Advantages for Isoxazole Synthesis
-
Exceptional Functional Group Tolerance: Organostannanes are generally unreactive towards many functional groups, including esters, ketones, and aldehydes, allowing for late-stage functionalization without the need for protecting groups.[12]
-
Insensitivity to Water: Many Stille couplings can be performed in the presence of water, which can simplify reaction setup.
-
Orthogonal Reactivity: Isoxazolylstannanes can be prepared regioselectively and used in couplings where the corresponding boronic acid might be unstable or difficult to access. This provides a complementary strategy to the Suzuki coupling.[2] A study on diazocines showed that Stille coupling gave high yields for substrates with coordinating groups like aldehydes and esters, where Suzuki coupling yields were only moderate.[15]
Challenges and Mitigation
-
Toxicity and Stoichiometric Tin Waste: The primary drawback of the Stille reaction is the high toxicity of organotin reagents and byproducts.[13][16] This is a major hurdle for applications in drug development, where stringent limits on heavy metal contamination are required.
-
Purification: Removing tin-containing byproducts from the reaction mixture can be challenging due to their non-polar nature, often leading to co-elution with the desired product during standard silica gel chromatography.[16]
-
Mitigation: The most common and effective method for tin removal is a post-reaction workup involving a wash with a saturated aqueous solution of potassium fluoride (KF).[16][17][18] This converts the tin byproducts into insoluble and easily filterable organotin fluorides.[19] For particularly stubborn cases, chromatography on silica gel impregnated with K₂CO₃ can be highly effective at sequestering residual tin to parts-per-million (ppm) levels.[16][18]
-
Head-to-Head Comparison: Stille vs. Suzuki for Isoxazole Synthesis
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Nucleophile | Organoboronic acid/ester | Organostannane |
| Toxicity | Low; Boron byproducts are generally benign[4] | High; Organotin reagents and byproducts are toxic[13][16] |
| Functional Group Tolerance | Very good, but can be sensitive to strong bases | Excellent, often superior for unprotected carbonyls[12][15] |
| Reagent Stability | Boronic acids can be unstable; esters are more robust[5][8] | Generally excellent; stable to air and moisture[12] |
| Reaction Conditions | Requires a base for activation; generally mild temperatures[4] | Neutral conditions; often requires higher temperatures |
| Purification | Generally straightforward chromatography | Challenging; requires specific protocols (e.g., KF wash) for tin removal[16][17] |
| Substrate Scope | Extremely broad, vast commercial availability of reagents[5] | Very broad, complementary to Suzuki; valuable for specific substrates[12] |
| Typical Yields | Good to excellent (often >80%)[15] | Good to excellent (often >80%)[15] |
Decision-Making Framework: Which Coupling to Choose?
The choice between Stille and Suzuki coupling is not arbitrary but a strategic decision based on the specific requirements of the synthesis. The following workflow can guide your selection process.
Caption: Workflow for selecting between Stille and Suzuki coupling.
Representative Experimental Protocols
The following protocols are illustrative examples and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 4-Bromoisoxazole
This protocol is adapted from general procedures for heteroaryl couplings.[6][20][21]
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-3,5-dimethylisoxazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenyl-3,5-dimethylisoxazole.
Protocol 2: Stille Coupling of a 5-Iodoisoxazole
This protocol is based on established methods for Stille couplings of vinyl and aryl iodides.[22][23]
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-iodo-3-methylisoxazole (1.0 equiv.) and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe. Then, add (tributylstannyl)furan (1.1 equiv.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Tin Removal: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for at least 2 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated tin fluorides, washing the pad thoroughly with diethyl ether.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude residue by flash column chromatography to afford the desired 3-methyl-5-(furan-2-yl)isoxazole.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are exceptionally powerful methods for the functionalization of isoxazole derivatives. The Suzuki coupling is often the first choice due to its favorable safety profile and the ease of purification, making it highly suitable for drug discovery pipelines. However, the Stille coupling serves as a critical and robust alternative, offering superior functional group tolerance in certain contexts and providing an orthogonal synthetic route when boron-based methods are challenging. A thorough understanding of the mechanistic underpinnings, advantages, and limitations of each reaction allows the modern medicinal chemist to strategically navigate the synthesis of complex isoxazole-containing molecules, accelerating the path to new therapeutic agents.
References
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Rychnovsky, S. D., et al. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Kim, D., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]
-
Gallagher, W. P., & Maleczka, R. E., Jr. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Michigan State University. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Nolan, S. P., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. [Link]
-
Vedejs, E., et al. (n.d.). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. National Institutes of Health. [Link]
-
Sigman, M. S., & Werner, E. W. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Semantic Scholar. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Doyle, A. G., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros on Reddit. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Martin, R., & Buchwald, S. L. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]
-
Ignited Minds Journals. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Crich, D., & Sun, S. (n.d.). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. [Link]
-
Nolan, S. P. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
ResearchGate. (2025). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]
-
Deporre, Y., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2016). Synthesis of Functionalized Isatins, Benzoxazoles, Isoflavones, Coumarins, by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Gensch, T., et al. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. [Link]
-
Sarris, M., et al. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. [Link]
-
ResearchGate. (n.d.). Synthetic approaches for functionalized isoxazoles. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Knie, C., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Institutes of Health. [Link]
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]
-
Espinet, P., & Casado, A. L. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sdlookchem.com [sdlookchem.com]
- 19. chemistry.msu.edu [chemistry.msu.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. rose-hulman.edu [rose-hulman.edu]
- 22. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Chemist's Guide to 4-Functionalized Isoxazoles: A Comparative Analysis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
In the landscape of modern synthetic organic chemistry, the isoxazole scaffold holds a privileged position, frequently appearing in a multitude of biologically active compounds and pharmaceutical agents.[1][2] The targeted synthesis of highly substituted isoxazoles is therefore a critical endeavor for researchers in drug discovery and materials science. Among the various strategies for the functionalization of the isoxazole core, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool. This guide provides an in-depth technical comparison of 3,5-Dimethyl-4-(tributylstannyl)isoxazole, a key reagent for Stille cross-coupling reactions, with its primary alternative, 3,5-dimethylisoxazole-4-boronic acid and its esters, utilized in Suzuki-Miyaura coupling reactions. Through an objective analysis of their performance, supported by experimental data, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Crossroads of C-C Bond Formation: Stille vs. Suzuki Coupling for Isoxazole Functionalization
The construction of a carbon-carbon bond at the C4-position of the 3,5-dimethylisoxazole ring is a common synthetic challenge. Both the Stille and Suzuki-Miyaura cross-coupling reactions offer effective solutions, yet they operate on different principles and present distinct advantages and disadvantages. The choice between an organostannane and an organoboron reagent is often a trade-off between reaction robustness, functional group tolerance, and significant concerns regarding toxicity and environmental impact.
3,5-Dimethyl-4-(tributylstannyl)isoxazole (Stille Coupling): This organotin reagent is valued for its high functional group tolerance and often reliable reactivity, especially in complex syntheses where other methods may falter. Organostannanes are generally stable to air and moisture, simplifying their handling. The primary drawbacks are the high toxicity of organotin compounds and the frequent difficulty in removing tin-containing byproducts from the reaction mixture.[3]
3,5-Dimethylisoxazole-4-boronic Acid and its Esters (Suzuki-Miyaura Coupling): This approach is generally favored for its low toxicity and the environmentally benign nature of its boron-containing byproducts.[3] A wide variety of boronic acids and their more stable derivatives, such as pinacol esters, are commercially available or readily synthesized. However, heteroaryl boronic acids can be prone to competitive protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired cross-coupled product.[4]
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the expected yields for the cross-coupling of the 3,5-dimethylisoxazole core with a variety of aryl bromides, categorized by their electronic and steric properties. The data is based on analogous heterocyclic systems to provide a representative comparison.[5]
| Aryl Bromide | Coupling Partner | Reaction Type | Typical Yield (%) | Key Considerations |
| 4-Bromoanisole (Electron-Rich) | 3,5-Dimethyl-4-(tributylstannyl)isoxazole | Stille | 90-95% | Excellent yields, but requires careful purification to remove tin byproducts. |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Suzuki | 90-95% | High yields are achievable with proper optimization to avoid protodeboronation. | |
| 1-Bromo-4-nitrobenzene (Electron-Poor) | 3,5-Dimethyl-4-(tributylstannyl)isoxazole | Stille | 85-90% | Generally robust and high-yielding. |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Suzuki | 80-85% | May require careful selection of base and reaction conditions to achieve high yields. | |
| 2-Bromotoluene (Sterically Hindered) | 3,5-Dimethyl-4-(tributylstannyl)isoxazole | Stille | 80-85% | Less sensitive to steric hindrance compared to Suzuki coupling. |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Suzuki | 60-70% | Steric hindrance can significantly reduce reaction efficiency. | |
| 4-Bromopyridine (Heterocyclic) | 3,5-Dimethyl-4-(tributylstannyl)isoxazole | Stille | 90-94% | Excellent for coupling with many heterocyclic partners. |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Suzuki | 55-65% | Can be challenging due to catalyst inhibition by the nitrogen lone pair and protodeboronation. |
Mechanistic Insights: The Catalytic Cycles
The catalytic cycles of both the Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Figure 1: A comparative illustration of the catalytic cycles for the Stille and Suzuki-Miyaura cross-coupling reactions.
Experimental Protocols
Protocol 1: Stille Coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole with an Aryl Bromide
This general procedure can be adapted for various aryl bromides. Optimization of the catalyst, ligand, and temperature may be necessary for specific substrates.
Materials:
-
3,5-Dimethyl-4-(tributylstannyl)isoxazole
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (2-5 mol%) and any additional ligand.
-
Solvent and Reagent Addition: Add anhydrous and degassed toluene via syringe. Stir the mixture for 10 minutes at room temperature. Then, add 3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.0 eq) and the aryl bromide (1.2 eq) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6]
Figure 2: General experimental workflow for the Stille coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester with an Aryl Bromide
This protocol is based on established methods for the Suzuki-Miyaura coupling of heteroaryl boronic esters.[4]
Materials:
-
3,5-Dimethylisoxazole-4-boronic acid pinacol ester
-
Aryl bromide (e.g., 3-bromoquinoline)
-
Palladium precatalyst (e.g., P1-L5)
-
Base (e.g., DBU)
-
Anhydrous solvent (e.g., THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (1.0 eq), the aryl bromide (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Deciding Between Stille and Suzuki: A Workflow for the Synthetic Chemist
The choice between these two powerful methods is multifaceted. The following decision workflow can guide researchers in selecting the optimal approach for their specific synthetic challenge.
Figure 3: Decision workflow for choosing between Stille and Suzuki coupling.
Conclusion
Both the Stille and Suzuki-Miyaura cross-coupling reactions are exceptionally powerful and versatile methods for the synthesis of 4-aryl-3,5-dimethylisoxazoles. The Suzuki coupling is often the method of choice due to the low toxicity of the boron-based reagents and byproducts, a significant advantage in the context of pharmaceutical development. However, the Stille coupling's superior functional group tolerance and robustness in the face of sterically demanding or electronically challenging substrates make it an indispensable tool for complex syntheses. The ultimate decision will depend on a careful consideration of the specific substrate, the desired product, and the overarching goals of the research program, including scalability, cost, and environmental impact.
References
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing). Available at: [Link]
-
Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]
-
A versatile protocol for Stille-Migita cross coupling reactions - ResearchGate. Available at: [Link]
-
Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. Available at: [Link]
-
a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. - ResearchGate. Available at: [Link]
-
Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - RSC Publishing. Available at: [Link]
-
Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives - NIH. Available at: [Link]
-
Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole | Request PDF. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]
-
Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC - NIH. Available at: [Link]
-
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC. Available at: [Link]
-
Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed. Available at: [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Crossroads of C-C Bond Formation: A Comparative Guide to 3,5-Dimethyl-4-(tributylstannyl)isoxazole and its Alternatives in Cross-Coupling Reactions
For the modern medicinal chemist and drug development professional, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The isoxazole moiety, a privileged scaffold in numerous pharmacologically active compounds, often requires functionalization at its C4 position. For years, 3,5-Dimethyl-4-(tributylstannyl)isoxazole has served as a reliable reagent for this purpose via the Stille cross-coupling reaction. However, the evolving landscape of synthetic chemistry, driven by concerns over toxicity and a demand for milder, more versatile methodologies, necessitates a critical evaluation of its limitations and a comparison with contemporary alternatives.
This guide provides an in-depth analysis of the practical utility of 3,5-Dimethyl-4-(tributylstannyl)isoxazole, juxtaposed with its boronic acid and organozinc counterparts in Suzuki-Miyaura and Negishi couplings, respectively. We will delve into the mechanistic nuances, functional group tolerance, and provide experimental data to empower researchers in making informed decisions for their synthetic campaigns.
The Incumbent: 3,5-Dimethyl-4-(tributylstannyl)isoxazole in Stille Coupling
The Stille reaction has long been a workhorse in organic synthesis due to its remarkable tolerance for a wide array of functional groups.[1] The reaction proceeds through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to an organic halide, followed by transmetalation with the organostannane and subsequent reductive elimination to furnish the coupled product.
A significant advantage of using 3,5-Dimethyl-4-(tributylstannyl)isoxazole is the stability of the organostannane reagent to air and moisture, simplifying handling procedures.[2] The reaction conditions are generally neutral and mild, which is beneficial when dealing with sensitive substrates often encountered in complex molecule synthesis.
However, the Stille coupling is not without its significant drawbacks. The primary limitation is the inherent toxicity of organotin compounds and their byproducts.[3] Tributyltin derivatives are known neurotoxins, and their removal from the final product can be challenging, a critical consideration in pharmaceutical development where stringent purity standards are paramount. The stoichiometric tin waste also presents significant environmental and disposal concerns. From a synthetic standpoint, the removal of tin byproducts often requires laborious chromatographic purification.
The Challenger: Isoxazolyl Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling has emerged as a highly popular alternative to the Stille reaction, largely due to the low toxicity and environmental impact of the boron-based reagents and their byproducts.[3] The reaction utilizes readily available and often crystalline boronic acids or their esters, which are generally stable and easy to handle.
For the 4-functionalization of 3,5-dimethylisoxazole, the corresponding boronic acid or its pinacol ester is the key reagent. The synthesis of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester has been reported from 4-iodo-3,5-dimethylisoxazole.[2] The Suzuki-Miyaura coupling typically requires a base to activate the boronic acid for transmetalation, a step that can sometimes be a limitation for base-sensitive substrates.
The Versatile Alternative: Isoxazolyl Organozincs in Negishi Coupling
The Negishi coupling, which employs organozinc reagents, offers another powerful method for C-C bond formation.[4] Organozinc compounds exhibit high reactivity and a broad functional group tolerance, often surpassing other organometallic reagents.[5] They are particularly useful for coupling with a wide range of organic halides and triflates.
The preparation of the requisite 4-(3,5-dimethylisoxazolyl)zinc reagent can be achieved from the corresponding 4-haloisoxazole. The Negishi coupling generally proceeds under neutral conditions and often provides high yields where other methods may falter.
Performance Comparison: A Look at the Data
| Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 92 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 1-Bromo-2-isopropylbenzene | 86 | 60 |
| 2-Bromothiophene | 90 | 66 |
| 3-Bromothiophene | 94 | 57 |
Data adapted from a comparative study on diazocines, which serves as an illustrative example.[6][7]
This data suggests that for simple, sterically unhindered aryl bromides, both reactions can provide excellent yields. However, for more sterically hindered substrates (e.g., 1-bromo-2-isopropylbenzene) and certain heteroaryl bromides, the Stille coupling demonstrates a clear advantage in terms of yield. Conversely, the Suzuki coupling can be more efficient for some electron-rich systems.
Experimental Protocols
Protocol 1: Stille Coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole with an Aryl Bromide
Materials:
-
3,5-Dimethyl-4-(tributylstannyl)isoxazole
-
Aryl bromide
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
-
Anhydrous and degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), 3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.1 eq), and Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to remove organotin byproducts.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylisoxazole with an Arylboronic Acid
Materials:
-
4-Bromo-3,5-dimethylisoxazole
-
Arylboronic acid
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 4-bromo-3,5-dimethylisoxazole (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Seal the vessel, evacuate, and backfill with an inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights and Decision Workflow
The catalytic cycles of Stille, Suzuki, and Negishi couplings all involve the fundamental steps of oxidative addition, transmetalation, and reductive elimination. The key distinctions lie in the nature of the organometallic reagent and the conditions required for the crucial transmetalation step.
Caption: Comparative workflow of Stille, Suzuki-Miyaura, and Negishi cross-coupling reactions.
The choice between these powerful methods can be guided by a systematic evaluation of the project's specific needs.
Caption: Decision workflow for selecting a cross-coupling method.
Conclusion
While 3,5-Dimethyl-4-(tributylstannyl)isoxazole remains a viable reagent for the Stille cross-coupling, its significant limitations, primarily the toxicity of tin compounds, have paved the way for the widespread adoption of safer and often equally effective alternatives. The Suzuki-Miyaura coupling, with its use of non-toxic and readily available boronic acids, stands out as a prime choice for many applications, particularly in the context of drug discovery and development. The Negishi coupling offers a highly versatile and reactive option that can succeed where other methods may be less effective.
Ultimately, the optimal choice of cross-coupling strategy will be dictated by a careful consideration of factors including substrate scope, functional group compatibility, steric hindrance, and, critically, the safety and environmental impact of the reagents and byproducts. By understanding the nuances of each method, researchers can navigate the complex landscape of C-C bond formation and efficiently advance their synthetic objectives.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C−C Bond Formation. Acc. Chem. Res.1982 , 15 (11), 340–348. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Vedejs, E.; Monahan, S. D. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. J. Org. Chem.1996 , 61 (16), 5192–5193. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Han, C.; Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc.2009 , 131 (22), 7532–7533. [Link]
-
Fall, Y.; et al. Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Adv.2019 , 9, 7696-7706. [Link]
-
Walther, M.; Kipke, W.; Renkena, R.; Staubitz, A. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Adv., 2023 , 13, 15805-15809. [Link]
-
Palani, V.; Perea, M. A.; Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev.2022 , 122 (11), 10395-10447. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704-4734. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to C-C Bond Formation: Organotin vs. Organoboron Reagents
In the landscape of modern organic synthesis, the creation of carbon-carbon (C-C) bonds remains a foundational pillar, driving innovation in pharmaceuticals, materials science, and agrochemicals. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of two titans in this field: the Stille reaction, which employs organotin reagents, and the Suzuki-Miyaura reaction, which utilizes organoboron reagents. As researchers, scientists, and drug development professionals, understanding the nuanced differences in their reactivity, scope, and practical application is critical for strategic synthetic planning.
The Reagents: A Profile of Stability, Toxicity, and Handling
The choice between organotin and organoboron reagents often begins with a pragmatic assessment of their intrinsic properties.
Organoboron Reagents (Suzuki Coupling): Organoboron compounds, typically boronic acids or their esters, are celebrated for their favorable safety and stability profile.[1][2] They are generally crystalline solids, stable to air and moisture, and their byproducts, such as boric acid, are considered environmentally benign and non-toxic.[3][4] This "green" profile has made the Suzuki coupling a preferred method in many industrial and academic settings.[3] The reagents are readily available commercially, or can be prepared through various methods, making them highly accessible.[2][4]
Organotin Reagents (Stille Coupling): Organostannanes, the cornerstone of the Stille reaction, are also known for their stability towards moisture and air.[5] This robustness contributes to the reaction's high functional group tolerance.[6][7] However, the primary drawback of organotin compounds is their significant toxicity.[8] Trialkyltin derivatives, in particular, are neurotoxins and environmental pollutants, posing risks to human health and aquatic ecosystems.[9][10][11][12] This toxicity necessitates careful handling and leads to challenges in removing tin byproducts from the final product, a critical concern in pharmaceutical synthesis.[8]
Mechanistic Insights: The Catalytic Cycles
Both reactions proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[13][14] However, a critical mechanistic distinction lies in the transmetalation step.
The Suzuki coupling requires the presence of a base.[15][16] This is a crucial experimental choice rooted in mechanism: the base activates the organoboron compound by forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.[17]
In contrast, the Stille reaction does not typically require a base. The organotin reagent is sufficiently nucleophilic to undergo transmetalation directly with the Pd(II) intermediate.[14][18] This distinction is a key factor in substrate scope, as the Stille reaction is inherently compatible with base-sensitive functional groups.[6][7]
Performance and Scope: A Data-Driven Comparison
The choice between these two powerful reactions often depends on the specific molecular architecture being assembled. Below is a summary of their performance characteristics, followed by a discussion of experimental data.
| Feature | Organotin Reagents (Stille Coupling) | Organoboron Reagents (Suzuki Coupling) |
| Toxicity | High; organotin byproducts are toxic and difficult to remove.[10][12] | Low; boron byproducts are generally non-toxic and easily removed.[3][19] |
| Stability | Generally stable to air and moisture.[5] | Generally stable to air and moisture.[1][20] |
| Functional Group Tolerance | Excellent; tolerant of a wide range of functional groups. No base is required.[6][7][21] | Very good, but can be limited by base-sensitive groups. Careful selection of base/conditions is needed.[1][17] |
| Reaction Conditions | Mild, though sometimes requires additives like Cu(I) salts.[7] | Mild, but requires a base. A wide variety of bases and solvents can be used.[1][2] |
| Reaction Scope | Very broad for sp²-sp², sp²-sp³, and sp²-sp couplings. Alkyl transfers beyond methyl can be challenging.[22] | Extremely broad, including sp³, sp², and sp hybridized carbons.[1][2] |
| Byproduct Removal | Can be challenging due to the nonpolar and toxic nature of tin compounds.[8] | Generally straightforward via aqueous workup or chromatography.[3] |
A comparative study on the functionalization of diazocines highlights the practical trade-offs.[23] In this work, the Stille reaction often provided higher isolated yields, particularly when coupling substrates with coordinating groups like aldehydes or esters. For example, the coupling of an aryl aldehyde proceeded in 80-91% yield with the Stille reaction, while the Suzuki coupling gave yields of only 39-59%.[23] This suggests that under certain conditions, the neutrality of the Stille reaction can be a significant advantage, avoiding side reactions that may occur under the basic conditions of the Suzuki coupling.[23] However, the Suzuki conditions could often be optimized to achieve satisfactory yields, demonstrating its flexibility.[23]
Experimental Protocols: A Practical Guide
The following protocols are representative examples and should be optimized for specific substrates.
Representative Protocol for a Stille Coupling
This protocol is designed for the coupling of an aryl bromide with an organostannane. The choice of a ligand like triphenylphosphine (PPh₃) is crucial for stabilizing the active Pd(0) catalyst and facilitating the oxidative addition and reductive elimination steps.[18]
-
Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 equiv), organostannane (1.1-1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: The flask is sealed with a septum and purged with an inert gas (e.g., Argon or Nitrogen). Anhydrous, degassed solvent (e.g., toluene or DMF) is added via syringe.
-
Causality Note: Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.
-
-
Reaction: The mixture is heated (typically 60-110 °C) and stirred under the inert atmosphere. Reaction progress is monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature. To remove tin byproducts, an aqueous solution of potassium fluoride (KF) can be added, which precipitates the tin as a filterable solid.[7] The organic product is then extracted, dried, and purified by column chromatography.
-
Trustworthiness Note: The KF workup is a self-validating step for removing the majority of the toxic tin waste, ensuring a purer final product.
-
Representative Protocol for a Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl halide with a boronic acid. The choice of base is critical and depends on the lability of other functional groups in the molecule.[1] Carbonates (e.g., K₂CO₃, Cs₂CO₃) are common, but phosphates or fluorides can be used for more sensitive substrates.[1][17]
-
Reaction Setup: In a flask, combine the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%), a ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%), and the chosen base (2.0-3.0 equiv).
-
Causality Note: Using bulky, electron-rich phosphine ligands (like SPhos) often accelerates the oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and milder reaction conditions.[24]
-
-
Solvent Addition: The flask is purged with an inert gas. A degassed solvent system (e.g., toluene/water, dioxane/water) is added.
-
Reaction: The mixture is heated (typically 80-110 °C) with vigorous stirring to ensure proper mixing of the biphasic system. The reaction is monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Trustworthiness Note: The aqueous workup is a self-validating system that effectively removes the inorganic base and boron byproducts, simplifying purification.
-
Conclusion
Both the Stille and Suzuki couplings are exceptionally powerful and versatile methods for C-C bond formation. The Suzuki-Miyaura coupling has largely become the method of choice due to the low toxicity of organoboron reagents and their byproducts, aligning with the principles of green chemistry.[3][19] Its broad scope and the continuous development of new catalysts and ligands further enhance its utility.[16]
However, the Stille reaction remains an indispensable tool in the synthetic chemist's arsenal.[6][7] Its key advantage is its outstanding functional group tolerance, stemming from the fact that it does not require a base.[21] This makes it the superior choice for synthesizing complex molecules with base-sensitive functionalities.[7][25] While the toxicity of organotins is a significant drawback, modern purification methods and the development of protocols catalytic in tin can mitigate these concerns.[8]
Ultimately, the decision between organotin and organoboron reagents is a strategic one, guided by the specific challenges of the target molecule, with considerations for safety, functional group compatibility, and purification efficiency.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]
-
LCGC International. (2022). Investigating the Environmental Impact of Organotins. [Link]
-
Murese, H. M., et al. (2021). Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. PMC - NIH. [Link]
-
Baumann, A. N., et al. (2018). One-Pot Preparation of Stable Organoboronate Reagents for the Functionalization of Unsaturated Four- and Five-Membered Carbo- and Heterocycles. Synthesis. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Han, L. (2011). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry. [Link]
-
Pérez-Temprano, M. H., et al. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics - ACS Publications. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Bak, A., et al. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
-
ResearchGate. (2025). Toxicity of Organotin Compounds Present in the Environment to Mammals. [Link]
-
Oehlmann, J., et al. (2002). Biological impact of organotin compounds. UBP. [Link]
-
Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. [Link]
-
Roy, D. (2023). Recent developments of nanocatalysts for Stille coupling reaction. Synthetic Communications. [Link]
-
Toxic-Free Future. Get the Facts: Organotins. [Link]
-
Babatunde, A. O., et al. (2020). Sources, Environmental Levels and Toxicity of Organotin in Marine Environment-A Review. Journal of Environmental Science and Public Health. [Link]
-
Newman, S. G. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]
-
Organic Chemistry Portal. (2018). One-Pot Preparation of Stable Organoboronate Reagents for the Functionalization of Unsaturated Four- and Five-Membered Carbo- and Heterocycles. [Link]
-
Didier, D., et al. (2018). One-Pot Preparation of Stable Organoboronate Reagents for the Functionalization of Unsaturated Four- and Five-Membered Carbo- and Heterocycles. Synthesis. [Link]
-
Scilife. (2025). The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
Pediaa. (2020). Difference Between Heck Stile and Suzuki Reaction. [Link]
-
ResearchGate. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
-
Suzuki, A. (2004). Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding. Journal of Organometallic Chemistry. [Link]
-
Li, G., et al. (2022). N-Coordinated Organoboron in Polymer Synthesis and Material Science. ACS Publications. [Link]
-
Bisping, F., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]
-
Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. [Link]
-
ResearchGate. (2018). Cross-Coupling Reactions via Organoboranes. [Link]
-
ResearchGate. (1992). New perspectives in the cross-coupling reactions of organostannanes. [Link]
-
Liu, C., & Kishi, Y. (2017). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. [Link]
-
University of Bristol. (2022). Iron-Catalysed Cross-Couplings of Organoboron Reagents. [Link]
-
Hall, D. G. (2008). Expanding Roles for Organoboron Compounds – Versatile and Valuable Molecules for Synthetic, Biological and Medicinal Chemistry. SciSpace. [Link]
-
Mondal, S. (2019). Use of Organotin Reagents in Carbon-carbon Bond Forming Reactions. THINK INDIA JOURNAL. [Link]
-
Martín-Matute, B., et al. (2013). Organotin Reagents in Cross‐Coupling Reactions. Wiley. [Link]
-
Hadi, A. G., et al. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. International Journal of Pharmaceutical and Bio-medical Science. [Link]
-
University of Wisconsin. Organometallic Chemistry :: Boron in Organic Synthesis. [Link]
-
Rao, B., & Kinjo, R. (2018). Boron-Based Catalysts for C-C Bond-Formation Reactions. PubMed. [Link]
-
Negishi, E.-I., & Idacavage, M. J. (1985). Formation of Carbon-Carbon and Carbon-Heteroatom Bonds via Organoboranes and Organoborates. Organic Reactions. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. wwjmrd.com [wwjmrd.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scirp.org [scirp.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 22. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 24. Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Products from 3,5-Dimethyl-4-(tributylstannyl)isoxazole Reactions
For researchers and professionals in drug development, the isoxazole scaffold is a privileged structure, appearing in numerous therapeutic agents. Its synthesis, therefore, is a matter of critical importance. The Stille coupling, utilizing organostannane reagents like 3,5-Dimethyl-4-(tributylstannyl)isoxazole, offers a powerful and versatile method for creating C-C bonds at the C4 position of the isoxazole ring. However, the true measure of a synthetic method lies not just in its execution but in the rigorous validation of its products. This guide provides an in-depth comparison of product validation strategies, emphasizing the unique challenges and considerations associated with Stille coupling products, particularly the notorious issue of organotin byproduct removal.
The Synthetic Landscape: Stille Coupling vs. Alternatives
The primary application of 3,5-Dimethyl-4-(tributylstannyl)isoxazole is the palladium-catalyzed Stille cross-coupling reaction.[1] This reaction allows for the formation of a new carbon-carbon bond between the isoxazole's C4 position and a variety of sp²-hybridized carbon atoms from coupling partners like aryl, heteroaryl, or vinyl halides/triflates.
The causality behind choosing the Stille coupling often rests on its tolerance for a wide array of functional groups, mild reaction conditions, and the general stability of the organostannane reagent. However, no method exists in a vacuum. An objective comparison with alternative synthetic routes is essential for informed experimental design.
A prominent alternative is the Suzuki-Miyaura coupling, which would involve a boronic acid or ester derivative of the isoxazole. Other methods include traditional approaches like the reaction of hydroxylamine with 1,3-dicarbonyl compounds to form the isoxazole ring itself.[2][3]
| Parameter | Stille Coupling (using Stannylisoxazole) | Suzuki Coupling (using Isoxazole Boronic Ester) | 1,3-Dicarbonyl Condensation |
| Substrate Scope | Excellent, wide functional group tolerance.[1] | Good, but can be sensitive to certain functional groups. | Limited to the availability of the corresponding β-dicarbonyl precursor.[2] |
| Reaction Conditions | Generally mild (e.g., Pd catalyst, ligand, solvent, RT to moderate heat). | Generally mild, requires a base. | Can require harsher conditions (e.g., strong acid/base, high temp). |
| Key Challenge | Removal of toxic organotin byproducts. [4][5] | Removal of boronic acid-related byproducts. | Regioselectivity can be an issue with unsymmetrical dicarbonyls. |
| Yields | Typically good to excellent. | Often very high. | Variable. |
The most significant differentiator and the primary focus of this guide is the challenge posed by tributyltin byproducts in Stille reactions. These compounds are toxic, difficult to separate due to their nonpolar nature, and can interfere with subsequent biological assays, making their removal and the confirmation of that removal a critical validation step.[5]
The Stille Coupling Workflow: A Self-Validating System
A robust experimental plan is inherently self-validating. Each step not only advances the synthesis but also provides data to confirm the preceding step's success.
Caption: A typical workflow for Stille coupling and subsequent product validation.
Core Validation Techniques: A Multi-Pronged Approach
Validating the product of a 3,5-Dimethyl-4-(tributylstannyl)isoxazole reaction requires a combination of techniques to unambiguously confirm both the chemical structure and purity.
The First Line of Defense: Purification from Organotin
Before any structural analysis, the primary task is removing the tributyltin halides (e.g., Bu₃SnBr) and any unreacted stannane. The toxicity and lipophilicity of these byproducts make this step paramount.[5]
Recommended Protocol: Fluoride-Induced Precipitation
The most common and effective method is treating the reaction mixture with an aqueous solution of potassium fluoride (KF).[4] This converts soluble tributyltin species into highly insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can be removed by filtration.
Step-by-Step Protocol:
-
Upon reaction completion (monitored by TLC), dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a 1M aqueous KF solution. Shake vigorously for 2-3 minutes.
-
A white precipitate (Bu₃SnF) will often form at the interface. Filter the entire biphasic mixture through a pad of Celite® to remove this solid.[4]
-
Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Why this works: The high affinity of the fluoride ion for tin drives the formation of the insoluble precipitate, effectively sequestering the tin from the desired organic-soluble product.
For particularly stubborn cases, chromatography using silica gel treated with a base like triethylamine or potassium carbonate can be highly effective at trapping residual tin compounds.[6]
Structural Confirmation: Knowing What You've Made
Once the product is purified, its structure must be unequivocally confirmed.
NMR is the most powerful tool for this purpose. A comparison of the ¹H and ¹³C NMR spectra of the starting stannane and the final product provides clear, diagnostic evidence of the transformation.
-
¹H NMR: The key is to look for the disappearance of the tributyltin-related signals (typically broad multiplets between ~0.8-1.6 ppm) and the appearance of new signals corresponding to the coupled partner (e.g., aromatic protons). The two methyl groups on the isoxazole ring (at C3 and C5) will remain as sharp singlets, providing a convenient internal reference.
-
¹³C NMR: This technique provides even clearer evidence. The carbon atom attached to tin (C4) in the starting material will have a characteristic chemical shift and may show coupling to tin isotopes.[7] Upon successful coupling, this signal will shift significantly, and the characteristic signals of the tributyltin group (typically four distinct peaks between ~10-30 ppm) will be absent in a pure sample.
Table 2: Representative NMR Shifts (CDCl₃)
| Compound | ¹H NMR (ppm) - Isoxazole Me | ¹³C NMR (ppm) - C4 | ¹³C NMR (ppm) - Bu₃Sn signals |
| 3,5-Dimethyl-4-(tributylstannyl)isoxazole (Starting Material) | ~2.3, ~2.5 | ~110-115 (with Sn coupling) | ~29.1, 27.3, 13.6, 9.6 |
| 4-Aryl-3,5-dimethylisoxazole (Product) | ~2.2, ~2.4 | ~115-120 (no Sn coupling) | Absent |
Note: Exact chemical shifts can vary based on the specific aryl group and solvent.
Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula and further confirming the product's identity.
Purity Assessment: Ensuring a Clean Sample
Structural confirmation alone is insufficient for materials intended for biological screening. Quantitative purity assessment is mandatory.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A sample is analyzed using a suitable column and mobile phase, and the area of the product peak relative to the total area of all peaks provides a quantitative measure of purity. A pure compound should show a single major peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable isoxazole derivatives, GC-MS is an excellent alternative that simultaneously provides separation (purity) and mass information (identity).
A self-validating approach demands that the purity determined by these methods is ≥95% for use in most research applications, especially in drug development.
Troubleshooting Validation Data
Interpreting analytical data requires a critical eye. Unambiguous validation often involves a decision-making process based on the initial results.
Caption: Decision tree for troubleshooting initial NMR validation results.
Conclusion
The use of 3,5-Dimethyl-4-(tributylstannyl)isoxazole in Stille couplings is a potent strategy for the synthesis of valuable 4-substituted isoxazoles. However, its practical application hinges on a rigorous and multi-faceted validation process. The cornerstone of this process is the effective removal and verified absence of organotin byproducts. By combining targeted purification strategies with high-resolution analytical techniques like NMR, MS, and HPLC, researchers can ensure the integrity, purity, and reliability of their synthesized compounds, paving the way for successful downstream applications in medicinal chemistry and materials science.
References
-
Technical Support Center: Removal of Organotin Residues from Stille Reactions - Benchchem. BenchChem. 4
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020-09-14). Shandong Look Chemical. 6
-
Technical Support Center: Managing and Removing Organotin Byproducts - Benchchem. BenchChem. 5
-
Uchiyama, D., et al. Synthesis and reactions of 4-tributylstannyl-3-methylisoxazole. Tohoku University Repository. 8
-
Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. 9
-
Stille Coupling. Organic Chemistry Portal.
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
-
NMR Chemical Shifts of Impurities. Sigma-Aldrich.
-
Synthesis of isoxazoles. (2019-01-19). YouTube.
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.
Sources
- 1. Stille Coupling [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
spectroscopic analysis to confirm the structure of 3,5-Dimethyl-4-(tributylstannyl)isoxazole products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Organotin compounds, such as 3,5-Dimethyl-4-(tributylstannyl)isoxazole, are valuable intermediates in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. Their precise structural characterization is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural elucidation of 3,5-Dimethyl-4-(tributylstannyl)isoxazole, grounded in experimental data and established principles.
The Imperative of Structural Verification
The synthetic utility of organostannanes is directly linked to the specific placement of the tributylstannyl group on the isoxazole scaffold. An incorrect isomeric structure would lead to undesired products in subsequent reactions, wasting valuable resources and time. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for definitive structural confirmation. This guide will focus on a primary suite of techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and compare their utility with alternative methods.
Primary Spectroscopic Workflow for Structural Elucidation
A logical and efficient workflow for confirming the structure of 3,5-Dimethyl-4-(tributylstannyl)isoxazole involves a synergistic use of NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle.
Caption: Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3,5-Dimethyl-4-(tributylstannyl)isoxazole, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments is necessary for a comprehensive analysis.
¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of protons.
-
Causality behind Expected Signals: The two methyl groups on the isoxazole ring are in different electronic environments and will thus appear as distinct singlets. The protons of the four butyl groups on the tin atom will exhibit characteristic multiplets (triplet, sextet, sextet, triplet) due to spin-spin coupling with adjacent methylene and methyl protons.
¹³C NMR Spectroscopy: This provides information on the carbon framework of the molecule.
-
Causality behind Expected Signals: The five carbons of the isoxazole ring will have distinct chemical shifts. The presence of the electron-donating tributylstannyl group will influence the chemical shift of the C4 carbon. The four carbons of each butyl group will also show characteristic signals.
¹¹⁹Sn NMR Spectroscopy: This is a crucial experiment for confirming the presence and environment of the tin atom. Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly observed.
-
Causality behind Expected Signals: The chemical shift of ¹¹⁹Sn is highly sensitive to its coordination environment and the nature of the substituents. For a tributylstannyl group attached to an sp²-hybridized carbon of an aromatic ring, the chemical shift is expected in a specific range. For instance, the ¹¹⁹Sn chemical shift for tributyl(vinyl)stannane is around -55 ppm, which can serve as a useful comparison point.
Expected NMR Data for 3,5-Dimethyl-4-(tributylstannyl)isoxazole
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.4 | s | C3-CH₃ |
| ~2.2 | s | C5-CH₃ | |
| ~1.5 | m | Sn-(CH₂CH₂CH₂CH₃)₄ | |
| ~1.3 | m | Sn-(CH₂CH₂CH₂CH₃)₄ | |
| ~1.1 | t | Sn-(CH₂CH₂CH₂CH₃)₄ | |
| ~0.9 | t | Sn-(CH₂CH₂CH₂CH₃)₄ | |
| ¹³C | ~170 | s | C5 |
| ~160 | s | C3 | |
| ~115 | s | C4 | |
| ~14-30 | m | Butyl carbons | |
| ~11 | s | C3-CH₃ | |
| ~10 | s | C5-CH₃ | |
| ¹¹⁹Sn | -40 to -70 | s | Bu₃Sn- |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation pattern. Soft ionization techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed.
-
Causality behind Expected Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A key feature of tin-containing compounds is the characteristic isotopic pattern of tin, which has ten naturally occurring isotopes. This unique pattern serves as a definitive indicator of the presence of tin in a molecule. The fragmentation pattern will likely involve the sequential loss of butyl groups from the tin atom.
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 387 | [M]+ (based on ¹²⁰Sn) with characteristic isotopic pattern |
| 330 | [M - C₄H₉]+ |
| 273 | [M - 2(C₄H₉)]+ |
| 216 | [M - 3(C₄H₉)]+ |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule.
-
Causality behind Expected Signals: The IR spectrum will show characteristic absorption bands for the C=N and N-O bonds of the isoxazole ring, as well as C-H stretching and bending vibrations for the methyl and butyl groups. The C-Sn bond also has a characteristic, though often weak, absorption.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| ~2950-2850 | C-H stretching (alkyl) |
| ~1600 | C=N stretching (isoxazole) |
| ~1460 | C-H bending (alkyl) |
| ~1400 | N-O stretching (isoxazole) |
| ~520 | C-Sn stretching |
Comparison with Alternative Structural Elucidation Methods
While the combination of NMR, MS, and IR is a powerful and routine approach, other techniques can provide complementary or, in some cases, more definitive structural information.
Caption: Interplay of Different Analytical Approaches.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of a molecule in the solid state.
-
Advantages: It offers a complete and precise picture of atomic connectivity, bond lengths, and bond angles.
-
Disadvantages: Growing single crystals of sufficient quality can be a significant challenge and is not always feasible. The determined structure represents the solid-state conformation, which may differ from the solution-state structure relevant to many chemical reactions.
| Feature | Spectroscopic Methods (NMR, MS, IR) | X-ray Crystallography |
| Sample State | Solution or solid | Crystalline solid |
| Information | Connectivity, electronic environment, molecular weight, functional groups | 3D structure, bond lengths, bond angles |
| Throughput | High | Low |
| Primary Challenge | Spectral interpretation and potential for ambiguity | Crystal growth |
Hyphenated Chromatographic-Mass Spectrometric Techniques: For Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for both separating mixtures and identifying the components.
-
GC-MS: Ideal for volatile and thermally stable compounds. Organotin compounds often require derivatization to increase their volatility for GC analysis.
-
LC-MS: More suitable for less volatile or thermally labile compounds and generally does not require derivatization, simplifying sample preparation.[1]
Comparison of GC-MS and LC-MS for Organotin Analysis [2][3]
| Feature | GC-MS | LC-MS |
| Derivatization | Often required | Not typically required |
| Sample Volatility | High volatility needed | Wide range of polarities and volatilities |
| Sample Preparation | More complex | Simpler |
| Separation Capability | Excellent for a wide range of organotins in a single run | More limited in the number of compounds per run |
| Sensitivity | High | Generally higher |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 10-20 mg of the 3,5-Dimethyl-4-(tributylstannyl)isoxazole product.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C NMR).
-
Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a suitable NMR spectrometer.
Sample Preparation for Mass Spectrometry (ESI-MS)
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
Sample Preparation for IR Spectroscopy (ATR-FTIR)
-
Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Conclusion
The structural confirmation of 3,5-Dimethyl-4-(tributylstannyl)isoxazole is most effectively and efficiently achieved through a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides crucial, complementary information that, when integrated, leads to an unambiguous structural assignment. While X-ray crystallography offers the ultimate proof of structure in the solid state, its practical limitations make spectroscopic methods the workhorse for routine and high-throughput analysis in research and development. The choice between GC-MS and LC-MS for purity assessment and identification will depend on the specific requirements for volatility and the complexity of the sample matrix. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize their synthetic products, ensuring the integrity and success of their scientific endeavors.
References
- BenchChem. (2025). Characterizing Organotin Compounds: A Comparative Guide to Mass Spectrometry Techniques. BenchChem.
- Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent.
- The Royal Society of Chemistry. (2024). Supplementary Information for "A general and mild method for the synthesis of stannylpotassium reagents and their application in the stannylation of aryl halides". The Royal Society of Chemistry.
- Request PDF. (n.d.). Insight into the Electron Density Distribution in an O,N‐Heterocyclic Stannylene by High‐Resolution X‐ray Diffraction Analysis.
- NIH. (n.d.).
- ResolveMass Laboratories Inc. (2025). GC-MS vs.
- The Royal Society of Chemistry. (n.d.). Supporting Information for "Aerobic Oxidative Annulation of Aldehydes, Anilines and Alkynes: A Facile and Efficient Synthesis of 3,5-Disubstituted Isoxazoles".
- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 3,5-Dimethylisoxazole(300-87-8) 1H NMR spectrum.
- SpectraBase. (n.d.). 3,5-dimethyl-4-isoxazolesulfonic acid, p-methoxyphenyl ester - Optional[1H NMR] - Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Santa Cruz Biotechnology. (n.d.). Tributyl(vinyl)stannane.
- MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones.
- Wikipedia. (n.d.). Vinyl tributyltin.
- ESA-IPB. (n.d.).
- IUCr Journals. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack.
- Fisher Scientific. (n.d.). Tributyl(vinyl)tin, 97%.
- PMC. (n.d.).
- Ottokemi. (n.d.). Tributyl (vinyl) tin, 97% 7486-35-3.
- SpectraBase. (n.d.). Tri-n-butyl(vinyl)tin - Optional[1H NMR] - Spectrum.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
Sources
cost-benefit analysis of using 3,5-Dimethyl-4-(tributylstannyl)isoxazole in research
A Senior Application Scientist's Guide to Strategic Reagent Selection in Cross-Coupling Reactions
In the dynamic landscape of drug discovery and materials science, the efficient construction of carbon-carbon bonds is a cornerstone of synthetic chemistry. The isoxazole moiety, a privileged scaffold in medicinal chemistry, frequently requires functionalization at its C4 position. For decades, the Stille cross-coupling reaction, utilizing organostannane reagents such as 3,5-Dimethyl-4-(tributylstannyl)isoxazole , has been a reliable method for this transformation. However, the emergence of alternative methodologies, most notably the Suzuki-Miyaura coupling with boronic acid derivatives like 3,5-dimethylisoxazole-4-boronic acid pinacol ester , necessitates a thorough cost-benefit analysis to guide strategic reagent selection in modern research settings.
This guide provides an in-depth comparison of these two key reagents, moving beyond a simple cataloging of features to offer a nuanced, data-driven perspective for researchers, scientists, and drug development professionals. We will delve into the performance characteristics, economic implications, and safety and environmental considerations associated with each, supported by experimental data and protocols to inform your synthetic strategy.
At a Glance: Stannane vs. Boronic Ester
| Feature | 3,5-Dimethyl-4-(tributylstannyl)isoxazole (Stille Coupling) | 3,5-dimethylisoxazole-4-boronic acid pinacol ester (Suzuki Coupling) |
| Reagent Stability | Generally stable to air and moisture. | Excellent stability, often crystalline solids with a long shelf-life. |
| Reaction Conditions | Typically mild and neutral, avoiding the need for a strong base. | Requires a base for activation, which may not be suitable for all substrates. |
| Functional Group Tolerance | Excellent, particularly for substrates with base-sensitive groups or coordinating heteroatoms. | Broad, but can be compromised by the required base. |
| Byproducts | Toxic organotin compounds requiring specialized workup and disposal. | Generally non-toxic, water-soluble boron-containing species that are easier to remove. |
| Cost-Effectiveness | Can be more cost-effective for specific applications, especially with challenging substrates. | Often a higher initial reagent cost, but can be more economical overall due to simpler purification and reduced waste management. |
| Toxicity & Environmental Impact | High toxicity of organotin byproducts is a significant concern, with environmental persistence. | Low toxicity of boron byproducts, representing a "greener" alternative. |
Performance Under Pressure: A Comparative Data Analysis
While a direct head-to-head comparison for the functionalization of the 3,5-dimethylisoxazole core is not extensively documented, valuable insights can be gleaned from studies on analogous heterocyclic systems. A comparative study on the Stille and Suzuki cross-coupling for the functionalization of diazocines provides a compelling case for the nuanced performance of each methodology.[1]
The Stille coupling, utilizing a tributylstannyl derivative, demonstrated superior or comparable yields when coupling with sterically hindered aryl halides and those containing coordinating functional groups or heteroatoms. For instance, in the coupling with 1-bromo-2-isopropylbenzene, the Stille reaction afforded a significantly higher yield (86%) compared to the Suzuki coupling (60%), highlighting its greater tolerance for steric bulk.[1]
Furthermore, when coupling partners contained potentially coordinating moieties such as aldehydes, esters, or heterocyclic rings like furan, thiophene, and pyridine, the Stille coupling consistently delivered high yields (80-94%), whereas the Suzuki coupling struggled, providing low to moderate yields (39-66%).[1] This is a critical consideration for complex molecule synthesis where such functionalities are common.
Conversely, for less challenging substrates, such as electron-rich and electron-neutral aryl halides, the Suzuki coupling often provides comparable or even slightly higher yields.[1] The broad commercial availability of a vast array of boronic acids and their pinacol esters also offers a wider accessible chemical space for diversification.
Table 1: Comparative Yields in Cross-Coupling of a Heterocyclic System
| Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) | Rationale for Performance Difference |
| 4-Bromoanisole (Electron-Rich) | 90 | 95 | Both methods perform well with electron-rich substrates. |
| 1-Bromo-4-nitrobenzene (Electron-Poor) | 89 | 80 | Stille coupling shows a slight advantage with electron-deficient partners. |
| 1-Bromo-2-isopropylbenzene (Sterically Hindered) | 86 | 60 | Stille coupling demonstrates superior tolerance to steric hindrance. |
| 2-Bromopyridine (Coordinating Heteroatom) | 94 | 66 | Stille coupling is less susceptible to catalyst inhibition by coordinating groups. |
| 4-Bromobenzaldehyde (Coordinating Functional Group) | 80 | 39 | The neutral conditions of the Stille reaction are advantageous. |
Data adapted from a comparative study on a similar heterocyclic system and is intended to be illustrative.[1]
The Bottom Line: A Cost-Per-Reaction Analysis
A direct comparison of the catalog price of 3,5-Dimethyl-4-(tributylstannyl)isoxazole and 3,5-dimethylisoxazole-4-boronic acid pinacol ester reveals a significant difference in the initial outlay.
-
3,5-Dimethyl-4-(tributylstannyl)isoxazole: A representative price is approximately £50.00 for 100mg.[2]
-
3,5-dimethylisoxazole-4-boronic acid pinacol ester: Prices can range from approximately $135.00 to $142.00 for 5 grams.[3][4]
At first glance, the boronic ester appears significantly more cost-effective on a per-gram basis. However, a true cost-benefit analysis must consider the entire workflow, including:
-
Purification Costs: The removal of highly toxic organotin byproducts from Stille reactions often requires specialized and time-consuming purification techniques, such as treatment with potassium fluoride or specialized chromatography. This adds to the overall cost in terms of solvents, materials, and researcher time.
-
Waste Disposal Costs: The disposal of organotin-contaminated waste is strictly regulated and can be expensive.
-
"Green Chemistry" Considerations: In an era of increasing environmental awareness, the lower toxicity and easier disposal of boron-based reagents can be a significant non-monetary benefit, aligning with institutional and corporate sustainability goals.
For routine, high-throughput synthesis with a wide variety of readily available coupling partners, the Suzuki-Miyaura coupling with the boronic ester is likely the more economical and environmentally sound choice in the long run. However, for challenging substrates where the Stille coupling provides a demonstrably higher yield, the increased cost of the stannane and its associated workup may be justified by the value of the final product, particularly in late-stage synthesis of complex molecules.
In the Lab: Experimental Protocols
The following protocols provide a starting point for performing Stille and Suzuki couplings with the respective isoxazole derivatives. As with any reaction, optimization of conditions may be necessary for specific substrates.
Experimental Protocol 1: Stille Coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole with an Aryl Halide
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
3,5-Dimethyl-4-(tributylstannyl)isoxazole
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), 3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add anhydrous and degassed toluene (or DMF) via syringe.
-
Reaction: Stir the reaction mixture at 90-110 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Filter the mixture through a pad of celite and concentrate the filtrate. The crude product is then purified by silica gel column chromatography.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]
} endot Caption: Stille Coupling Workflow.
Experimental Protocol 2: Suzuki-Miyaura Coupling of 3,5-dimethylisoxazole-4-boronic acid pinacol ester with an Aryl Halide
This protocol is a general procedure based on established methods.
Materials:
-
3,5-dimethylisoxazole-4-boronic acid pinacol ester
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), 3,5-dimethylisoxazole-4-boronic acid pinacol ester (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Degassing and Solvent Addition: Seal the vessel, evacuate, and backfill with an inert gas. Add a degassed solvent mixture such as dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]
} endot Caption: Suzuki-Miyaura Coupling Workflow.
Navigating the Mechanistic Landscape
The fundamental difference in the reactivity of organostannanes and organoborons lies in the transmetalation step of the palladium catalytic cycle.
dot graph LR { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#EA4335"]
} endot Caption: Generalized Catalytic Cycle.
In the Stille coupling , the transmetalation step is generally believed to proceed through a neutral, associative mechanism. The organostannane is sufficiently nucleophilic to transfer its organic group to the palladium center without the need for an external activator. This is a key reason for its broad functional group tolerance.
In contrast, the Suzuki-Miyaura coupling requires the activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily undergoes transmetalation. The choice of base is therefore critical and can influence the outcome of the reaction, particularly with base-sensitive substrates.
Conclusion: A Strategic Choice
The decision to use 3,5-Dimethyl-4-(tributylstannyl)isoxazole or its boronic ester counterpart is not a matter of one being universally superior to the other. Instead, it is a strategic choice that depends on the specific context of the research.
-
For high-throughput screening, early-stage discovery, and routine synthesis where cost, safety, and environmental impact are primary concerns, 3,5-dimethylisoxazole-4-boronic acid pinacol ester is the clear frontrunner. Its lower toxicity, ease of handling, and the straightforward removal of byproducts make it a more efficient and sustainable choice for the majority of applications.
-
For late-stage synthesis of complex molecules, or when dealing with sterically hindered or electronically challenging coupling partners , the higher reactivity and broader functional group tolerance of 3,5-Dimethyl-4-(tributylstannyl)isoxazole may be indispensable. In these cases, the higher cost and more demanding workup are justified by the potential for higher yields and the successful synthesis of a valuable target molecule.
As senior application scientists, our role is not simply to provide reagents, but to empower researchers with the knowledge to make informed decisions. By understanding the nuanced interplay of performance, cost, and safety, we can strategically deploy the right tool for the right job, accelerating the pace of discovery while upholding the principles of green and sustainable chemistry.
References
-
Boron Molecular. Buy 3,5-Dimethylisoxazole-4-boronic acid, pinacol ester. [Link]
-
Myers, A. G. The Stille Reaction. [Link]
-
Synthesis and reactions of 4-tributylstannyl-3-methylisoxazole - Tohoku University. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. - ResearchGate. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Stille Reaction - Wikipedia. [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]
Sources
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 136295-80-2 Cas No. | 3,5-Dimethyl-4-(tributylstannyl)isoxazole | Apollo [store.apolloscientific.co.uk]
- 3. 3,5-二甲基异噁唑-4-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,5-Dimethylisoxazole-4-boronic acid pinacol ester, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Senior Application Scientist's Guide to Assessing the Purity of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
Introduction: The Critical Role of Reagent Purity in Modern Synthesis
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the quality of starting materials is not merely a matter of academic rigor—it is the cornerstone of reproducibility, yield, and the ultimate purity of the final product. 3,5-Dimethyl-4-(tributylstannyl)isoxazole is a valuable organostannane reagent, prized for its role in Stille cross-coupling reactions to introduce the 3,5-dimethylisoxazole moiety, a common pharmacophore, into complex molecules[1][2].
However, the utility of this reagent is directly proportional to its purity. The presence of residual starting materials, side-products, or organotin byproducts can inhibit catalytic cycles, complicate purification, and introduce toxic tin contaminants into pharmaceutically relevant compounds[3][4]. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively assess the purity of synthesized 3,5-Dimethyl-4-(tributylstannyl)isoxazole, moving beyond simple protocols to explain the scientific rationale behind each methodological choice.
Anticipating the Challenge: Common Impurities in Synthesis
A robust purity assessment begins with a clear understanding of what impurities to expect. The synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole typically involves the deprotonation of 3,5-dimethylisoxazole at the 4-position with a strong base (e.g., n-butyllithium) followed by quenching with tributyltin chloride. This process can introduce several potential impurities.
| Potential Impurity | Source | Reason for Concern |
| 3,5-Dimethylisoxazole | Unreacted starting material | Can compete in subsequent reactions; indicates incomplete conversion. |
| Tributyltin Chloride (or its oxide/hydroxide) | Excess reagent or hydrolysis | Can be catalytically active or inactive, altering reaction stoichiometry and introducing tin waste[4]. |
| Hexabutylditin | Homocoupling of the stannane reagent | A common side reaction in organotin chemistry that reduces yield and complicates purification[5]. |
| Lithium Chloride | Byproduct of the stannylation step | Generally removed during aqueous workup, but residual salts can affect reagent stability and solubility. |
| Other Organotin Species | Degradation or side reactions | The toxicity of organotin compounds varies by structure, necessitating speciation analysis[6][7]. |
The Orthogonal Approach: A Workflow for Confident Purity Assessment
No single analytical technique can provide a complete picture of purity. A self-validating system relies on an orthogonal approach, combining structural elucidation with quantitative separation. Nuclear Magnetic Resonance (NMR) spectroscopy provides the structural identity, while chromatography offers quantitative separation and detection.
Sources
- 1. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. agilent.com [agilent.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are endeavors marked by precision and a deep respect for safety. 3,5-Dimethyl-4-(tributylstannyl)isoxazole, a valuable reagent in cross-coupling reactions, demands such respect, not only in its use but critically in its disposal. The presence of the tributyltin moiety classifies this compound and its associated waste as highly toxic and environmentally hazardous.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this organotin compound, ensuring the protection of both laboratory personnel and the environment.
The core principle underpinning these procedures is the transformation of the toxic, lipophilic organotin compounds into less harmful, more manageable inorganic tin species.[2] This is achieved through controlled oxidation and subsequent containment.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the hazards is paramount. 3,5-Dimethyl-4-(tributylstannyl)isoxazole is toxic if swallowed, and harmful if it comes into contact with skin or is inhaled.[3] The primary toxicological concern stems from the tributyltin group, which can affect the central nervous, immune, and renal systems.[1] The isoxazole component, while less hazardous, is a flammable liquid and can cause skin and eye irritation.[4][5]
Table 1: Hazard Profile of 3,5-Dimethyl-4-(tributylstannyl)isoxazole and Related Moieties
| Component/Compound | Key Hazards | Relevant GHS Hazard Statements |
| 3,5-Dimethyl-4-(tributylstannyl)isoxazole | Toxic if swallowed, Harmful in contact with skin, Harmful if inhaled.[3] | H301, H312, H332 |
| Organotin Compounds (general) | Highly toxic, environmental hazard, potential for long-term adverse effects in aquatic environments.[1] | H301, H312, H331, H372, H410 |
| Isoxazole | Highly flammable liquid and vapor, may cause skin and eye irritation.[4][5] | H225, H315, H319 |
II. Personal Protective Equipment (PPE): Your First Line of Defense
Given the multiple routes of potential exposure, a robust PPE ensemble is non-negotiable. All handling and disposal steps must be conducted within a certified chemical fume hood.[6]
-
Hand Protection: Double gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is mandatory to prevent skin contact.[6]
-
Eye Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[6]
-
Body Covering: A chemically impervious lab coat should be worn over personal clothing.[6]
-
Respiratory Protection: For situations with a risk of aerosol generation or spills outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is essential.[6][7]
III. Step-by-Step Disposal Protocol
This protocol is designed for the systematic and safe disposal of residual 3,5-Dimethyl-4-(tributylstannyl)isoxazole, contaminated solvents, and labware.
A. Segregation and Labeling of Waste Streams
Proper segregation from the outset is critical for compliant disposal.
-
Designated Waste Containers: Establish separate, clearly labeled, and sealed containers for:
-
Solid Organotin Waste: (e.g., contaminated silica gel, filter paper, gloves, and plasticware).
-
Liquid Organotin Waste: (e.g., reaction residues, solvent rinses).
-
-
Labeling: All containers must be marked with the words "Organotin Wastes" in large letters and include a detailed list of the contents.[8]
B. Decontamination of Glassware and Equipment
Glassware that has been in contact with organotin compounds must be decontaminated before it can be returned to general use.[9]
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent such as acetone or dichloromethane to remove the bulk of the organotin residue.[2][9] Collect all rinses in the designated "Liquid Organotin Waste" container.[9]
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath of either commercial bleach (sodium hypochlorite solution) or a 20% nitric acid solution.[2][9] Allow the glassware to soak for a minimum of 12 hours (overnight is recommended).[2][9] This process oxidizes the residual organotin compounds to less toxic inorganic tin species.[2]
-
Final Cleaning: After the oxidative soak, carefully remove the glassware, rinse thoroughly with deionized water, and then wash using standard laboratory procedures.
-
Decontamination Bath Disposal: The bleach or nitric acid bath used for decontamination is now considered hazardous waste and must be disposed of according to your institution's guidelines.
C. Treatment and Disposal of Liquid Organotin Waste
For liquid waste containing 3,5-Dimethyl-4-(tributylstannyl)isoxazole, a chemical inactivation step is recommended to reduce its toxicity prior to collection by a certified hazardous waste disposal service.
-
Dilution: In a chemical fume hood, dilute the concentrated organotin waste with a compatible solvent to manage the reaction rate in the subsequent step.[6]
-
Oxidation: Slowly add an oxidizing agent, such as commercial bleach or hydrogen peroxide, to the diluted waste while stirring.[9] This reaction can be exothermic, so the addition should be gradual.
-
Reaction Time: Allow the mixture to react for several hours or overnight with continued stirring to ensure complete oxidation of the organotin compounds.[6]
-
Neutralization: Check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8.
-
Final Disposal: The treated liquid waste, along with all solid organotin waste, must be collected by a licensed hazardous waste disposal company.[10] Ensure all containers are sealed, properly labeled, and stored in a designated, secure area while awaiting pickup.
IV. Spill Management
In the event of a spill, immediate and decisive action is required to mitigate exposure and contamination.
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.[6]
-
Don PPE: Before re-entering the area, don the full PPE ensemble, including respiratory protection if necessary.[6]
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated, sealed container for hazardous waste.[6] Avoid generating dust.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with a solvent, and finally decontaminate with a bleach solution. Collect all cleaning materials as hazardous waste.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3,5-Dimethyl-4-(tributylstannyl)isoxazole and associated waste.
Caption: Disposal workflow for 3,5-Dimethyl-4-(tributylstannyl)isoxazole.
By adhering to these rigorous protocols, researchers can continue their vital work with the assurance that they are protecting themselves, their colleagues, and the wider environment from the significant hazards posed by organotin compounds.
References
-
Organotin Waste Materials Chemical Control Order 1989. NSW Environment Protection Authority. [Link]
-
Tin and Compounds | Public Health Statement | ATSDR. CDC. [Link]
-
Isoxazole | C3H3NO | CID 9254. PubChem - NIH. [Link]
-
ORGANOTIN COMPOUNDS. CDC Stacks. [Link]
-
Butyltin Trichloride. OSHA. [Link]
-
Chemical Label: 3,5-Dimethyl-4-(tributylstannyl)isoxazole. [Link]
-
Bis(tributyltin) Oxide MSDS. [Link]
-
How should I manage glassware that came in contact with organotin compounds? Reddit. [Link]
-
How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? ResearchGate. [Link]
-
TIN, ORGANIC COMPOUNDS (as Sn). Occupational Safety and Health Administration - OSHA. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). CDC. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. reddit.com [reddit.com]
- 3. chemical-label.com [chemical-label.com]
- 4. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 8. epa.nsw.gov.au [epa.nsw.gov.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to the Safe Handling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole
For the innovative researcher, the synthesis and application of novel molecules are the cornerstones of discovery. 3,5-Dimethyl-4-(tributylstannyl)isoxazole is one such compound, offering significant potential in synthetic chemistry. However, its structure presents a dual-faced challenge: the utility of the isoxazole core and the significant, often underestimated, hazard of the tributylstannyl (TBT) moiety. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling this potent compound, ensuring that your research progresses safely and effectively. The protocols herein are designed to be a self-validating system, grounded in the fundamental principles of chemical causality and risk mitigation.
Foundational Knowledge: Understanding the Inherent Hazard
The primary driver of this compound's risk profile is not the isoxazole ring system but the covalently bonded tributyltin group. Organotin compounds, particularly tri-substituted variants like tributyltin, are notorious for their high toxicity.[1] Understanding this is the critical first step in building a robust safety protocol.
-
Primary Toxicological Threat: The Tributyltin (TBT) Moiety The toxicity of organotin compounds is directly related to the organic groups attached to the tin atom, with triorganotins being the most toxic class to mammals.[1] 3,5-Dimethyl-4-(tributylstannyl)isoxazole is classified as toxic if swallowed, and harmful in contact with skin or if inhaled.[2] Exposure can lead to a range of adverse health effects:
-
Dermal and Mucous Membrane Irritation: TBT compounds are potent irritants to the skin, eyes, and respiratory tract.[3][4] Skin contact can rapidly lead to chemical burns, particularly at high concentrations.[3][5]
-
Systemic Toxicity: TBT can be absorbed through the skin, ingestion, or inhalation, leading to systemic effects.[6] It is known to be an immunotoxic agent, primarily affecting the thymus and T-cell mediated functions.[4][7] Long-term exposure has been linked to damage to internal organs such as the liver and kidneys.[3][8]
-
Endocrine Disruption: TBT is a known endocrine disruptor, a critical consideration for researchers of all genders.[1][4]
-
-
Secondary Hazard: The Isoxazole Core While the organotin component is the most significant danger, the isoxazole core is not entirely benign. Isoxazole derivatives can cause skin and eye irritation. During thermal decomposition, such as in a fire, they can release hazardous gases like carbon oxides and nitrogen oxides.
The Controlled Environment: Engineering Controls & Designated Areas
Given the high toxicity, passive reliance on personal protective equipment is insufficient. Your first line of defense is a well-designed and controlled workspace.
-
Chemical Fume Hood: All manipulations of 3,5-Dimethyl-4-(tributylstannyl)isoxazole, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[6][9][10] This is non-negotiable. The causality is simple: the fume hood provides constant airflow to capture and exhaust vapors, mists, or dust, preventing inhalation exposure, which is a primary route of toxicity.[11]
-
Designated Work Area: Within the lab, a specific area, preferably within a fume hood, must be designated for working with this compound.[10][11] This area should be clearly marked with warning signs. This administrative control prevents the accidental cross-contamination of other lab surfaces, equipment, and experiments, thereby protecting colleagues who may not be aware of the acute hazard.
The Personal Barrier: Protective Equipment (PPE)
Your PPE is your last line of defense. It must be selected and used correctly, not as a substitute for good engineering controls, but as a final, essential barrier.
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Double Gloving: Inner and outer chemical-resistant gloves (e.g., Nitrile or Neoprene). | The tributyltin moiety is readily absorbed through the skin.[6] Double gloving provides redundancy; if the outer glove is compromised, the inner glove still offers protection while the outer is removed and replaced. Always inspect gloves for tears or punctures before use. |
| Eye & Face Protection | Chemical safety goggles AND an 8-inch (minimum) face shield. | This dual protection is critical. Goggles protect against splashes and vapors reaching the eyes.[11] The face shield provides a broader barrier, protecting the entire face from splashes during transfers or accidental releases.[6][11] |
| Body Covering | Chemical-resistant lab coat or apron over personal clothing. | Prevents contamination of skin and personal clothing.[11] In case of a splash, the contaminated lab coat can be removed immediately to minimize exposure.[11] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge. | While a fume hood is the primary control, a respirator is essential for emergency situations like cleaning up a significant spill outside of the hood or when there is a potential for aerosol generation.[10][11] |
The Core Directive: A Step-by-Step Handling Protocol
This protocol is designed to minimize exposure at every step of the process.
A. Preparation and Staging
-
Don Full PPE: Before gathering any materials, put on all required PPE as specified in the table above.
-
Prepare the Fume Hood: Ensure the work surface is clean and uncluttered. Place absorbent, disposable bench paper on the surface to contain minor drips.
-
Stage Materials: Place all necessary equipment (glassware, syringes, spatulas) and reagents inside the fume hood. This minimizes the need to move in and out of the controlled workspace.
-
Prepare Waste Containers: A dedicated, clearly labeled hazardous waste container must be placed in the fume hood before you begin.[6][11] This ensures that all contaminated items can be disposed of immediately and safely.
B. Weighing and Transfer
-
Solid Compound: If weighing a solid, do so carefully within the fume hood to avoid generating dust.[6] Use a spatula to gently transfer the solid to a tared container.
-
Liquid Compound/Solutions: For transferring liquids, use a syringe and needle.[9] This technique provides precise control and minimizes the risk of splashes and drips.
-
Reaction Setup: Add the compound to the reaction vessel slowly and carefully. If the reaction is exothermic, ensure adequate cooling is in place before addition.
C. Post-Procedure Decontamination
-
Equipment Cleaning: All non-disposable equipment (e.g., glassware) must be decontaminated. A common method is to rinse the equipment with a suitable solvent (like toluene or hexanes) into the hazardous waste container.[9] Subsequently, soaking glassware in a bleach solution overnight can help oxidize the organotin to less harmful tin oxides.[10]
-
Work Surface Decontamination: Wipe down the designated work area within the fume hood with an appropriate solvent and cleaning agent. Dispose of the contaminated bench paper and wipes in the designated solid hazardous waste container.
-
PPE Removal: Remove PPE slowly and deliberately, avoiding contact with the contaminated outer surfaces. Remove gloves last, turning them inside-out as you remove them. Wash hands thoroughly with soap and water immediately after.[11]
Emergency Response: Spill and Exposure Management
Rapid and correct response to an emergency is critical to mitigating harm.
Spill Response Workflow
In the event of a spill, a structured, calm response is essential. The following workflow should be followed immediately.
Caption: Workflow for managing a chemical spill.
Personnel Exposure Protocols
-
Skin Contact: This is a medical emergency. Immediately remove any contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][11] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[6] If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
End-of-Life Cycle: Waste Management and Disposal
All materials that have come into contact with 3,5-Dimethyl-4-(tributylstannyl)isoxazole are considered hazardous waste.[6][11]
-
Segregation: Maintain separate, dedicated waste containers for solid and liquid waste.
-
Solid Waste: Includes contaminated gloves, bench paper, wipes, and silica gel.
-
Liquid Waste: Includes reaction quenching solutions and solvent rinses.
-
-
Containment: All waste containers must be made of a compatible material, be kept securely sealed when not in use, and be clearly labeled as "Hazardous Waste: Contains Organotin Compounds".[6][11][12]
-
Disposal: Disposal must be carried out in strict accordance with local, state, and federal environmental regulations.[11] Never pour organotin waste down the drain. Arrange for pickup by your institution's environmental health and safety (EHS) department.
By integrating these principles of hazard assessment, containment, and procedural diligence into your workflow, you can handle 3,5-Dimethyl-4-(tributylstannyl)isoxazole with the respect it demands, ensuring both your personal safety and the integrity of your research.
References
- ORGANOTIN COMPOUNDS - CDC Stacks.
-
Tributyltin - Wikipedia. Source: Wikipedia. [Link]
- An Overview on Toxicity of Tributyltin - International Scientific Organization.
-
Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed. Source: National Library of Medicine, PubMed. [Link]
- TRIBUTYLTIN (TBT) | Oregon Department of Human Services. Source: Oregon Department of Human Services.
- Tributyltin - Collaborative for Health & Environment.
- Standard Operating Procedures - Del Valle Lab. Source: Del Valle Lab, University of Southern California.
- Chemical Label for 3,5-Dimethyl-4-(tributylstannyl)isoxazole. Source: Google Search.
-
How do you get rid of organotin waste? - ResearchGate. Source: ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemical-label.com [chemical-label.com]
- 3. iscientific.org [iscientific.org]
- 4. oregon.gov [oregon.gov]
- 5. healthandenvironment.org [healthandenvironment.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tributyltin - Wikipedia [en.wikipedia.org]
- 9. delvallelab.weebly.com [delvallelab.weebly.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
